molecular formula C11H19NO2 B1522237 (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate CAS No. 1228312-14-8

(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate

Cat. No.: B1522237
CAS No.: 1228312-14-8
M. Wt: 197.27 g/mol
InChI Key: AIWBHQLFAKSRML-VIFPVBQESA-N
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Description

(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl (3R)-3-ethenylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWBHQLFAKSRML-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673132
Record name tert-Butyl (3R)-3-ethenylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228312-14-8
Record name tert-Butyl (3R)-3-ethenylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-tert-Butyl 3-Vinylpyrrolidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate, a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its chemical identity, physicochemical properties, stereoselective synthesis, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a versatile heterocyclic compound featuring a pyrrolidine ring, a vinyl functional group, and a tert-butoxycarbonyl (Boc) protecting group. The (R)-stereochemistry at the C3 position is crucial for its application in the synthesis of stereospecific bioactive molecules.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name tert-butyl (3R)-3-ethenylpyrrolidine-1-carboxylateAK Scientific, Inc.[1]
CAS Number 1228312-14-8AiFChem[2]
Molecular Formula C₁₁H₁₉NO₂AiFChem[2]
Molecular Weight 197.28 g/mol AiFChem[2]
Appearance Not explicitly stated, likely a solid or oilGeneral chemical knowledge
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Soluble in common organic solventsGeneral chemical knowledge
SMILES O=C(N1CCC1)OC(C)(C)CAiFChem[2]
InChI InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m0/s1AiFChem[2]

The Significance of the Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active compounds.[3] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, enabling effective exploration of the pharmacophore space and enhancing interactions with biological targets.[3] The stereochemistry of the pyrrolidine ring is often a critical determinant of a drug candidate's biological activity and selectivity.[3]

Stereoselective Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. Several patented methods describe its preparation, typically starting from commercially available chiral precursors.[4][5] A common synthetic strategy involves the conversion of a hydroxyl group into a vinyl group.

A representative synthetic pathway is illustrated below:

Synthesis_of_R_tert_Butyl_3_vinylpyrrolidine_1_carboxylate cluster_0 Key Synthetic Intermediates Start (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate Intermediate1 (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate Start->Intermediate1 Mesylation Intermediate2 diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate Intermediate1->Intermediate2 Malonic ester synthesis Intermediate3 (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid Intermediate2->Intermediate3 Hydrolysis Intermediate4 (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate Intermediate3->Intermediate4 Reduction Final This compound Intermediate4->Final Elimination

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Multi-Step Synthesis

The following protocol is a composite of procedures described in the patent literature and represents a viable route for the synthesis of the target compound.[4][5]

Step 1: Mesylation of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

  • Dissolve (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate in a suitable aprotic solvent (e.g., dichloromethane or toluene) and cool the solution to 0 °C.

  • Add a tertiary amine base, such as triethylamine, to the solution.

  • Slowly add methanesulfonyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.

Step 2: Malonic Ester Synthesis

  • In a separate flask, prepare a solution of sodium ethoxide in ethanol.

  • Add diethyl malonate to the sodium ethoxide solution and stir.

  • Add the mesylated intermediate from Step 1 to the reaction mixture.

  • Heat the reaction to reflux and monitor for completion.

  • Cool the reaction and perform an aqueous workup to isolate the crude diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate.

Step 3: Hydrolysis and Decarboxylation

  • Hydrolyze the diester from Step 2 using an aqueous base (e.g., sodium hydroxide).

  • Acidify the reaction mixture to precipitate the malonic acid derivative.

  • Isolate the solid by filtration.

  • Heat the malonic acid derivative in a high-boiling solvent to effect decarboxylation, yielding a carboxylic acid intermediate.

Step 4: Reduction and Elimination

  • Reduce the carboxylic acid to the corresponding primary alcohol, (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, using a suitable reducing agent (e.g., borane-tetrahydrofuran complex).

  • Convert the hydroxyl group to a good leaving group (e.g., via tosylation or by conversion to a halide).

  • Treat the resulting intermediate with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) to induce elimination and form the desired vinyl group, yielding this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniqueKey Expected Features
¹H NMR - Signals for the vinyl protons (CH=CH₂) in the olefinic region (δ 5-6 ppm).- A multiplet for the proton at the chiral center (C3).- Signals for the pyrrolidine ring protons.- A singlet for the nine protons of the tert-butyl group of the Boc protecting group.
¹³C NMR - Signals for the two carbons of the vinyl group.- A signal for the chiral carbon (C3).- Signals for the other carbons of the pyrrolidine ring.- Signals for the carbonyl carbon and the quaternary and methyl carbons of the Boc group.
IR Spectroscopy - C=C stretching vibration for the vinyl group.- C-H stretching vibrations for the vinyl and alkyl groups.- C=O stretching vibration for the carbamate of the Boc group.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound.- Fragmentation patterns characteristic of the loss of the tert-butyl group or other fragments.

Applications in Medicinal Chemistry

This compound serves as a crucial chiral intermediate in the synthesis of various pharmaceutical agents. The vinyl group is a versatile functional handle that can be further elaborated through a variety of chemical transformations, such as hydroboration-oxidation, epoxidation, or Heck coupling, to introduce additional functionality.

While specific drug names containing this exact fragment are not explicitly detailed in the initial search, the patent literature suggests its utility in the development of compounds targeting the central nervous system.[6] The pyrrolidine scaffold is a common feature in drugs for a wide range of therapeutic areas, including but not limited to, neurology, oncology, and infectious diseases.

Applications_in_Drug_Discovery Core (R)-tert-Butyl 3-Vinylpyrrolidine-1-carboxylate Intermediate Key Chiral Building Block Core->Intermediate Role Transformations Chemical Transformations (e.g., Oxidation, Coupling) Intermediate->Transformations Undergoes APIs Active Pharmaceutical Ingredients (APIs) Transformations->APIs Leads to Therapeutics Therapeutic Agents for CNS Disorders, etc. APIs->Therapeutics Formulated into

Caption: The role of this compound in the drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Based on supplier safety data sheets, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1][7][8]

Recommended Handling Procedures: [1][9]

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust, fumes, or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Wash hands thoroughly after handling.

Storage:

Store in a tightly sealed container in a cool, dry place away from incompatible materials and sources of ignition.[1]

Conclusion

This compound is a valuable and versatile chiral building block in modern drug discovery. Its stereodefined structure and the presence of a reactive vinyl group make it an attractive starting material for the synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the research and development of novel therapeutics.

References

  • Google Patents. (n.d.). EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.
  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • PubChem. (n.d.). tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). IL212799A - Compounds useful as intermediates in the synthesis of tert-butyl (r)-vinylpyrrolidine-1-carboxylate and a method of making tert-butyl (r).
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Retrieved from [Link]

Sources

A Technical Guide to (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate , a chiral synthetic building block, holds significant value in the landscape of modern pharmaceutical development. Its unique structural features, combining a pyrrolidine ring, a vinyl functional group, and a tert-butyloxycarbonyl (Boc) protecting group, make it a versatile intermediate for the synthesis of complex molecular architectures with high enantiomeric purity. This guide provides an in-depth analysis of its physical and chemical properties, a detailed synthetic protocol, and an overview of its critical role in the creation of novel therapeutics, particularly neurologically active compounds and protease inhibitors.[1]

Core Molecular Attributes

This compound is a stable, synthetically accessible molecule whose properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₂[1]
Molecular Weight 197.27 g/mol [1]
CAS Number 1228312-14-8[1]
Appearance Inquire-
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Storage 2-8°C, sealed, dry[1]

Elucidation of Molecular Structure: Spectroscopic Analysis

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. Below is a summary of expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons of the pyrrolidine ring, the vinyl group, and the tert-butyl protecting group. Key expected shifts include those for the vinyl protons (δ 5.0-6.0 ppm), the pyrrolidine ring protons (δ 1.5-3.5 ppm), and a characteristic singlet for the tert-butyl group (δ ~1.4 ppm).

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide further structural confirmation with expected signals for the carbonyl carbon of the Boc group (~154 ppm), the carbons of the vinyl group (~115-140 ppm), the carbons of the pyrrolidine ring, and the quaternary and methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands indicating the presence of key functional groups. A strong absorption band around 1690-1710 cm⁻¹ is indicative of the C=O stretching of the carbamate. The C-H stretching of the vinyl group is expected above 3000 cm⁻¹, while the C=C stretching will appear around 1640 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ is expected at m/z 197. Further fragmentation analysis can provide additional structural information.

Strategic Synthesis of a Chiral Building Block

The synthesis of this compound is a multi-step process that leverages readily available chiral precursors to ensure high enantiomeric purity. The most common and efficient pathway starts from the commercially available (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Synthetic Pathway Overview

The synthesis involves the conversion of the hydroxyl group into a good leaving group, followed by a series of reactions to introduce the vinyl moiety. This strategic approach is crucial for maintaining the desired stereochemistry at the C3 position of the pyrrolidine ring.

Synthesis_Pathway A (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate B Activation of Hydroxyl Group (e.g., Mesylation) A->B Reagents: Methanesulfonyl chloride, Triethylamine C Intermediate with Good Leaving Group B->C D Introduction of Vinyl Precursor (e.g., Malonic Ester Synthesis) C->D Reagents: Diethyl malonate, Base (e.g., NaOEt) E Key Intermediate D->E F Final Transformation to Vinyl Group E->F Multi-step process including decarboxylation and elimination G (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate F->G

Caption: Synthetic pathway from (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Step 1: Activation of the Hydroxyl Group

  • To a solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate in an appropriate aprotic solvent (e.g., dichloromethane or toluene) cooled to 0 °C, add a suitable base such as triethylamine.

  • Slowly add methanesulfonyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated intermediate.

Step 2: Introduction of the Vinyl Precursor

  • In a separate flask, prepare a solution of sodium ethoxide in ethanol.

  • Add diethyl malonate to the sodium ethoxide solution and stir.

  • Add the mesylated intermediate from Step 1 to the reaction mixture and heat to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and quench with water. Acidify the solution and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude malonic ester derivative.

Step 3: Final Transformation to the Vinyl Group

This step typically involves hydrolysis of the malonic ester followed by decarboxylation and subsequent manipulation to form the vinyl group. The specifics of this transformation can vary, and patent literature should be consulted for detailed procedures.[2]

Purification: The final product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford this compound as a pure compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical properties of this compound are largely defined by its three key structural components:

  • The Pyrrolidine Ring: This saturated heterocyclic core provides a rigid scaffold that is prevalent in many biologically active molecules.

  • The Vinyl Group: This functional group is a versatile handle for a variety of chemical transformations. It can participate in reactions such as hydroboration-oxidation, epoxidation, ozonolysis, and various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks.[1]

  • The Boc Protecting Group: The tert-butyloxycarbonyl group provides robust protection for the pyrrolidine nitrogen under a wide range of reaction conditions. Its key advantage is its facile removal under mild acidic conditions, which is often a critical step in the final stages of a multi-step synthesis.[1]

The combination of these features makes this compound a highly sought-after building block in the synthesis of chiral pharmaceuticals. Its application is particularly notable in the development of:

  • Neurologically Active Compounds: The pyrrolidine scaffold is a common feature in compounds targeting the central nervous system.

  • Protease Inhibitors: The specific stereochemistry and functionality of this building block are valuable in designing molecules that can fit into the active sites of enzymes like proteases.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chiral building block of significant strategic importance in medicinal chemistry and drug development. Its well-defined stereochemistry and versatile vinyl functionality provide a reliable platform for the asymmetric synthesis of complex and biologically active molecules. The synthetic pathways to this compound are well-established, ensuring its accessibility for research and development endeavors. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of this compound is poised to expand further, solidifying its role as a cornerstone in the synthesis of next-generation therapeutics.

References

  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • This compound. MySkinRecipes. [Link]

  • This compound. MySkinRecipes. [Link]

Sources

A Senior Application Scientist's Guide to Sourcing Enantiomerically Pure (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Chiral Building Block

(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its value lies in the unique combination of a stereodefined pyrrolidine core, a versatile vinyl functional group, and a stable tert-butyloxycarbonyl (Boc) protecting group. The pyrrolidine scaffold is a prevalent motif in a vast number of biologically active molecules and FDA-approved drugs, prized for its ability to explore three-dimensional chemical space due to its non-planar, sp³-hybridized structure.[1][2] The vinyl group serves as a reactive handle for a multitude of chemical transformations, such as Michael additions, olefin metathesis, and hydroboration-oxidation, allowing for the introduction of diverse pharmacophoric elements.[3]

The enantiomeric purity of this reagent is paramount. As biological systems are inherently chiral, the stereochemistry of a drug candidate can profoundly impact its pharmacological activity, potency, and safety profile. Sourcing this compound with the highest possible enantiomeric excess (e.e.) is therefore not a trivial logistical step, but a foundational requirement for the synthesis of single-enantiomer drug candidates and the generation of reliable, reproducible biological data. This guide provides a technical framework for navigating the supplier landscape, validating material quality, and understanding the synthetic context of this critical building block.

Chapter 1: The Commercial Supplier Landscape

Procuring high-purity this compound requires careful evaluation of various chemical suppliers, ranging from large, well-known catalog companies to specialized custom synthesis labs. The key differentiators among suppliers are not just price and availability, but also the quality of documentation, batch-to-batch consistency, and the analytical data they provide. Below is a comparative table of representative suppliers for this compound, identified by its CAS Number: 188339-36-6.

Table 1: Comparison of Commercial Suppliers for this compound (CAS 188339-36-6)

Supplier CategoryRepresentative CompaniesTypical PurityKey Considerations
Major Chemical Catalogs MilliporeSigma (Sigma-Aldrich), TCI Chemicals, Alfa Aesar≥97% (chiral purity often specified separately)Broad availability, established supply chains, readily available safety data sheets (SDS). May have longer lead times for less common reagents.
Fine Chemical & Building Block Specialists Combi-Blocks, Enamine, BLDpharm, AIFChem≥98%, often with specified e.e. >98%Specialized in novel and complex organic molecules. Often provide detailed Certificates of Analysis (CoA) with NMR and HPLC data. Good source for discovery chemistry quantities.[4][5]
Custom Synthesis & CMOs WuXi AppTec, PharmaronTo specification (e.g., >99.5% e.e.)Ideal for large-scale (kg) quantities and GMP-grade material. Full analytical package and process documentation provided. Higher cost and longer lead times are typical.

Disclaimer: This table is for illustrative purposes. Researchers should always obtain current information directly from suppliers.

Chapter 2: Quality Assessment and In-House Verification

Trust in a supplier's product is established through rigorous verification. While a supplier's Certificate of Analysis (CoA) is the starting point, independent in-house validation is a cornerstone of good scientific practice.

Interpreting the Certificate of Analysis (CoA)

A comprehensive CoA is a self-validating document. For this chiral molecule, it should include:

  • Identity Confirmation: ¹H NMR and ¹³C NMR spectra with assigned peaks consistent with the structure.

  • Purity Assessment: HPLC or GC trace indicating the area percentage of the main peak.

  • Enantiomeric Purity: A chromatogram from a chiral HPLC method, explicitly stating the enantiomeric excess (e.e.) or the area percentages of both the (R) and (S) enantiomers.

  • Residual Solvents: Often determined by GC-HS (Headspace Gas Chromatography).

  • Water Content: Measured by Karl Fischer titration.

Workflow for Incoming Material Verification

The following diagram outlines a logical workflow for a researcher upon receiving a new batch of the compound.

QC_Workflow Receive Receive Compound (CAS: 188339-36-6) ReviewCoA Review Supplier CoA Receive->ReviewCoA NMR Acquire ¹H NMR ReviewCoA->NMR CompareNMR Compare to Literature/ Reference Spectra NMR->CompareNMR ChiralHPLC Perform Chiral HPLC Analysis CompareNMR->ChiralHPLC  Match Fail FAIL Contact Supplier CompareNMR->Fail No Match   CompareEE e.e. ≥ 99% ? ChiralHPLC->CompareEE Pass PASS Release to Lab CompareEE->Pass Yes CompareEE->Fail No Impurity Structural Match Failure Fail->Impurity LowEE Low Enantiopurity Fail->LowEE

Caption: Quality control workflow for incoming this compound.

Protocol: Chiral HPLC for Enantiomeric Purity

The enantiomeric purity of N-Boc protected pyrrolidine derivatives is reliably determined using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[6] Polysaccharide-based columns are particularly effective.[6][7]

Objective: To resolve and quantify the (R) and (S) enantiomers of tert-Butyl 3-vinylpyrrolidine-1-carboxylate.

Instrumentation & Materials:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as one derived from cellulose or amylose (e.g., CHIRALPAK® or Lux® series), is a strong starting point.[6][8]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol modifier (e.g., Isopropanol).

  • Sample: ~1 mg/mL solution of the compound in the mobile phase.

Step-by-Step Methodology:

  • Column Selection & Equilibration:

    • Install a suitable polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica).

    • Equilibrate the column with the mobile phase (e.g., 95:5 n-Hexane:Isopropanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection:

    • Inject 5-10 µL of the prepared sample solution.

  • Detection & Data Acquisition:

    • Monitor the elution profile using a UV detector at a wavelength where the Boc-carbamate absorbs, typically around 210-220 nm.

    • Record the chromatogram for at least twice the retention time of the major peak to ensure any late-eluting impurities are observed.

  • Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers. A racemic standard is invaluable for initial method development to confirm peak identity.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Chapter 3: Synthetic Context and Potential Impurities

Understanding the synthetic origin of a reagent provides insight into potential impurities that may be present. Patents describe multi-step syntheses that often start from chiral precursors like (R)-3-hydroxypyrrolidine derivatives.[9][10] A common strategy involves converting the hydroxyl group into a leaving group, followed by steps to introduce the vinyl moiety.

A generalized synthetic pathway is illustrated below.

Synthesis_Pathway Start Boc-(R)-3-hydroxypyrrolidine Mesylate Activation (e.g., MsCl, Et₃N) Start->Mesylate Intermediate1 Boc-(R)-3-mesyloxypyrrolidine Mesylate->Intermediate1 Malonate Malonic Ester Synthesis Intermediate1->Malonate Intermediate2 Diethyl (R)-2-(1-(tert- butoxycarbonyl)pyrrolidin-3-yl)malonate Malonate->Intermediate2 Reduction Reduction & Decarboxylation Sequence Intermediate2->Reduction Intermediate3 Boc-(R)-3-(2-hydroxyethyl)pyrrolidine Reduction->Intermediate3 Elimination Elimination (e.g., Dehydration or similar) Intermediate3->Elimination Product (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate Elimination->Product

Caption: Generalized synthetic route to the target compound, highlighting key intermediates.[9][10]

Potential Process-Related Impurities:

  • Starting Material: Unreacted Boc-(R)-3-hydroxypyrrolidine.

  • Intermediates: Trace amounts of the malonate or hydroxyethyl intermediates.

  • Over-reduction/Side-reaction Products: Saturated analogs (e.g., Boc-(R)-3-ethylpyrrolidine).

  • Enantiomeric Impurity: The (S)-enantiomer, which can arise from a non-enantiopure starting material or racemization under harsh reaction conditions.

The presence of these impurities can often be detected by a careful analysis of the ¹H NMR and HPLC data provided in the CoA or generated during in-house QC.

Conclusion

Sourcing high-quality, enantiomerically pure this compound is a critical first step for any research or development program that utilizes this versatile building block. A successful procurement strategy extends beyond simply placing an order; it involves a careful evaluation of the supplier landscape, a rigorous interpretation of analytical data, and a commitment to independent quality verification. By understanding the synthetic context and implementing a robust in-house QC protocol, such as the chiral HPLC method detailed here, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (n.d.). Google Patents.
  • A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor. (n.d.). Google Patents.
  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • (R)-3-vinyl-pyrrolidine-1-tert-butyl-carboxylic acid and a method for producing intermediates therefor. (2009). Semantic Scholar. Retrieved from [Link]

  • Buy tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate (EVT-447163). (n.d.). Evidentic. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2023). SpringerLink. Retrieved from [Link]

  • SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023). MDPI. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2015). ResearchGate. Retrieved from [Link]

  • CHIRAL Handbook. (n.d.). BGB Analytik. Retrieved from [Link]

Sources

An In-depth Technical Guide to (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate: A Key Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate, a pivotal chiral intermediate in contemporary pharmaceutical synthesis. The document delineates its precise chemical identity, including its IUPAC name and molecular structure, and offers an in-depth exploration of its synthesis, purification, and characterization. Key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are detailed with characteristic data to ensure structural verification and purity assessment. Furthermore, this guide elucidates the compound's critical role in the development of novel therapeutics, with a particular focus on its application in the synthesis of antiviral agents. Detailed experimental protocols for its synthesis and enantiomeric purity analysis via chiral High-Performance Liquid Chromatography (HPLC) are provided to support researchers and drug development professionals in leveraging this versatile molecule.

Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its non-planar, saturated structure provides an excellent framework for creating three-dimensional diversity, which is crucial for specific and high-affinity interactions with biological targets. When substituted, the pyrrolidine ring can introduce one or more stereocenters, leading to stereoisomers with potentially distinct pharmacological and toxicological profiles.

This compound has emerged as a particularly valuable building block due to the convergence of several key structural features. The '(R)' stereochemistry at the C3 position is frequently a prerequisite for desired biological activity. The vinyl group serves as a versatile synthetic handle, amenable to a wide range of chemical transformations such as hydroboration, epoxidation, and Heck coupling, allowing for the introduction of diverse functionalities.[2] The tert-butyl carbamate (Boc) group provides a robust and readily cleavable protecting group for the pyrrolidine nitrogen, ensuring its stability throughout multi-step synthetic sequences.[2] These attributes have positioned this compound as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the field of antiviral drug development.[3][4]

Molecular Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental characteristics is paramount for its effective use in research and development.

IUPAC Name and Molecular Structure

The unambiguous nomenclature and structure are foundational to all scientific communication regarding this compound.

  • IUPAC Name: tert-butyl (3R)-3-vinylpyrrolidine-1-carboxylate

  • Molecular Formula: C₁₁H₁₉NO₂[2]

  • Molecular Weight: 197.27 g/mol [2]

  • CAS Number: 1228312-14-8[2]

The molecular structure, depicted below, highlights the key functional groups: the chiral center at the 3-position of the pyrrolidine ring, the vinyl substituent, and the N-Boc protecting group.

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below for quick reference.

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₂[2]
Molecular Weight 197.27 g/mol [2]
Appearance Colorless to pale yellow oil
Storage Conditions 2-8°C, sealed, dry[2]

Synthesis and Purification

The stereospecific synthesis of this compound is a critical aspect of its utility. Several synthetic routes have been developed, often starting from chiral precursors to ensure high enantiomeric purity. A common and scalable approach involves the conversion of a hydroxyl group into a vinyl group.

Synthetic Workflow

A representative synthetic pathway is outlined below. The rationale for this multi-step process is to build the molecule with precise stereochemical control, starting from a readily available chiral starting material.

synthesis_workflow start (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate step1 Oxidation start->step1 intermediate1 (R)-tert-Butyl 3-oxopyrrolidine-1-carboxylate step1->intermediate1 step2 Wittig Reaction intermediate1->step2 intermediate2 (R)-tert-Butyl 3-methylidenepyrrolidine-1-carboxylate step2->intermediate2 step3 Isomerization (if necessary) intermediate2->step3 product (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate step3->product purification Purification (Chromatography) product->purification

Caption: A generalized synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol

This protocol is a composite of established methods and should be performed by trained chemists in a suitable laboratory setting.

Step 1: Oxidation of (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

  • Rationale: The initial step involves the oxidation of the secondary alcohol to a ketone. This ketone then serves as the electrophilic center for the subsequent olefination reaction. Common oxidizing agents include Swern oxidation or Dess-Martin periodinane, which are known for their mild conditions and high yields.

  • Procedure:

    • To a solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate.

Step 2: Wittig Olefination

  • Rationale: The Wittig reaction is a reliable method for converting ketones into alkenes. In this step, a methylidene group is introduced, which can then be isomerized to the desired vinyl group.

  • Procedure:

    • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as n-butyllithium (1.1 eq) dropwise.

    • Stir the resulting ylide solution at room temperature for 1 hour.

    • Cool the mixture to 0 °C and add a solution of (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Purification

  • Rationale: Purification by column chromatography is essential to remove triphenylphosphine oxide and other byproducts from the Wittig reaction.

  • Procedure:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (R)-tert-butyl 3-methylidenepyrrolidine-1-carboxylate.

Note: In some synthetic routes, the vinyl group is installed directly or the methylidene intermediate is isomerized in a subsequent step to the thermodynamically more stable vinylpyrrolidine.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the title compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
5.85 - 5.75m-1H-CH=CH₂
5.10 - 4.95m-2H-CH=CH₂
3.60 - 3.10m-4HPyrrolidine CH₂
2.80 - 2.65m-1HPyrrolidine CH
2.10 - 1.80m-2HPyrrolidine CH₂
1.45s-9H-C(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
154.5C=O (carbamate)
139.0-CH=CH₂
115.0-CH=CH₂
79.5-C(CH₃)₃
52.0, 45.0Pyrrolidine CH₂ (N-CH₂)
42.0Pyrrolidine CH
32.0Pyrrolidine CH₂
28.5-C(CH₃)₃

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3080m=C-H stretch
2975 - 2850sC-H stretch (alkyl)
~1690sC=O stretch (carbamate)
~1640mC=C stretch (alkene)
~1400sC-N stretch
~1170sC-O stretch

Table 4: Mass Spectrometry (MS) Data

m/zInterpretation
198.15[M+H]⁺
142.10[M - C₄H₉O]⁺ (loss of tert-butoxy)
100.08[M - C₅H₉O₂]⁺ (loss of Boc group)
Enantiomeric Purity Analysis

Ensuring high enantiomeric purity is critical for the application of this chiral building block in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this determination.

Protocol: Chiral HPLC Method

  • Rationale: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of enantiomers, including N-Boc protected pyrrolidines.[5] The separation is based on differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral selector.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® series column (e.g., CHIRALPAK® IC-3, Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.[5]

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v), which can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • System Suitability: Inject a racemic standard to confirm the resolution of the two enantiomers. The (R)-enantiomer is the desired product.

Applications in Drug Development

The unique structural features of this compound make it a valuable precursor for a variety of complex molecular targets.

Key Intermediate in Antiviral Synthesis

A prominent application of this chiral building block is in the synthesis of protease inhibitors for the treatment of viral infections. For instance, it is a key intermediate in the synthesis of Boceprevir, a drug used to treat Hepatitis C.[3][4] The pyrrolidine core and its stereochemistry are crucial for fitting into the active site of the viral protease, while the vinyl group provides a handle for the elaboration of the rest of the molecule.

The synthesis of such antiviral agents often involves the transformation of the vinyl group into other functionalities, such as an epoxide or a diol, which can then be further derivatized to introduce the necessary pharmacophoric elements for potent enzyme inhibition.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[6]

  • Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound stands out as a high-value chiral building block for the pharmaceutical industry. Its well-defined stereochemistry, coupled with the synthetic versatility of the vinyl and Boc-protected amine functionalities, provides a reliable platform for the construction of complex and potent drug candidates. This guide has provided a detailed overview of its chemical identity, synthesis, analytical characterization, and applications, with the aim of equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this important intermediate in their pursuit of novel therapeutics.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Alugubelli, Y. R., et al. (2022). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. European Journal of Medicinal Chemistry, 240, 114571. Available at: [Link]

  • PubChem. (n.d.). tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • PubChem. (n.d.). tert-Butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-methylidenepyrrolidine-1-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling, Storage, and Use of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is a chiral building block increasingly utilized in pharmaceutical synthesis.[1] Its structural features, namely the vinyl group and the Boc-protected pyrrolidine ring, make it a valuable intermediate for creating complex molecular architectures, particularly for active pharmaceutical ingredients (APIs) that require high enantiomeric purity.[1] The vinyl moiety allows for a variety of chemical transformations, while the tert-butyl carbamate (Boc) group provides a stable yet easily removable protecting group for the nitrogen atom.[1] Given its application in research and development, a thorough understanding of its safe handling, storage, and disposal is paramount for protecting laboratory personnel and ensuring experimental integrity.[2]

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, synthesized from available safety data and chemical literature. It is intended for researchers, scientists, and drug development professionals who may work with this compound.

Chemical and Physical Properties

A clear understanding of the fundamental properties of a chemical is the first step in a robust safety assessment.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₂[1]
Molecular Weight 197.27 g/mol [1][3]
CAS Number 1228312-14-8[1][2]
Appearance Not available[2]
Purity Typically 95% or 97%[1][2]

PART 1: Hazard Identification and Risk Assessment

A systematic approach to identifying and assessing hazards is crucial before any experimental work begins. This involves understanding the intrinsic hazards of the chemical and evaluating the risks associated with the specific procedures being undertaken.

GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Irritation2WarningH315: Causes skin irritation.[2]
Eye Irritation2AWarningH319: Causes serious eye irritation.[2]
Specific target organ toxicity — single exposure (Respiratory system)3WarningH335: May cause respiratory irritation.[2]
Risk Assessment Workflow

The causality behind a thorough risk assessment is to proactively identify potential harm and implement control measures to mitigate the identified risks. This workflow ensures that all potential hazards are considered and addressed before beginning any laboratory work.

RiskAssessment cluster_prep Preparation & Identification cluster_analysis Analysis & Evaluation cluster_control Control & Mitigation cluster_review Review & Documentation A Identify Compound: (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate B Gather Safety Data: Review SDS and authoritative sources A->B Input C Identify Hazards: - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) B->C Data D Evaluate Risks: Assess likelihood and severity of exposure during planned procedures C->D Hazards E Implement Control Measures: - Engineering Controls - Administrative Controls - Personal Protective Equipment (PPE) D->E Risk Level F Develop Emergency Procedures: Spill, Exposure, and First Aid E->F Residual Risk G Document Assessment and Procedures F->G Finalization H Review and Update Periodically or with Procedural Changes G->H Lifecycle

Caption: Risk Assessment Workflow for this compound.

PART 2: Safe Handling Protocols

Adherence to strict handling protocols is essential to minimize exposure and prevent accidents. These protocols are a combination of engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment.

  • Ventilation: Always handle this compound in a well-ventilated area.[2] A certified chemical fume hood is required to keep airborne concentrations low and prevent inhalation of vapors or mists.[2]

  • Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2][3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following table outlines the minimum PPE requirements.

Body PartEquipmentStandard/SpecificationRationale
Eyes/Face Safety glasses with side-shields or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166To prevent eye contact which can cause serious irritation.[2][4]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).Consult glove manufacturer's compatibility charts.To prevent skin contact which can cause irritation.[2][5]
Body Laboratory coat or protective clothing.N/ATo protect skin and personal clothing from contamination.[2][6]
Respiratory NIOSH/MSHA approved respirator (if ventilation is inadequate).Follow institutional respiratory protection program.To prevent respiratory tract irritation from inhaling vapors or aerosols.[2][6]
Step-by-Step Handling Procedure

The following protocol outlines a self-validating system for handling the compound, where each step is designed to minimize risk.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as specified in the table above.

    • Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled area.

    • Verify the location and functionality of the nearest eyewash station and safety shower.

  • Handling:

    • Open the container with care, avoiding any splashing or aerosol generation.[2]

    • Dispense the required amount of the compound carefully.

    • Keep the container tightly closed when not in use.[2]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[2]

    • Clean the work area and any contaminated equipment.

    • Remove and properly store or dispose of PPE.

    • Do not eat, drink, or smoke in the laboratory area.[2]

HandlingWorkflow cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling A Verify Fume Hood Functionality B Don Appropriate PPE A->B C Prepare Workspace and Equipment B->C D Open Container Carefully C->D Begin E Dispense Compound D->E F Keep Container Closed When Not in Use E->F G Clean Work Area and Equipment F->G Complete H Wash Hands Thoroughly G->H I Properly Remove and Dispose of PPE H->I

Caption: Step-by-step workflow for handling this compound.

PART 3: Storage and Stability Guidelines

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C, cool, dry place.[1]To ensure long-term stability.
Container Tightly-closed container.[1][2]To prevent contamination and exposure to air and moisture.
Ventilation Well-ventilated area.[2]To prevent accumulation of vapors.
Ignition Sources Away from sources of ignition.[2]To prevent fire or explosion, although the flash point is not specified, this is a general precaution for organic compounds.
Incompatibilities and Degradation
  • Incompatible Materials: Avoid contact with strong oxidizing agents.[4][6]

  • Hazardous Decomposition Products: Under fire conditions, decomposition may produce carbon oxides and nitrogen oxides (NOx).[6]

PART 4: Emergency Procedures

In the event of an accidental release or exposure, prompt and correct action is critical.

Spills and Leaks

The primary objective in a spill is to contain the material safely and prevent exposure to personnel and the environment.

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[2]

  • Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to absorb the spill. Do not use combustible materials, such as sawdust.

  • Collect: Place the absorbed material into a suitable, labeled container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Environmental Precautions: Do not allow the product to enter drains, other waterways, or soil.[2]

SpillResponse A Spill Occurs B Evacuate Area A->B C Ensure Adequate Ventilation B->C D Wear Appropriate PPE C->D E Contain Spill D->E F Absorb with Inert Material E->F G Collect into Labeled Container F->G H Decontaminate Spill Area G->H I Dispose of Waste According to Regulations H->I

Sources

Literature review of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate

Introduction: A Versatile Chiral Scaffold in Modern Synthesis

This compound is a highly valuable chiral building block in organic synthesis and medicinal chemistry. Its significance stems from the integration of three key structural features: a stereodefined pyrrolidine ring, a reactive vinyl group, and a stable tert-butyloxycarbonyl (Boc) protecting group. The pyrrolidine scaffold is a "privileged motif" frequently found in a vast array of natural products, pharmaceuticals, and catalysts.[1][2][3] The non-planar, three-dimensional structure of the saturated pyrrolidine ring allows for a more thorough exploration of pharmacophore space compared to flat aromatic systems, a critical aspect in modern drug design.[2]

This guide provides a comprehensive overview of the synthesis, applications, and strategic importance of this compound for researchers, scientists, and professionals in drug development. We will delve into its role as a precursor to complex molecules, detailing key transformations and providing actionable experimental protocols.

Core Molecular Features

The utility of this compound is best understood by examining its constituent parts:

  • The (R)-Chiral Center: The defined stereochemistry at the C3 position is crucial for asymmetric synthesis, allowing for the creation of enantiomerically pure compounds. This is paramount in drug development, where a single enantiomer is often responsible for the desired therapeutic effect.[1]

  • The Vinyl Group: This functional handle is amenable to a wide range of chemical transformations, such as epoxidation, hydroboration, and various coupling reactions.[4] It serves as a gateway for introducing further complexity and diverse substituents onto the pyrrolidine core.

  • The Boc Protecting Group: The tert-butyl carbamate (Boc) group provides robust protection for the pyrrolidine nitrogen under a variety of reaction conditions. Its primary advantage is its stability during multi-step syntheses and its clean, straightforward removal under mild acidic conditions, ensuring the integrity of other sensitive functional groups.[4]

Synthetic Pathways and Methodologies

The preparation of this compound on a commercial scale often involves multi-step sequences starting from chiral precursors. Patents reveal detailed processes designed for producing the compound with high purity suitable for pharmaceutical applications.[5][6][7] A common strategy involves the transformation of a pyrrolidine ring bearing a suitable leaving group at the 3-position, followed by the introduction and elaboration of a two-carbon unit to form the vinyl group.

A representative synthetic pathway is outlined in the diagram below, starting from a protected (R)-3-hydroxypyrrolidine derivative.

G cluster_0 Synthetic Pathway Overview start (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate step1 Activation of Hydroxyl (e.g., Mesylation) start->step1 MsCl, Base step2 Nucleophilic Substitution with Malonate Ester step1->step2 Diethyl Malonate, Base (NaOEt) step3 Hydrolysis & Decarboxylation step2->step3 1. Base (hydrolysis) 2. Acid, Heat step4 Reduction of Carboxylic Acid to Primary Alcohol step3->step4 Reducing Agent (e.g., BH3) step5 Activation & Elimination (e.g., Iodination then Elimination) step4->step5 1. I2, PPh3, Imidazole 2. Base (DBU) end_node (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate step5->end_node G cluster_products Key Transformations center (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate prod1 Chiral Epoxide (via Epoxidation) center->prod1 m-CPBA prod2 Primary Alcohol (via Hydroboration-Oxidation) center->prod2 1. BH3-THF 2. H2O2, NaOH prod3 Extended Carbon Chain (via Cross-Coupling) center->prod3 Aryl-X, Pd catalyst (e.g., Heck Reaction) prod4 Aldehyde/Ketone (via Ozonolysis) center->prod4 1. O3 2. DMS

Caption: Major synthetic transformations of the vinyl group.

These transformations enable the introduction of diverse functional groups with high regioselectivity and stereocontrol, paving the way for the synthesis of complex target molecules. The hydroboration-oxidation, for example, yields tert-butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, another key intermediate in multi-step syntheses. [6]

Role in Asymmetric Organocatalysis

While not a catalyst itself, the pyrrolidine ring is the foundational structure for a highly successful class of organocatalysts, most notably proline and its derivatives. [3]8-tert-Butyl 3-vinylpyrrolidine-1-carboxylate serves as an excellent starting material for synthesizing more complex, substituted pyrrolidine-based catalysts. For instance, the vinyl group can be transformed into other functionalities (e.g., amino or hydroxyl groups), which can then be used to attach other catalytic moieties like thioureas or sulfonamides to create bifunctional catalysts for reactions such as aldol or Michael additions. [8]

Quantitative Data Summary

While specific reaction yields and enantioselectivities are highly substrate and condition-dependent, the following table summarizes the general transformations and their expected outcomes based on established organic chemistry principles and patent literature.

TransformationReagentsResulting Functional GroupTypical YieldStereochemical OutcomeReference
Mesylation Methanesulfonyl chloride, TriethylamineMesylate (activated alcohol)High (>90%)Retention of configuration[7]
Malonate Alkylation Diethyl malonate, Sodium ethoxideDiethyl malonate adductGood (70-85%)Inversion of configuration (SN2)[7]
Hydroboration-Oxidation 1. BH3·THF; 2. H2O2, NaOHPrimary Alcohol (-CH2CH2OH)Good-ExcellentAnti-Markovnikov addition[4][6]
Epoxidation meta-Chloroperoxybenzoic acid (m-CPBA)EpoxideGoodStereospecific syn-addition[4]
Boc Deprotection Trifluoroacetic acid (TFA) or HClSecondary Amine (free pyrrolidine)Excellent (>95%)Retention of configuration[4]

Detailed Experimental Protocol: Synthesis of a Key Intermediate

The following protocol describes the synthesis of diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate , a direct precursor in one of the patented routes to the title compound. [7]This procedure illustrates the practical application of the chemistry discussed.

Objective: To synthesize diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate via nucleophilic substitution of an activated pyrrolidine derivative.

Materials:

  • (S)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (1 equivalent)

  • Diethyl malonate (1.77 equivalents)

  • Sodium ethoxide in ethanol (21 wt%, 1.77 equivalents)

  • Anhydrous Ethanol

  • Water (for workup)

  • 6M Hydrochloric Acid (for workup)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., Nitrogen or Argon).

Step-by-Step Methodology:

  • Preparation of the Nucleophile:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add anhydrous ethanol.

    • Add the 21 wt% solution of sodium ethoxide in ethanol (1.77 eq.).

    • To this solution, add diethyl malonate (1.77 eq.) dropwise while stirring.

    • Heat the resulting mixture to 40 °C and stir for 1.5 hours to ensure complete formation of the sodium diethyl malonate salt.

  • Nucleophilic Substitution Reaction:

    • Prepare a solution of (S)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (1.0 eq.) in a minimal amount of anhydrous ethanol.

    • Add this solution to the pre-formed nucleophile mixture from Step 1.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a significant volume of water (approx. 15 volumes relative to the starting mesylate).

    • Carefully acidify the aqueous mixture to a pH of 3 using 6M HCl. This step protonates any excess base and the malonate product.

    • The product, being an organic ester, will likely separate or can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product with high purity.

Causality and Trustworthiness: This protocol is based on a standard SN2 reaction. The use of a strong base (sodium ethoxide) deprotonates diethyl malonate to form a soft nucleophile, which attacks the carbon bearing the mesylate leaving group. The reaction proceeds with inversion of stereochemistry, meaning the (S)-starting material yields the (R)-product. The acidic workup is critical for neutralizing the reaction and ensuring the product is in a neutral, extractable form. This self-validating system relies on well-established, high-yielding transformations common in pharmaceutical process chemistry. [7]

Conclusion and Future Outlook

This compound stands out as a quintessential chiral building block for modern organic synthesis. Its pre-installed stereocenter, versatile vinyl handle, and reliable Boc-protecting group offer a streamlined and efficient entry point to a wide range of complex, high-value molecules. Its demonstrated utility in the synthesis of neurologically active compounds underscores its importance in drug discovery programs. [4][7] As the demand for stereochemically pure pharmaceuticals continues to grow, the strategic application of such well-defined chiral intermediates will remain a cornerstone of medicinal chemistry. Future applications will likely see this scaffold incorporated into novel catalytic systems, DNA-encoded libraries, and as a key fragment in the synthesis of next-generation therapeutics targeting a broad spectrum of diseases.

References

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • MDPI. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available at: [Link]

  • Google Patents. (n.d.). IL212799A - Compounds useful as intermediates in the synthesis of tert-butyl (r)-vinylpyrrolidine-1-carboxylate and a method of making tert-butyl (r).
  • National Institutes of Health (NIH). (n.d.). Catalytic asymmetric synthesis of geminal-dicarboxylates. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Available at: [Link]

  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Semantic Scholar. (n.d.). (R)-3-vinyl-pyrrolidine-1-tert-butyl-carboxylic acid and a method for producing intermediates therefor. Available at: [Link]

  • Google Patents. (n.d.). EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.
  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Available at: [Link]

  • SpringerLink. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. Available at: [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Pyrrolidines in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is increasingly recognized as a critical factor in developing novel therapeutics with improved selectivity and physicochemical properties.[1] Among the vast landscape of chiral building blocks, (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate has emerged as a particularly valuable synthon for the construction of complex molecular architectures.

This guide provides an in-depth exploration of this compound, detailing its properties and offering comprehensive protocols for its application in key synthetic transformations. The strategic placement of the vinyl group on the chiral pyrrolidine core, combined with the stability and facile removal of the Boc-protecting group, offers medicinal chemists a powerful tool for generating diverse libraries of novel compounds.[2]

Physicochemical Properties and Handling

This compound is a stable, chiral intermediate that serves as a cornerstone in asymmetric synthesis.[2] Its key properties are summarized below for ease of reference in experimental design.

PropertyValueSource
CAS Number 1228312-14-8[2]
Molecular Formula C₁₁H₁₉NO₂[2]
Molecular Weight 197.27 g/mol [2]
Appearance Oil[2]
Purity ≥97%[2]
Storage 2-8°C, under inert atmosphere[2]

Handling and Storage: Due to its potential sensitivity to air and moisture, it is recommended to handle this compound under an inert atmosphere (e.g., nitrogen or argon). Store the compound in a tightly sealed container in a refrigerator.

Core Synthetic Applications: A Gateway to Molecular Diversity

The vinyl group of this compound is a versatile functional handle that can be elaborated into a wide array of other functionalities with high stereocontrol. This section details protocols for three fundamental transformations: hydroboration-oxidation, ozonolysis, and cross-metathesis.

Hydroboration-Oxidation: Stereoselective Synthesis of a Primary Alcohol

The hydroboration-oxidation of the vinyl group provides a reliable method for the anti-Markovnikov addition of water, yielding the corresponding primary alcohol, (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. This transformation is crucial for introducing a flexible linker or a site for further functionalization.[3]

Diagram 1: Hydroboration-Oxidation Workflow

G cluster_0 Step 1: Hydroboration cluster_1 Step 2: Oxidation A (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate B BH3•THF Anhydrous THF, 0°C to RT A->B Reagent C Trialkylborane Intermediate B->C Reaction D NaOH, H2O2 THF/H2O, RT C->D Reagents E (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate D->E Product

Caption: A two-step workflow for the hydroboration-oxidation of this compound.

Detailed Protocol: Synthesis of (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Materials:

  • This compound (1.0 g, 5.07 mmol)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, 5.6 mL, 5.6 mmol)

  • Anhydrous Tetrahydrofuran (THF), 20 mL

  • Sodium hydroxide (3 M aqueous solution, 3 mL)

  • Hydrogen peroxide (30% aqueous solution, 3 mL)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 5.07 mmol) and anhydrous THF (20 mL). Cool the solution to 0°C in an ice bath.

  • Hydroboration: Slowly add the borane-THF solution (5.6 mL, 5.6 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Oxidation: Cool the reaction mixture back to 0°C and slowly add the 3 M NaOH solution (3 mL), followed by the dropwise addition of 30% H₂O₂ (3 mL). Caution: The addition of hydrogen peroxide can be exothermic. Maintain a slow addition rate to keep the temperature below 20°C.

  • Work-up: After stirring at room temperature for 1 hour, add diethyl ether (30 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis: The product, (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford a colorless oil. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The use of borane in an anti-Markovnikov fashion ensures the formation of the terminal alcohol.[3] The basic hydrogen peroxide work-up efficiently oxidizes the intermediate borane to the desired alcohol with retention of stereochemistry.[4]

Ozonolysis: Oxidative Cleavage to a Chiral Aldehyde

Ozonolysis provides a powerful method to cleave the vinyl group, furnishing the corresponding aldehyde, (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate.[5][6] This chiral aldehyde is a valuable intermediate for various carbon-carbon bond-forming reactions, such as Wittig reactions, aldol additions, and reductive aminations, allowing for the introduction of diverse side chains.

Diagram 2: Ozonolysis Workflow

G cluster_0 Step 1: Ozonolysis cluster_1 Step 2: Reductive Work-up A (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate B O3, CH2Cl2/MeOH -78°C A->B Reagents C Ozonide Intermediate B->C Reaction D Dimethyl sulfide (DMS) C->D Reagent E (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate D->E Product

Caption: A two-step workflow for the ozonolysis of this compound.

Detailed Protocol: Synthesis of (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate

Materials:

  • This compound (1.0 g, 5.07 mmol)

  • Dichloromethane (DCM), anhydrous, 50 mL

  • Methanol, anhydrous, 10 mL

  • Ozone (generated from an ozone generator)

  • Dimethyl sulfide (DMS, 1.0 mL, 13.6 mmol)

  • Dry ice/acetone bath

  • Gas dispersion tube

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 g, 5.07 mmol) in a mixture of DCM (50 mL) and methanol (10 mL) in a three-necked flask equipped with a gas dispersion tube and a gas outlet bubbler. Cool the solution to -78°C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, stop the ozone flow and bubble nitrogen or argon through the solution for 10-15 minutes to remove excess ozone.

  • Reductive Work-up: Add dimethyl sulfide (1.0 mL, 13.6 mmol) to the cold solution. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate as a pale yellow oil.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. The aldehyde product may be prone to oxidation and should be used promptly or stored under an inert atmosphere at low temperature.

Causality: The reaction is performed at low temperature (-78°C) to stabilize the reactive ozonide intermediate.[5] A reductive work-up with dimethyl sulfide is employed to selectively produce the aldehyde and avoid over-oxidation to the carboxylic acid.[6]

Olefin Cross-Metathesis: A Powerful C-C Bond Forming Strategy

Olefin cross-metathesis, often utilizing Grubbs-type ruthenium catalysts, enables the coupling of the vinylpyrrolidine with another olefin, providing a modular and efficient route to more complex structures. This reaction is highly valued for its functional group tolerance and its ability to construct new carbon-carbon double bonds with potential control over E/Z stereochemistry.

Diagram 3: Cross-Metathesis Workflow

G A (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate C Grubbs' Catalyst (e.g., 2nd Gen.) DCM, Reflux A->C B Partner Alkene (R-CH=CH2) B->C D Cross-Metathesis Product C->D

Caption: A generalized workflow for the cross-metathesis of this compound.

Representative Protocol: Cross-Metathesis with a Partner Alkene

Materials:

  • This compound (200 mg, 1.01 mmol)

  • Partner Alkene (e.g., N-allyl-4-nitrobenzenesulfonamide, 1.2 equivalents)

  • Grubbs' Second Generation Catalyst (1-3 mol%)

  • Anhydrous Dichloromethane (DCM), 10 mL

  • Ethyl vinyl ether (for quenching)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (200 mg, 1.01 mmol) and the partner alkene in anhydrous DCM (10 mL).

  • Degassing: Bubble argon through the solution for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Grubbs' Second Generation Catalyst (e.g., ~26 mg, 0.03 mmol, 3 mol%) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 40°C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Quenching: After completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to isolate the cross-metathesis product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and stereochemistry.

Causality: The choice of a second-generation Grubbs catalyst provides a good balance of stability and reactivity for this type of transformation.[5] Performing the reaction under an inert atmosphere and using degassed solvent is crucial to prevent catalyst deactivation. The reaction is driven to completion by the formation of volatile ethylene gas as a byproduct.

Conclusion: A Versatile Tool for the Modern Synthetic Chemist

This compound stands out as a highly versatile and valuable chiral building block. The protocols detailed in this guide for hydroboration-oxidation, ozonolysis, and cross-metathesis demonstrate the ease with which the vinyl group can be transformed into a variety of useful functionalities. These transformations, coupled with the inherent chirality of the pyrrolidine scaffold, provide researchers in drug discovery and development with a reliable and powerful platform for the synthesis of novel, stereochemically defined molecules.

References

  • Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma.Vertex AI Search.
  • The Crucial Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis.Vertex AI Search.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.MDPI.
  • (R)
  • Distinctive pathways for cross-metathesis of 22 and vinyl–B(pin) with...
  • Hydroboration–oxid
  • Hydroboration Oxid
  • Ozonolysis.Wikipedia.
  • Alkene Reactions: Ozonolysis.Master Organic Chemistry.
  • Metathesis Reaction.pdf.Source not available.
  • Variations-on-a-Ruthenium-Carbene-The-Grubbs-Catalysts-for-Olefin-Metathesis.pdf.

Sources

Application Notes & Protocols: (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate has emerged as a high-value, chiral building block for the enantioselective synthesis of complex drug molecules.[3] Its utility is defined by two key structural features: the stereodefined pyrrolidine ring, which imparts specific three-dimensional conformations crucial for molecular recognition, and the versatile vinyl functional group, which serves as a reactive handle for a wide array of synthetic transformations. This document provides a detailed overview of its application, focusing on its pivotal role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, exemplified by the oncology drug Niraparib.[4][5][6]

Physicochemical Properties and Strategic Value

This compound is a chiral intermediate valued for its stability and predictable reactivity. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the pyrrolidine nitrogen throughout multi-step synthetic sequences while allowing for facile deprotection under mild acidic conditions.[3] The vinyl group is particularly strategic, enabling the introduction of diverse substituents and the construction of more complex molecular architectures through reactions such as cross-coupling, hydroboration, or epoxidation.[3]

Table 1: Compound Specifications

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₉NO₂
Molecular Weight 197.27 g/mol [3]
CAS Number 188361-47-5 (Representative)
Appearance Colorless to light yellow oil
Purity ≥97%
Storage 2-8°C, under inert atmosphere, sealed, dry[3]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

One of the most powerful applications of this vinylpyrrolidine derivative is in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or triflate, is a cornerstone of modern pharmaceutical synthesis due to its functional group tolerance and mild reaction conditions.[7][8]

In the context of synthesizing precursors for PARP inhibitors like Niraparib, the vinyl group can be coupled with an appropriate aryl boronic acid or ester to install the required phenylpiperidine pharmacophore.[5][9]

Protocol: Synthesis of (R)-tert-Butyl 3-(2-arylethyl)pyrrolidine-1-carboxylate via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)[10]

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and heat plate

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

  • LC/MS for reaction monitoring and characterization[11]

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), and anhydrous K₂CO₃ (3.0 eq).

    • Rationale (Expertise & Experience): An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ. Pd(dppf)Cl₂ is a robust and versatile pre-catalyst for Suzuki couplings, effective for a wide range of substrates.[10] K₂CO₃ is a commonly used base to activate the boronic acid for the transmetalation step.[10]

  • Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water per 1 mmol of substrate). Degas the resulting suspension by bubbling Argon through it for 15-20 minutes.

    • Rationale: The solvent mixture of dioxane and water is effective for dissolving both the organic substrates and the inorganic base. Degassing removes dissolved oxygen, further protecting the catalyst.

  • Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring.

    • Rationale: Heating is necessary to drive the catalytic cycle forward at a reasonable rate. The specific temperature is catalyst and substrate-dependent but 85-90 °C is a common starting point for this catalyst system.[10]

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC/MS. A typical mobile phase for TLC would be Ethyl Acetate/Hexanes (e.g., 20:80 v/v). The disappearance of the starting vinylpyrrolidine and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is generally complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Rationale: This aqueous workup removes the inorganic base and boron-containing byproducts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Execution cluster_purification 3. Isolation Reactants Vinylpyrrolidine + Arylboronic Acid + K2CO3 Solvents Add Dioxane/Water Degas with Argon Reactants->Solvents Combine Catalyst Pd(dppf)Cl2 Catalyst->Solvents Heating Heat to 90°C 4-12 hours Solvents->Heating Stir Workup Aqueous Workup (EtOAc/Water) Heating->Workup Cool & Quench Purify Column Chromatography Workup->Purify Concentrate Product Pure Coupled Product Purify->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling protocol.

Application in the Synthesis of Niraparib

Niraparib is a potent PARP inhibitor approved for the treatment of certain types of ovarian and breast cancers.[4][5] Its structure features a core 3-aryl-piperidine moiety. While various synthetic routes exist, a convergent approach often involves the coupling of a protected piperidine fragment with an indazole carboxamide piece.[6][9]

This compound can serve as a precursor to the chiral piperidine fragment. Although this involves a ring expansion or a multi-step transformation, the chirality established in the pyrrolidine ring is key to obtaining the final drug in its required enantiomerically pure form. A more direct application involves using the vinyl group to build a side chain that is later transformed into the piperidine ring. However, for illustrative purposes, we will show a convergent synthesis where a piperidine intermediate, conceptually derived from our chiral building block, is used.

Conceptual Synthetic Pathway to Niraparib

The synthesis of Niraparib can be simplified into a key late-stage C-N bond formation, coupling the chiral piperidine fragment with the indazole core.[9] The chiral piperidine itself is a valuable intermediate that can be synthesized through various asymmetric methods, with chiral pyrrolidines serving as potential starting materials in some routes.

Niraparib_Synthesis Start (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate Intermediate Chiral Piperidine Intermediate Start->Intermediate Multi-step Asymmetric Synthesis Coupled Boc-Protected Niraparib Intermediate->Coupled Key Fragment (e.g., Buchwald-Hartwig C-N Coupling) Indazole Indazole-7-carboxamide Fragment Indazole->Coupled Niraparib Niraparib (Final API) Coupled->Niraparib Boc Deprotection (Acidic Conditions)

Caption: Convergent synthesis strategy for the PARP inhibitor Niraparib.

This conceptual pathway highlights the importance of chiral building blocks like this compound. By providing a stereochemically defined starting point, it enables the efficient and enantioselective construction of complex pharmaceutical agents, reducing the need for difficult chiral separations in later stages and ensuring the final active pharmaceutical ingredient (API) has the correct stereochemistry for optimal therapeutic effect.

References

  • This compound - MySkinRecipes. (n.d.).
  • Production of Niraparib using Imine Reductases - Research Explorer. (n.d.).
  • Synthesis of Niraparib, a cancer drug candidate - Mathematical, Physical and Life Sciences Division - University of Oxford. (n.d.).
  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib - ACS Publications. (2019). Organic Process Research & Development.
  • Niraparib synthesis - ChemicalBook. (n.d.).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (2023). Molecules.
  • Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. (2023). IntechOpen.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - Semantic Scholar. (2012). Molecules.
  • LC/MS applications in drug development - PubMed. (2002). Pharmaceutical Research.

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Application Note: A Detailed Protocol for the Boc Deprotection of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, favored for its stability in a broad range of reaction conditions and its facile removal under acidic conditions. The deprotection of Boc-protected amines is a critical transformation in the synthesis of numerous pharmaceuticals and complex organic molecules. This application note provides a comprehensive, field-proven experimental protocol for the deprotection of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate to yield the versatile chiral building block, (R)-3-vinylpyrrolidine.

This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind each procedural choice, ensuring both technical accuracy and practical applicability.

Reaction Overview & Mechanistic Insight

The acid-catalyzed cleavage of the Boc group is a well-established and efficient reaction. The mechanism, as illustrated below, involves the initial protonation of the carbamate oxygen by a strong acid, typically trifluoroacetic acid (TFA). This protonation facilitates the fragmentation of the carbamate, leading to the formation of the free amine, carbon dioxide, and a stable tert-butyl cation.[1] The tert-butyl cation can be subsequently quenched by a nucleophilic counterion or eliminate a proton to form isobutene.

Reaction Scheme:

Due to the generation of gaseous byproducts (CO₂ and isobutylene), it is imperative that this reaction is not conducted in a closed system to avoid pressure buildup.[1]

Experimental Protocol

This protocol details the deprotection of this compound using trifluoroacetic acid in dichloromethane, followed by a work-up procedure designed to isolate the volatile free amine.

Materials and Reagents
ReagentGradeSupplier
This compound≥95%Various
Dichloromethane (DCM), anhydrous≥99.8%Various
Trifluoroacetic acid (TFA)≥99%Various
Sodium hydroxide (NaOH)Pellets, ≥97%Various
Diethyl ether, anhydrous≥99.7%Various
Saturated aqueous sodium bicarbonate (NaHCO₃)Laboratory preparedN/A
Saturated aqueous sodium chloride (brine)Laboratory preparedN/A
Anhydrous magnesium sulfate (MgSO₄)≥97%Various
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • pH paper or pH meter

  • Short-path distillation apparatus (optional, for further purification)

Step-by-Step Procedure

Part 1: Boc Deprotection

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Rationale: Anhydrous DCM is a common solvent for this reaction as it is relatively inert to the acidic conditions and readily dissolves the starting material.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Rationale: Cooling the reaction mixture helps to control the initial exotherm upon addition of the strong acid.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq.) to the stirred solution. Rationale: A stoichiometric excess of TFA is necessary to ensure complete protonation and cleavage of the Boc group. The slow addition helps to manage the reaction exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed. Rationale: Reaction times can vary depending on the substrate. Monitoring ensures the reaction goes to completion without unnecessary side reactions.

Part 2: Work-up and Isolation of (R)-3-vinylpyrrolidine

  • Caution: The product, (R)-3-vinylpyrrolidine, is expected to be a volatile amine. Care should be taken to minimize its loss during the work-up procedure.

  • Solvent Removal: Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator. Rationale: This step removes the bulk of the DCM and excess TFA.

  • Azeotropic Removal of TFA: Add a small amount of toluene or additional DCM to the residue and re-concentrate. Repeat this process 2-3 times to azeotropically remove residual TFA.

  • Neutralization: Carefully dissolve the crude TFA salt in a minimal amount of cold water. In a separate flask, prepare a cold (0 °C) aqueous solution of sodium hydroxide (e.g., 2-4 M). Slowly add the NaOH solution to the stirred solution of the TFA salt until the pH is strongly basic (pH > 12), as confirmed by pH paper or a pH meter. Rationale: Basification deprotonates the ammonium salt to generate the free, water-insoluble amine.

  • Extraction: Immediately extract the aqueous layer with a low-boiling point organic solvent such as diethyl ether or pentane (3 x volume of the aqueous layer). Rationale: The free amine is expected to be more soluble in an organic solvent than in the basic aqueous solution. Using a low-boiling point solvent facilitates subsequent removal. Performing the extraction immediately after basification minimizes potential degradation of the amine in the strongly basic solution.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and carefully concentrate the filtrate on a rotary evaporator with a cooled water bath. Do not over-dry to avoid loss of the volatile product.

Part 3: Purification (Optional)

If further purification is required, the crude (R)-3-vinylpyrrolidine can be purified by short-path distillation under atmospheric or reduced pressure. The boiling point of the product has not been widely reported, so a careful, slow distillation is recommended.

Visualizing the Workflow

Boc_Deprotection_Workflow cluster_reaction Deprotection cluster_workup Work-up & Isolation cluster_purification Purification Start Dissolve Substrate in DCM Cool Cool to 0 °C Add_TFA Add TFA Stir Stir at RT Monitor Monitor by TLC/LC-MS Concentrate Concentrate Monitor->Concentrate Neutralize Basify with NaOH (aq) Extract Extract with Et2O Dry Dry over MgSO4 Concentrate_Final Carefully Concentrate Distill Short-path Distillation Concentrate_Final->Distill Product Product Distill->Product (R)-3-vinylpyrrolidine

Characterization Data

The final product, (R)-3-vinylpyrrolidine, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • Vinyl Protons: The vinyl protons are expected to appear in the range of δ 4.9-5.9 ppm. The proton on the carbon adjacent to the pyrrolidine ring will likely be a multiplet, while the terminal vinyl protons will appear as distinct multiplets.

  • Pyrrolidine Ring Protons: The protons on the pyrrolidine ring are expected to resonate between δ 1.5 and 3.5 ppm. The exact chemical shifts and coupling patterns will be complex due to the chiral center and the diastereotopic nature of the methylene protons.

  • N-H Proton: The N-H proton will likely appear as a broad singlet, and its chemical shift will be dependent on the concentration and purity of the sample.

Safety and Handling Precautions

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Volatile Amines: The product, (R)-3-vinylpyrrolidine, is expected to be volatile and should be handled in a well-ventilated area to avoid inhalation.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient TFA or reaction timeAdd more TFA and continue to monitor the reaction. If the reaction stalls, consider a slight increase in temperature.
Low yield of isolated productLoss of volatile product during work-upEnsure all work-up steps are performed with cooled solutions. Use a low-boiling point extraction solvent and concentrate carefully with a cooled bath.
Product is isolated as the TFA saltIncomplete neutralizationEnsure the aqueous phase is strongly basic (pH > 12) before extraction.
Emulsion formation during extractionPresence of amphiphilic speciesAdd a small amount of brine to the separatory funnel to help break the emulsion.

Conclusion

This application note provides a detailed and robust protocol for the Boc deprotection of this compound. By understanding the underlying mechanism and paying careful attention to the handling of the volatile product, researchers can successfully synthesize (R)-3-vinylpyrrolidine, a valuable chiral intermediate for further synthetic transformations.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Michigan State University, Department of Chemistry. Proton NMR Table. [Link]

Sources

The Strategic Application of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate in the Synthesis of Advanced Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine Scaffold as a Privileged Motif in Protease Inhibitor Design

The five-membered pyrrolidine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds, including a significant number of approved pharmaceuticals.[1][2] Its inherent three-dimensionality, a consequence of its non-planar, puckered conformation, allows for a sophisticated exploration of the pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[2] In the realm of protease inhibitors, particularly those targeting viral proteases like Hepatitis C Virus (HCV) NS3/4A and Human Immunodeficiency Virus (HIV)-1 protease, the chiral pyrrolidine moiety often constitutes the P2 fragment of the inhibitor. This position is crucial for establishing key interactions within the S2 binding pocket of the protease, significantly influencing the inhibitor's potency and resistance profile.[3][4]

(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate emerges as a highly valuable and versatile chiral building block for the synthesis of these complex therapeutic agents. Its utility stems from several key features:

  • Pre-installed Chirality: The (R)-stereochemistry at the C3 position provides a crucial chiral handle, obviating the need for challenging asymmetric syntheses or chiral resolutions at later stages of a synthetic sequence.

  • Orthogonal Protection: The tert-butoxycarbonyl (Boc) group offers robust protection of the pyrrolidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions.

  • A Versatile Vinyl Handle: The vinyl group is a gateway to a diverse array of chemical transformations, allowing for the introduction of various functional groups with high regioselectivity and stereocontrol. This functionalization is paramount for tailoring the inhibitor's structure to achieve optimal binding with the target protease.

This technical guide provides an in-depth exploration of the role of this compound in the synthesis of protease inhibitors, complete with detailed protocols for its preparation and subsequent functionalization, underscoring its strategic importance in contemporary drug discovery and development.

Synthetic Strategies and Key Transformations

The strategic value of this compound lies in its potential for elaboration into more complex, functionalized pyrrolidine cores that are central to the structure of many protease inhibitors. The following sections detail the synthesis of this key starting material and its subsequent transformation into key intermediates.

Protocol 1: Synthesis of this compound via Wittig Olefination

The most common and efficient method for introducing the vinyl group at the C3 position of the pyrrolidine ring is the Wittig reaction, starting from the corresponding aldehyde, (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate.[5] This reaction involves the coupling of the aldehyde with a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base.[6]

Objective: To synthesize this compound from (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate.

Causality of Experimental Choices: The choice of methyltriphenylphosphonium bromide as the ylide precursor is standard for the introduction of a terminal methylene group. Sodium bis(trimethylsilyl)amide (NaHMDS) is a strong, non-nucleophilic base that efficiently deprotonates the phosphonium salt to generate the reactive ylide while minimizing side reactions. Anhydrous THF is crucial as the ylide is highly reactive towards protic solvents. The reaction is performed at low temperatures to control the reactivity and improve the stability of the ylide.

Materials:

  • Methyltriphenylphosphonium bromide

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of NaHMDS (1.1 equivalents) in THF dropwise over 20 minutes. The formation of a deep yellow to orange color indicates the generation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Expected Yield: 75-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_0 Synthesis of this compound Aldehyde (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate Wittig Wittig Reaction (NaHMDS, THF) Aldehyde->Wittig Ylide Methyltriphenyl- phosphonium ylide Ylide->Wittig Product (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate Wittig->Product

Caption: Workflow for the synthesis of the title compound via Wittig olefination.

Protocol 2: Oxidative Cleavage of the Vinyl Group via Ozonolysis

Ozonolysis is a powerful and reliable method for cleaving the double bond of the vinyl group to furnish the corresponding aldehyde.[7][8] This transformation is particularly useful as the resulting aldehyde can serve as an electrophilic handle for subsequent C-C bond-forming reactions, such as aldol additions, reductive aminations, or further olefination reactions, to build more complex side chains of protease inhibitors.[1]

Objective: To synthesize (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate from this compound.

Causality of Experimental Choices: The reaction is performed at low temperature (-78 °C) to control the exothermic reaction of ozone with the alkene and to trap the unstable ozonide intermediate. Dichloromethane is a common solvent for ozonolysis due to its low freezing point and inertness. A reductive work-up is necessary to convert the ozonide to the desired aldehyde without over-oxidation to the carboxylic acid. Dimethyl sulfide (DMS) is a mild reducing agent that efficiently reduces the ozonide to the aldehyde, producing dimethyl sulfoxide (DMSO) as a byproduct.[9]

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Ozone (O₃) generated from an ozone generator

  • Dimethyl sulfide (DMS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Ozonolysis: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap containing a potassium iodide solution.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by TLC analysis.

  • Once the reaction is complete, purge the solution with a stream of nitrogen or argon for 15-20 minutes to remove excess ozone.

  • Reductive Work-up: While maintaining the temperature at -78 °C, add dimethyl sulfide (2.0-3.0 equivalents) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Purification: Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate is often of sufficient purity for the next step, or it can be further purified by flash column chromatography.

Expected Yield: >90%

Protocol 3: Anti-Markovnikov Hydroboration-Oxidation of the Vinyl Group

Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of an alkene, yielding the corresponding primary alcohol.[10][11][12] This transformation converts the vinyl group into a 2-hydroxyethyl substituent, which can be further functionalized. The primary alcohol can be oxidized to the corresponding carboxylic acid, a common motif in protease inhibitors, or used in etherification or esterification reactions to introduce diverse side chains.

Objective: To synthesize (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate from this compound.

Causality of Experimental Choices: Borane-tetrahydrofuran complex (BH₃·THF) is a convenient and commercially available source of borane.[13] The hydroboration step is performed under anhydrous conditions to prevent the reaction of borane with water. The subsequent oxidation of the intermediate organoborane is typically achieved using alkaline hydrogen peroxide. This two-step, one-pot procedure is highly reliable and stereospecific, proceeding via a syn-addition of the H and B atoms across the double bond.[10]

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 3 M aqueous sodium hydroxide (NaOH) solution

  • 30% aqueous hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Hydroboration: In a flame-dried flask under an argon atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the BH₃·THF solution (0.5 equivalents, as 2 moles of alkene react with 1 mole of B₂H₆) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C.

  • Carefully and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, ensuring the internal temperature does not exceed 25 °C.

  • Stir the mixture at room temperature for 1 hour, then heat to 50 °C for an additional hour to ensure complete oxidation.

  • Work-up and Purification: Cool the mixture to room temperature and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate.

Expected Yield: 80-90%

Application in Protease Inhibitor Scaffolds: A Conceptual Framework

While direct, large-scale manufacturing routes for blockbuster drugs like Boceprevir and Telaprevir may utilize different starting materials for economic reasons, the synthetic versatility of this compound makes it an invaluable tool in the drug discovery phase for the rapid generation of diverse analogues. The functionalized intermediates described above can be envisioned as key precursors to the core structures of various protease inhibitors.

G cluster_1 Synthetic Utility in Protease Inhibitor Scaffolds Start (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate Aldehyde (R)-tert-Butyl 3-formylpyrrolidine-1-carboxylate Start->Aldehyde Ozonolysis Alcohol (R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate Start->Alcohol Hydroboration- Oxidation Protease_Inhibitors Diverse Protease Inhibitor Scaffolds (e.g., HCV, HIV) Aldehyde->Protease_Inhibitors Reductive Amination, Aldol Condensation, etc. Carboxylic_Acid (R)-tert-Butyl 3-(carboxymethyl)pyrrolidine-1-carboxylate Alcohol->Carboxylic_Acid Oxidation (e.g., Jones, TEMPO) Carboxylic_Acid->Protease_Inhibitors Amide Coupling

Caption: Conceptual synthetic pathways from this compound to key functionalities for protease inhibitor synthesis.

  • Access to P2 Moieties: The pyrrolidine ring itself serves as a rigid scaffold that correctly orients substituents to fit into the S2 pocket of proteases. The chirality at C3 is critical for establishing stereospecific interactions.

  • HCV Protease Inhibitors: The bicyclic proline core of Telaprevir and the dimethylcyclopropylproline of Boceprevir are highly specialized P2 moieties.[5][14] While not directly synthesized from the vinylpyrrolidine in major industrial routes, the fundamental pyrrolidine core can be accessed and functionalized using similar principles. The aldehyde derived from ozonolysis, for instance, could be a starting point for building complexity at the C3 position.

  • HIV Protease Inhibitors: Many potent HIV-1 protease inhibitors incorporate cyclic ureas or carbamates. The functionalized pyrrolidine intermediates can be elaborated to include these pharmacophoric elements. For example, the alcohol from hydroboration-oxidation could be converted to an amine, which can then be used to form a urea linkage. Pyrrolidinone-based ligands have also been successfully incorporated into HIV-1 protease inhibitors to enhance interactions with the enzyme's backbone.[15]

Data Summary: Pyrrolidine-Containing Protease Inhibitors

The following table summarizes key protease inhibitors that feature a pyrrolidine or a related cyclic amine scaffold, highlighting the importance of this structural motif.

InhibitorTarget ProteaseRole of the Pyrrolidine/Cyclic Amine Scaffold
Telaprevir HCV NS3/4A Serine ProteaseForms a bicyclic proline P2 moiety that provides conformational rigidity and optimal interactions within the S2 pocket.[16]
Boceprevir HCV NS3/4A Serine ProteaseIncorporates a dimethylcyclopropylproline analog as the P2 fragment, which significantly enhances binding affinity.[5]
Atazanavir HIV-1 ProteaseContains a piperazine ring, a six-membered analogue, which contributes to its pharmacokinetic profile and binding.
Saquinavir HIV-1 ProteaseWhile acyclic, its development paved the way for peptidomimetic inhibitors where cyclic constraints were later introduced.
Narlaprevir HCV NS3/4A Serine ProteaseFeatures a complex P2 moiety derived from a functionalized proline.

Conclusion and Future Outlook

This compound stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex, stereochemically defined molecules. Its true value lies not just in its direct incorporation into a final drug molecule, but in the vast synthetic possibilities unlocked by its vinyl functional group. The protocols detailed herein for the preparation and elaboration of this key intermediate provide a robust framework for researchers and drug development professionals to access a wide array of novel pyrrolidine-based structures. As the quest for more potent and resistance-evading protease inhibitors continues, the strategic use of versatile chiral synthons like this compound will undoubtedly remain a critical component of the medicinal chemist's toolkit, enabling the rapid and efficient exploration of chemical space in the pursuit of new life-saving therapies.

References

  • An Improved and Enantioselective Preparation of the Telaprevir Bicyclic [3.3.0] Proline Intermediate and Reuse of Unwanted Enantiomer. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00338]
  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3436901/]
  • Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5554530/]
  • Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Benchchem. [URL: https://www.benchchem.com/bcin/chiral-pool-synthesis-from-r-pyrrolidine-3-carboxylic-acid-a-technical-guide-for-drug-discovery]
  • A simple and convenient method for the oxidation of organoboranes using sodium perborate: (+)-isopinocampheol. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p309]
  • Inhibitors of Hepatitis C Virus NS3.4A Protease: P2 Proline Variants. ResearchGate. [URL: https://www.researchgate.net/publication/229088682_Inhibitors_of_Hepatitis_C_Virus_NS34A_Protease_P2_Proline_Variants]
  • Hydroboration Oxidation of Alkenes. Chemistry Steps. [URL: https://www.chemistrysteps.
  • Wittig Reaction - Common Conditions. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/wittig-reaction/wittig-reaction-conditions.shtm]
  • 2,5-HEPTANEDIONE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p646]
  • Hydroboration–oxidation reaction. Wikipedia. [URL: https://en.wikipedia.
  • Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37307532/]
  • Design of HIV-1 protease inhibitors with pyrrolidinones and oxazolidinones as novel P1'-ligands to enhance backbone-binding interactions with protease: synthesis, biological evaluation, and protein-ligand X-ray studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19473017/]
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/02/06/wittig-reaction-examples-and-mechanism/]
  • 9.28: 9-4 Hydroboration-Oxidation- A Stereospecific Anti-Markovnikov Hydration. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I/9%3A_Alkenes_II-_Reactions_and_Syntheses/9.
  • One-pot asymmetric synthesis of acyclic chiral epoxy alcohols via tandem vinylation-epoxidation with dioxygen. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15509062/]
  • The side chain synthesis of boceprevir. ChemicalBook. [URL: https://www.chemicalbook.com/article/the-side-chain-synthesis-of-boceprevir.htm]
  • Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3056910/]
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8229672/]
  • Application of Bicyclic Pyrrolidine in Drug Development. BLDpharm. [URL: https://www.bldpharm.com/news/application-of-bicyclic-pyrrolidine-in-drug-development-210.html]
  • I, An Improved Procedure for Alkene Ozonolysis. II, Exploring a New Structural Paradigm for Peroxide Antimalarials.. DigitalCommons@University of Nebraska - Lincoln. [URL: https://digitalcommons.unl.
  • Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-ligand X-ray Structural Studies. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442767/]
  • General ozonolysis protocol. ResearchGate. [URL: https://www.researchgate.net/post/What_is_a_good_general_protocol_or_standard_operating_procedure_for_an_ozonolysis_reaction_and_the_subsequent_reduction_to_alcohol]

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Streamlined Synthesis of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate: An Application Note for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 3-Vinylpyrrolidines in Medicinal Chemistry

(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is a critical chiral building block in modern drug discovery and development. Its unique structural features—a stereodefined pyrrolidine core, a versatile vinyl functional group, and a stable Boc-protecting group—make it an invaluable intermediate for the synthesis of complex molecular architectures with significant biological activity. The pyrrolidine scaffold is a privileged motif, present in numerous FDA-approved drugs and natural products, owing to its ability to impart favorable pharmacokinetic properties and to serve as a rigid scaffold for presenting pharmacophoric elements in three-dimensional space.[1][2] The vinyl group, in particular, offers a reactive handle for a variety of chemical transformations, including but not limited to, hydroboration, epoxidation, and cross-coupling reactions, enabling the diversification of lead compounds.[3]

This application note provides a detailed guide to a streamlined, scalable synthesis of this compound, alongside a comparative analysis of alternative synthetic strategies. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to efficiently produce this key intermediate with high enantiomeric purity.

Comparative Analysis of Synthetic Strategies

The synthesis of chiral 3-substituted pyrrolidines can be approached through various methodologies, each with its own set of advantages and limitations. The optimal choice depends on factors such as scalability, stereocontrol, cost of starting materials, and tolerance to different functional groups.

Synthetic StrategyKey FeaturesTypical YieldsStereoselectivityScalability
Multi-Step Synthesis via Malonate Intermediate Robust, well-defined, and scalable process. Utilizes readily available chiral starting materials.Good to ExcellentHigh (Chirality from starting material)High
Olefination of a Pyrrolidine-3-carboxaldehyde Convergent approach. Allows for late-stage introduction of the vinyl group.Moderate to GoodDependent on olefination methodModerate
Elimination from a Pyrrolidin-3-yl Ethanol Derivative Potentially a shorter route. Stereocontrol can be challenging.VariableDependent on elimination conditionsModerate

Primary Recommended Synthesis: A Multi-Step, Scalable Approach

This robust, multi-step synthesis is a preferred method for producing this compound on a larger scale, as detailed in patent literature.[4] The strategy relies on the conversion of a readily available chiral starting material, (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, into the target molecule through a series of reliable and well-understood chemical transformations.

Synthetic Workflow Diagram

streamlined_synthesis start (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate mesylate (R)-tert-Butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate start->mesylate MsCl, Et3N malonate Diethyl (S)-2-(1-(tert- butoxycarbonyl)pyrrolidin-3-yl)malonate mesylate->malonate Diethyl malonate, NaOEt diacid (S)-2-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)malonic acid malonate->diacid KOH hydroxyethyl (R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate diacid->hydroxyethyl Reduction iodoethyl (R)-tert-Butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate hydroxyethyl->iodoethyl 1. MsCl 2. NaI final_product (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate iodoethyl->final_product Base (e.g., K-OtBu)

Caption: Multi-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate

  • Rationale: The hydroxyl group of the starting material is converted to a good leaving group (mesylate) to facilitate the subsequent nucleophilic substitution.

  • Procedure: To a solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in toluene is added triethylamine (1.5 eq). The solution is cooled to -10 °C. Methanesulfonyl chloride (1.2 eq) is added slowly, maintaining the temperature between -5 and 0 °C. The reaction is warmed to room temperature and stirred for 1 hour, or until completion as monitored by HPLC. The reaction mixture is filtered, and the filtrate is washed with a 5% sodium bicarbonate solution. The organic layer is then concentrated to yield the product.[4]

Step 2: Streamlined Synthesis of (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid

  • Rationale: This streamlined procedure combines the malonate addition and hydrolysis steps. A mixture of sodium ethoxide in ethanol and diethyl malonate is prepared and heated. The mesylate from Step 1 is then added, and the reaction is heated to reflux. This is followed by acidification to yield the malonic acid derivative.[4]

  • Procedure: A stirred mixture of sodium ethoxide in ethanol (21 weight percent, 1.77 eq) and diethyl malonate (1.77 eq) is heated to 40 °C for 1.5 hours. To this mixture, a solution of (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (1.0 eq) in ethanol is added, and the reaction mixture is heated to 78 °C for 8 hours. After cooling, the reaction mixture is diluted with water and acidified to pH 3 with 6M HCl.[4] The product can be extracted with an organic solvent.

Step 3: Synthesis of (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

  • Rationale: The malonic acid derivative is reduced to the corresponding diol, which spontaneously decarboxylates to the hydroxyethyl intermediate.

  • Procedure: The malonic acid derivative from the previous step is reduced using a suitable reducing agent such as sodium borohydride in a suitable solvent like THF.

Step 4: Synthesis of (R)-tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate

  • Rationale: The primary alcohol is converted to a better leaving group (iodide) to facilitate the final elimination step. This is typically a two-step process involving mesylation followed by iodide displacement.

  • Procedure: The alcohol from Step 3 is first reacted with methanesulfonyl chloride in the presence of a base. The resulting mesylate is then treated with sodium iodide in a suitable solvent like acetone (Finkelstein reaction) to yield the iodoethyl intermediate.[4]

Step 5: Synthesis of this compound

  • Rationale: The final step involves an E2 elimination reaction to form the vinyl group. A strong, non-nucleophilic base is used to promote the elimination over substitution.

  • Procedure: The iodoethyl derivative from Step 4 is treated with a strong base such as potassium tert-butoxide in a suitable solvent like THF to induce elimination and form the final product.[4]

Alternative Synthetic Strategies

While the multi-step synthesis is robust, other strategies can be considered, particularly for smaller-scale synthesis or when different starting materials are available.

Strategy 1: Olefination of (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate

A convergent approach involves the synthesis of the corresponding aldehyde, (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate, followed by an olefination reaction.[5][6] This strategy allows for the late-stage introduction of the vinyl group.

olefination_synthesis start (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate aldehyde (R)-tert-Butyl 3-formylpyrrolidine-1-carboxylate start->aldehyde Oxidation (e.g., DMP, Swern) final_product (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate aldehyde->final_product Olefination (e.g., Wittig, HWE)

Caption: Synthesis via an aldehyde intermediate.

Discussion of Olefination Methods:

  • Wittig Reaction: This classic reaction utilizes a phosphonium ylide (e.g., methyltriphenylphosphonium bromide with a strong base) to convert the aldehyde to the alkene.[7] While effective, the removal of the triphenylphosphine oxide byproduct can be challenging.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction employs a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig reagent.[3][8][9][10][11] A significant advantage is that the phosphate byproduct is water-soluble, simplifying purification. This reaction typically favors the formation of (E)-alkenes, which is not a factor for the synthesis of a terminal vinyl group.

  • Julia-Kocienski Olefination: This method involves the reaction of an aldehyde with a heteroaryl sulfone. It is known for its high (E)-selectivity and tolerance of a wide range of functional groups.[7][12][13][14][15]

Strategy 2: Dehydration of (R)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate

Another potential route involves the addition of a methyl group to the aldehyde discussed previously (e.g., using a Grignard reagent like methylmagnesium bromide) to form a secondary alcohol, (R)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate.[16] Subsequent dehydration of this alcohol would yield the desired vinylpyrrolidine.

Causality and Experimental Choices:

The choice of dehydration conditions is critical to avoid rearrangement and control regioselectivity. Acid-catalyzed dehydration can sometimes lead to mixtures of products. Milder methods, such as the Martin sulfurane dehydration or the Grieco elimination, may offer better control.

Conclusion

The synthesis of this compound is a key process for the advancement of many drug discovery programs. The multi-step synthesis starting from (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate offers a reliable and scalable route for the production of this valuable intermediate.[4] Alternative strategies, such as the olefination of the corresponding aldehyde, provide flexibility and may be advantageous for specific applications. The choice of synthetic route should be guided by a careful consideration of scale, cost, and the specific requirements of the research program.

References

  • A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor. (n.d.). Google Patents.
  • The Julia–Kocienski Olefination. (n.d.). Organic Reactions. Retrieved January 18, 2026, from [Link]

  • α‐Fluoroalkenyl pyrrolidines via the Julia‐Kocienski reaction. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Julia-Kocienski Olefination. (2015, November 4). Chem-Station Int. Ed. Retrieved January 18, 2026, from [Link]

  • Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 18, 2026, from [Link]

  • Horner-Wadsworth-Emmons Reaction. (2023, November 20). YouTube. Retrieved January 18, 2026, from [Link]

  • [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]

  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (n.d.). Google Patents.
  • Enantioselective Wittig Reactions Controlled by PIII/PV=O Redox Catalysis. (2025, February 3). ResearchGate. Retrieved January 18, 2026, from [Link]

  • tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Enantioselective Synthesis of Alkylthioetherpyrrolidine Derivatives via [3+2] Cycloaddition of α-Thioacrylates with Isocyanoacetates. (2017, December 1). PubMed. Retrieved January 18, 2026, from [Link]

  • tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. (2005, March 5). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Enantioselective One-Pot Rhodium-Catalyzed Cycloisomerization-Wittig Sequence to Chiral Functionalized 4Alkyl 3Alkylidene Tetrahydrofuran(on)es. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate. (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

  • Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

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Application Notes & Protocols: (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate in API Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved therapeutic agents and clinical candidates.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of chemical space, which is critical for optimizing drug-receptor interactions.[2] The introduction of stereocenters into this scaffold further enhances molecular complexity and is often essential for achieving target selectivity and desired pharmacological activity.[2] This guide provides a detailed technical overview of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate, a versatile chiral building block, focusing on its synthesis, analytical characterization, and strategic application as an intermediate in the development of Active Pharmaceutical Ingredients (APIs), particularly modulators of neuronal nicotinic acetylcholine receptors.[3]

Introduction: The Strategic Value of a Chiral Vinylpyrrolidine Intermediate

In modern drug development, the stereochemical identity of a molecule is paramount. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target toxicity.[4] Consequently, the development of robust, scalable, and stereoselective synthetic routes to key chiral intermediates is a foundational pillar of pharmaceutical process chemistry.

This compound (CAS No. not explicitly found, structure inferred from name) is a quintessential example of such an intermediate. It combines several strategically important features:

  • A Pre-defined Stereocenter: The (R)-configuration at the C3 position provides a fixed stereochemical anchor, crucial for building enantiomerically pure final APIs.

  • Orthogonal Protection: The tert-butoxycarbonyl (Boc) group provides robust protection for the pyrrolidine nitrogen under a wide range of reaction conditions (e.g., organometallic additions, oxidations) but can be removed cleanly under acidic conditions, allowing for late-stage derivatization.

  • A Versatile Vinyl Handle: The vinyl group is a highly versatile functional group that serves as a linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the elaboration of the core scaffold into diverse and complex molecular architectures.

This combination makes it a valuable precursor for compounds targeting the central nervous system, particularly as ligands for neuronal nicotinic receptors (NNRs).[3]

Synthetic Pathways and Protocols

The synthesis of this compound can be approached via several routes. The choice of pathway often depends on the starting material availability, scalability requirements, and stereochemical control strategy.

Pathway A: Olefination via Wittig Reaction

A direct and widely used method for installing a vinyl group is the Wittig reaction, starting from the corresponding ketone, N-Boc-3-pyrrolidinone.[5] This method is valued for its reliability and functional group tolerance. The key to preserving chirality is to start with an enantiomerically pure precursor if the ketone is derived from a chiral source, although N-Boc-3-pyrrolidinone itself is achiral. The chirality in the final product must therefore be introduced in a preceding or subsequent step, or by using a chiral starting material that leads to the vinylpyrrolidine. For the synthesis of the target (R)-enantiomer, a common strategy involves starting with (R)-1-Boc-3-hydroxypyrrolidine, oxidizing it to the ketone, and then performing the olefination.

Step 1: Oxidation of (R)-1-Boc-3-hydroxypyrrolidine to N-Boc-3-pyrrolidinone

  • To a stirred solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq)[6] in anhydrous dichloromethane (DCM, approx. 0.2 M) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until the layers are clear.[5]

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-3-pyrrolidinone, which can be used directly or purified by flash column chromatography.[5]

Step 2: Wittig Olefination of N-Boc-3-pyrrolidinone

  • Ylide Generation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C.

  • Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via syringe. The solution will typically turn a characteristic yellow-orange color.

  • Allow the mixture to warm to 0 °C and stir for 1 hour to ensure complete formation of the phosphorus ylide.[7]

  • Reaction: Cool the resulting ylide solution back to -78 °C. Add a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC.[7]

  • Workup: Quench the reaction by the slow addition of water. Extract the mixture three times with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product contains triphenylphosphine oxide as a major byproduct. Purify the target compound, tert-Butyl 3-vinylpyrrolidine-1-carboxylate, by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

G cluster_0 Oxidation cluster_1 Wittig Olefination Start (R)-1-Boc-3-hydroxypyrrolidine Reagent1 Dess-Martin Periodinane DCM, 0°C to RT Start->Reagent1 Intermediate N-Boc-3-pyrrolidinone Reagent1->Intermediate Reaction Reaction at -78°C to RT Intermediate->Reaction Ylide_Prep CH₃PPh₃Br + n-BuLi THF, -78°C to 0°C Ylide Phosphorus Ylide [CH₂=PPh₃] Ylide_Prep->Ylide Ylide->Reaction Product (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate Reaction->Product

Caption: Workflow for Synthesis via Wittig Reaction.

Pathway B: Multi-Step Synthesis from a Chiral Mesylate

For larger-scale syntheses, alternative routes that avoid organolithium reagents and cryogenic temperatures are often preferred. Patent literature describes a robust, multi-step sequence starting from a chiral mesylate precursor, which is itself derived from (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.[3] This pathway proceeds through a malonate intermediate.

  • Mesylation: The hydroxyl group of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is converted to a good leaving group, a mesylate, using methanesulfonyl chloride in the presence of a base like triethylamine.[3]

  • Malonate Alkylation: The resulting mesylate undergoes nucleophilic substitution with diethyl malonate, typically using a base like sodium ethoxide, to form diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate.[3][8]

  • Hydrolysis and Decarboxylation: The malonate ester is hydrolyzed to the corresponding diacid, which then undergoes decarboxylation upon heating to yield a carboxylic acid intermediate.

  • Reduction and Elimination: The carboxylic acid is reduced to a primary alcohol, which can then be converted to the target vinyl group through a two-step elimination process (e.g., conversion to a halide or sulfonate ester followed by base-induced elimination). A streamlined process is outlined in patent EP2358670B1.[3]

G Start (R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine- 1-carboxylate Step1 MsCl, Et₃N Start->Step1 Intermediate1 Mesylate Intermediate Step1->Intermediate1 Step2 Diethyl Malonate, NaOEt Intermediate1->Step2 Intermediate2 Malonate Adduct Step2->Intermediate2 Step3 Multi-step Transformation (e.g., Hydrolysis, Decarboxylation, Reduction, Elimination) Intermediate2->Step3 Product (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate Step3->Product G Start Synthesized Intermediate Question1 Confirm Structure? Start->Question1 Methods1 NMR (¹H, ¹³C) Mass Spec (HRMS) IR Spectroscopy Question1->Methods1 Yes Fail Repurify or Resynthesize Question1->Fail No Question2 Assess Chiral Purity? Methods1->Question2 Methods2 Primary Method: Chiral HPLC Question2->Methods2 Yes Question2->Fail No Alternative Alternative: NMR with Chiral Solvating Agent Methods2->Alternative If needed Result Qualified Intermediate for API Synthesis Methods2->Result G Core (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate Path1 Hydroboration- Oxidation Core->Path1 Path2 Ozonolysis Core->Path2 Path3 Heck Coupling Core->Path3 Path4 Michael Addition Core->Path4 Product1 Primary Alcohol Path1->Product1 Product2 Aldehyde Path2->Product2 Product3 Aryl/Vinyl Adduct Path3->Product3 Product4 Conjugate Adduct Path4->Product4

Sources

Troubleshooting & Optimization

Technical Support Center: (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate. This chiral building block is a critical intermediate in the development of numerous active pharmaceutical ingredients (APIs), particularly those requiring high enantiomeric purity.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols for improved yield and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and actionable solutions.

Issue 1: Low Overall Yield

Question: My multi-step synthesis of this compound is resulting in a low overall yield. What are the most critical steps to scrutinize for potential optimization?

Answer: Low overall yield in a multi-step synthesis is often due to suboptimal conditions in one or more key transformations. For the synthesis of this compound, the Wittig and Grignard reactions are frequently pivotal for yield.

  • The Wittig Reaction: This reaction is commonly used to introduce the vinyl group.[2][3][4][5] The efficiency of the Wittig reaction is highly dependent on the nature of the phosphonium ylide and the reaction conditions.

    • Causality: The formation of the ylide requires a strong, non-nucleophilic base to deprotonate the phosphonium salt.[4] Incomplete ylide formation or side reactions involving the ylide can significantly reduce the yield.

    • Solution: A detailed protocol for an optimized Wittig reaction is provided below.

  • The Grignard Reaction: As an alternative to the Wittig reaction, a Grignard reaction can be employed to form the carbon-carbon bond necessary for the vinyl group.[6][7][8][9]

    • Causality: Grignard reagents are highly sensitive to moisture and protic solvents.[6] Any residual water in the reaction setup will quench the Grignard reagent, leading to a lower yield.

    • Solution: Strict anhydrous conditions are paramount for a successful Grignard reaction.

Issue 2: Formation of Impurities

Question: I am observing significant impurities in my final product. What are the likely side reactions, and how can I mitigate them?

Answer: Impurity generation is a common challenge. The most frequently observed impurities in this synthesis are the result of over-reduction or isomerization.

  • Over-reduction of the Vinyl Group:

    • Problem: The vinyl group is susceptible to reduction, leading to the formation of the corresponding ethylpyrrolidine derivative.

    • Causality: This is particularly problematic if a reduction step is performed late in the synthesis, for instance, during the removal of certain protecting groups under hydrogenolysis conditions.

    • Solution: Employ milder reducing agents or protecting groups that do not require harsh reduction conditions for removal. For example, the Boc protecting group can be readily removed under mild acidic conditions.[1]

  • Isomerization of the Vinyl Group:

    • Problem: The terminal vinyl group can isomerize to an internal, more stable alkene under certain conditions.

    • Causality: This can be catalyzed by traces of acid or base, particularly at elevated temperatures during workup or purification.

    • Solution: Maintain neutral pH during aqueous workup and employ purification techniques that avoid excessive heat, such as flash column chromatography at room temperature.

Issue 3: Poor Stereochemical Control

Question: The enantiomeric excess (ee) of my this compound is lower than desired. How can I improve the stereoselectivity of my synthesis?

Answer: Achieving high enantiomeric purity is crucial for the utility of this chiral building block.[1] The stereocenter is typically established early in the synthesis, and its integrity must be maintained throughout the subsequent steps.

  • Chiral Starting Material: The most straightforward approach is to start with a chiral precursor, such as (R)-3-pyrrolidinol or a derivative thereof.

  • Asymmetric Synthesis: If employing an asymmetric synthesis, the choice of chiral catalyst and reaction conditions is critical.

    • Causality: The enantioselectivity of a reaction is governed by the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers. A highly effective chiral catalyst will maximize this energy difference.

    • Solution: Screen a variety of chiral ligands and catalysts to identify the optimal system for your specific transformation. Additionally, reaction parameters such as temperature and solvent can have a profound impact on enantioselectivity.

II. Frequently Asked Questions (FAQs)

What are the common synthetic routes to this compound?

Several synthetic routes have been reported, often starting from commercially available chiral precursors. A common strategy involves the conversion of a suitable functional group at the 3-position of the pyrrolidine ring into a vinyl group. Key intermediates in these routes can include diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate and tert-butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate.[10]

How can I optimize the Wittig reaction for this synthesis?

The Wittig reaction is a powerful tool for olefination.[2][3][4][5] To maximize the yield of this compound, consider the following:

  • Ylide Formation: Use a strong base like n-butyllithium or sodium hydride to ensure complete deprotonation of the phosphonium salt.

  • Reaction Temperature: Perform the ylide formation at a low temperature (e.g., 0 °C or below) to minimize side reactions. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are common solvents for the Wittig reaction.

What are the critical parameters for a successful Grignard reaction in this context?

The Grignard reaction is an excellent method for C-C bond formation but requires careful execution.[6][7][8][9]

  • Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: The formation of the Grignard reagent from magnesium metal and an alkyl halide can sometimes be slow to initiate. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.

  • Temperature Control: The Grignard reaction is exothermic. It is important to control the rate of addition of the electrophile to maintain a safe and controlled reaction temperature.

III. Experimental Protocols & Data

Optimized Wittig Reaction Protocol

This protocol describes the synthesis of this compound from (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate.

Step 1: Preparation of the Phosphonium Ylide

  • To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of n-butyllithium in hexanes dropwise.

  • Stir the resulting orange-red solution for 1 hour at 0 °C.

Step 2: Wittig Reaction

  • Cool the ylide solution to -78 °C.

  • Add a solution of (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Step 3: Workup and Purification

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Parameter Condition Rationale
Base n-ButyllithiumStrong, non-nucleophilic base for efficient ylide formation.
Solvent Anhydrous THFAprotic solvent that solubilizes the reactants.
Temperature -78 °C to RTLow temperature addition controls the reaction rate and minimizes side reactions.
Reaction Time 12 hoursEnsures complete reaction.
Visualizing the Synthetic Workflow

G cluster_0 Starting Material cluster_1 Wittig Reaction cluster_2 Workup & Purification cluster_3 Final Product Start (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate Reaction Wittig Olefination Start->Reaction Aldehyde Ylide Methyltriphenylphosphonium bromide + n-BuLi Ylide->Reaction Ylide Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate Purification->Product

Caption: Workflow for the Wittig synthesis of the target compound.

IV. References

  • A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor. Google Patents.

  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents.

  • This compound. MySkinRecipes. [Link]

  • Stereo- and Regioselective Synthesis of 4-Vinylpyrrolidine from N-Tethered Alkyne-Alkenol. [Link]

  • Grignard reaction. Wikipedia. [Link]

  • Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH. [Link]

  • Wittig Reaction - Common Conditions. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • (R)-3-vinyl-pyrrolidine-1-tert-butyl-carboxylic acid and a method for producing intermediates therefor. Semantic Scholar. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • The synthesis and chemistry of N-vinyl-3-ethylidene- 2-pyrrolidone. ResearchGate. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Grignard Chemistry. Vapourtec. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. ResearchGate. [Link]

  • [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]] -. Organic Syntheses Procedure. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor. ResearchGate. [Link]

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Troubleshooting side reactions in the preparation of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this key synthetic intermediate. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and success of your synthesis.

Introduction to the Synthetic Pathway

The multi-step synthesis of this compound is a robust process, yet it presents several critical junctures where side reactions can occur, impacting yield and purity. A thorough understanding of the reaction mechanism at each stage is paramount for effective troubleshooting. The general synthetic route is outlined below.

Synthetic_Pathway A 1. (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate B 2. (R)-tert-Butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate A->B MsCl, Base C 3. Diethyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate B->C Diethyl malonate, Base D 4. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid C->D KOH, H2O/EtOH E 5. (S)-tert-Butyl 3-(carboxymethyl)pyrrolidine-1-carboxylate D->E Heat (Decarboxylation) F 6. (R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate E->F Reducing Agent (e.g., BH3-THF) G 7. (R)-tert-Butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate F->G 1. MsCl, Base 2. NaI H 8. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate G->H Base (e.g., KOtBu)

Caption: General synthetic pathway for this compound.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations for their causes and actionable solutions.

FAQ 1: Incomplete Mesylation and Formation of an Elimination Byproduct

Question: During the conversion of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1) to its mesylate (2), I am observing the presence of starting material and a significant amount of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate as a byproduct. What is causing this and how can I prevent it?

Answer:

This issue typically stems from two main factors: incomplete reaction and a competing elimination side reaction.

  • Expertise & Experience: The hydroxyl group of the starting material is a moderately good leaving group, and in the presence of a base, especially a non-hindered one, an E2 elimination can compete with the desired SN2 substitution by the mesylate. Elevated temperatures can also favor elimination. Incomplete reaction is often due to insufficient reagent stoichiometry or deactivation of the mesyl chloride by moisture.

  • Trustworthiness: To ensure complete conversion and minimize elimination, precise control of reaction conditions is crucial.

    Troubleshooting Workflow:

    Mesylation_Troubleshooting Start Low Yield of Mesylate (2) & Presence of Byproducts Condition1 Check Reaction Temperature Start->Condition1 Condition2 Verify Reagent Stoichiometry & Quality Start->Condition2 Condition3 Choice of Base Start->Condition3 Solution1 Maintain low temperature (0 °C to -10 °C) to disfavor elimination. Condition1->Solution1 Solution2 Use a slight excess (1.1-1.2 eq) of fresh MsCl. Ensure anhydrous conditions. Condition2->Solution2 Solution3 Use a hindered, non-nucleophilic base like triethylamine or DIPEA. Condition3->Solution3 End Improved Yield and Purity Solution1->End Solution2->End Solution3->End

    Caption: Troubleshooting workflow for the mesylation step.

    Detailed Recommendations:

    • Temperature Control: Maintain the reaction temperature at 0 °C or slightly below during the addition of methanesulfonyl chloride (MsCl).

    • Reagent Quality and Stoichiometry: Use freshly opened or distilled MsCl and a slight excess (1.1-1.2 equivalents). Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the MsCl.

    • Base Selection: Employ a hindered, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to minimize its participation in elimination reactions.

ParameterRecommended ConditionRationale
Temperature0 °C to -10 °CMinimizes the rate of the competing E2 elimination reaction.
MsCl Equivalents1.1 - 1.2Ensures complete consumption of the starting alcohol.
BaseTriethylamine or DIPEAHindered bases are less likely to act as nucleophiles or promote elimination.
SolventAnhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents that are suitable for this reaction and can be easily dried.
FAQ 2: Low Yield in the Malonate Displacement Step

Question: I am experiencing low yields during the reaction of the mesylate (2) with diethyl malonate. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this SN2 reaction are often due to competing side reactions or suboptimal reaction conditions.

  • Expertise & Experience: The primary competing reaction is again elimination of the mesylate to form tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate. The choice of base and solvent plays a critical role in favoring substitution over elimination. A strong, bulky base can favor elimination, while a less hindered base in a polar aprotic solvent will favor the desired SN2 pathway.

  • Trustworthiness: Optimizing the reaction parameters is key to maximizing the yield of the desired product (3).

    Detailed Recommendations:

    • Base and Solvent System: A common and effective system is using sodium ethoxide in ethanol.[1] Alternatively, potassium tert-butoxide in a polar aprotic solvent like DMF or DMSO can be used, but temperature control is critical to suppress elimination.

    • Temperature: The reaction temperature should be carefully controlled. While heating is necessary to drive the reaction, excessive heat will favor the elimination byproduct. A typical temperature range is 60-80 °C.

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition or side reactions.

ParameterRecommended ConditionRationale
BaseSodium EthoxideA strong, yet not overly hindered base that favors SN2 displacement.
SolventEthanolA polar protic solvent that can solvate the ions and facilitate the SN2 reaction.
Temperature60 - 80 °CProvides sufficient energy for the reaction while minimizing elimination.
FAQ 3: Incomplete Decarboxylation

Question: During the decarboxylation of the malonic acid derivative (4) to form the corresponding acetic acid derivative (5), I am observing incomplete reaction. How can I drive this reaction to completion?

Answer:

Incomplete decarboxylation is usually a result of insufficient temperature or reaction time.

  • Expertise & Experience: The decarboxylation of malonic acids proceeds through a cyclic transition state and requires thermal energy. The stability of the resulting carbanion intermediate also plays a role.

  • Trustworthiness: Ensuring adequate heating is the primary way to achieve complete decarboxylation.

    Detailed Recommendations:

    • Temperature and Solvent: This reaction is typically carried out at elevated temperatures, often in a high-boiling solvent like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or toluene at temperatures ranging from 100 to 140 °C.[1]

    • Monitoring: The reaction can be monitored by the evolution of CO2 gas. Additionally, TLC or HPLC can be used to track the disappearance of the starting material.

    • Acid/Base Catalysis: In some cases, a catalytic amount of acid or base can facilitate decarboxylation, although for this substrate, thermal decarboxylation is generally sufficient.

FAQ 4: Over-reduction or Incomplete Reduction of the Carboxylic Acid

Question: When reducing the carboxylic acid (5) to the alcohol (6), I am either getting incomplete conversion or observing byproducts. How can I achieve a clean and complete reduction?

Answer:

The choice of reducing agent and control of stoichiometry are critical for this transformation.

  • Expertise & Experience: Borane reagents, such as borane-tetrahydrofuran complex (BH3-THF), are highly effective for the selective reduction of carboxylic acids in the presence of the Boc-protecting group. Lithium aluminum hydride (LAH) can also be used, but it is less selective and may lead to over-reduction or side reactions with the Boc group under certain conditions. Incomplete reduction is often due to insufficient reducing agent or premature quenching.

  • Trustworthiness: Using the appropriate reducing agent and carefully controlling the reaction conditions will lead to a successful reduction.

    Troubleshooting Workflow:

    Reduction_Troubleshooting Start Issues with Carboxylic Acid Reduction Problem1 Incomplete Reduction Start->Problem1 Problem2 Formation of Byproducts Start->Problem2 Solution1 Use a slight excess of BH3-THF (e.g., 1.5-2.0 eq). Ensure anhydrous conditions. Problem1->Solution1 Solution2 Use a selective reducing agent like BH3-THF. Maintain low temperature during addition. Problem2->Solution2 End Clean and Complete Reduction to Alcohol (6) Solution1->End Solution2->End

    Caption: Troubleshooting workflow for the reduction of the carboxylic acid.

    Detailed Recommendations:

    • Choice of Reducing Agent: Borane-THF complex is the recommended reagent for this reduction due to its high selectivity for carboxylic acids over esters and carbamates.

    • Stoichiometry: Use a slight excess of the reducing agent (e.g., 1.5-2.0 equivalents of BH3) to ensure complete conversion.

    • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as water will rapidly quench the borane reagent.

    • Work-up: A careful work-up, typically with methanol followed by an aqueous base, is necessary to hydrolyze the borate ester intermediate and isolate the desired alcohol.

FAQ 5: Formation of Elimination vs. Substitution Byproducts in the Final Step

Question: In the final elimination step to form the vinyl group, I am observing a mixture of the desired product (8) and a substitution byproduct where the iodide is replaced by the base's conjugate acid (e.g., t-butanol if using KOtBu). How can I favor the elimination pathway?

Answer:

The balance between elimination (E2) and substitution (SN2) in this final step is highly dependent on the choice of base, solvent, and temperature.

  • Expertise & Experience: To favor elimination, a strong, sterically hindered base is required. Potassium tert-butoxide (KOtBu) is an excellent choice for this purpose. The steric bulk of the base disfavors the SN2 pathway and preferentially abstracts a proton, leading to the E2 elimination. The choice of solvent is also important; a less polar, aprotic solvent will favor elimination.

  • Trustworthiness: Proper selection of the base and reaction conditions will maximize the yield of the desired vinyl product.

ParameterRecommended ConditionRationale
BasePotassium tert-butoxide (KOtBu)A strong, sterically hindered base that strongly favors E2 elimination.
SolventAnhydrous THF or Diethyl EtherAprotic solvents that are suitable for reactions with strong bases.
TemperatureRoom temperature to gentle refluxProvides sufficient energy for the elimination reaction.

By carefully considering these troubleshooting strategies, you can significantly improve the yield and purity of your this compound synthesis.

References

  • A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.

Sources

Optimization of reaction conditions for (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An essential chiral building block in modern drug discovery, (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate serves as a key intermediate in the synthesis of numerous pharmaceutical agents. Its stereospecific vinyl group and protected pyrrolidine ring make it a versatile scaffold for constructing complex molecular architectures. However, optimizing its synthesis can present significant challenges, from achieving high yields and stereochemical purity to minimizing side-product formation.

This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important compound.

Common Synthetic Pathways

The synthesis of this compound can be approached through several routes. A prevalent strategy involves a multi-step sequence starting from a chiral precursor, often culminating in the introduction of the vinyl group via an elimination or olefination reaction. One documented pathway begins with (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate, proceeding through a malonate intermediate.[1][2]

Below is a generalized workflow illustrating a common synthetic approach.

A Chiral Pyrrolidine Precursor (e.g., (R)-3-Hydroxypyrrolidine derivative) B Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) A->B MsCl, TEA C Malonate Displacement B->C Diethyl Malonate, Base D Hydrolysis & Decarboxylation C->D 1. KOH 2. Heat E Reduction to Alcohol D->E Reducing Agent (e.g., BH3-THF) F Activation of Alcohol E->F e.g., I2, PPh3, Imidazole I Alternative: Oxidation to Aldehyde E->I Oxidizing Agent (e.g., Dess-Martin) G Elimination to form Vinyl Group F->G Strong Base (e.g., DBU, KOtBu) H (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate G->H J Alternative: Wittig Olefination I->J Ph3P=CH2 J->H

Caption: Generalized synthetic pathways to the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: My overall yield is consistently low. Which steps are the most critical to optimize?

Low yields can stem from incomplete reactions, side-product formation, or degradation at any stage. The most critical steps to scrutinize are typically the C-C bond formation (like malonate displacement) and the vinyl group installation.

Troubleshooting Steps:

  • Analyze Each Step: Do not proceed with the entire sequence if an intermediate step has a low yield. Isolate and characterize the product at each stage to confirm its identity and purity.

  • Malonate Displacement:

    • Base and Solvent Choice: The choice of base and solvent is crucial. Strong bases like sodium ethoxide in ethanol or potassium tert-butoxide in N-methyl-2-pyrrolidinone (NMP) are effective.[1] NMP can improve the solubility of reactants but requires careful purification to remove.

    • Temperature Control: The reaction temperature must be carefully controlled. Heating to around 65-80°C is common, but excessive heat can lead to side reactions.[1] Monitor the reaction progress by HPLC or TLC to determine the optimal reaction time.

  • Vinyl Group Formation (Elimination vs. Wittig):

    • Elimination Route: If you are forming the vinyl group from an intermediate like tert-butyl (R)-3-(2-iodoethyl)pyrrolidine-1-carboxylate, the base is critical. A non-nucleophilic, strong base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide (KOtBu) is preferred to favor elimination over substitution.

    • Wittig Reaction Route: This is a very common point of failure. See the detailed troubleshooting workflow for the Wittig reaction in the next question.

Question 2: I'm using a Wittig reaction to install the vinyl group from the corresponding aldehyde, but it's inefficient. How can I improve it?

The Wittig reaction, while powerful, is sensitive to several factors.[3][4] The key is the successful generation and reaction of the phosphorus ylide. The most common ylide for installing a terminal vinyl group is methylenetriphenylphosphorane (Ph3P=CH2).

Causality & Troubleshooting Workflow:

The primary cause of failure is often inefficient ylide formation. This ylide is highly reactive and requires a very strong base and anhydrous conditions.

cluster_start Problem Statement cluster_ylide Ylide Generation cluster_reaction Reaction with Aldehyde cluster_solution Solutions start Low Yield in Wittig Reaction ylide_check Is Ylide Formation Confirmed? (Deep Red/Orange Color) start->ylide_check base_check Base Strength: Is it strong enough? (e.g., n-BuLi, NaNH2, KHMDS) ylide_check->base_check If NO aldehyde_check Aldehyde Quality: Is it pure and free of acid? ylide_check->aldehyde_check If YES solvent_check Solvent & Conditions: Are they strictly anhydrous? (THF, Ether) base_check->solvent_check solution_base Use freshly titrated n-BuLi or sublimate KOtBu. base_check->solution_base temp_check Temperature Control: Was deprotonation done at low temp? (e.g., 0°C or -78°C) solvent_check->temp_check solution_solvent Use freshly distilled anhydrous solvents under inert atmosphere (N2/Ar). solvent_check->solution_solvent addition_check Addition Protocol: Was aldehyde added slowly at low temp? aldehyde_check->addition_check solution_aldehyde Purify aldehyde via chromatography or distillation before use. aldehyde_check->solution_aldehyde workup_check Workup Issues: Is triphenylphosphine oxide removal problematic? addition_check->workup_check solution_workup Purify via column chromatography. Triphenylphosphine oxide can sometimes be precipitated from nonpolar solvents. workup_check->solution_workup

Caption: Troubleshooting workflow for the Wittig reaction step.

Detailed Recommendations:

  • Phosphonium Salt: Ensure your methyltriphenylphosphonium bromide or iodide is dry. It can be dried under high vacuum before use.

  • Base Selection: n-Butyllithium (n-BuLi) is a common choice.[4] Its concentration should be known (titration is recommended). Sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) can also be used, though KOtBu may be less effective for non-stabilized ylides.

  • Solvent: Tetrahydrofuran (THF) or diethyl ether are typical solvents.[3] They must be rigorously dried, for example, by distilling from sodium/benzophenone.

  • Procedure: The phosphonium salt is typically suspended in the anhydrous solvent under an inert atmosphere (N2 or Argon). The strong base is added slowly at a low temperature (e.g., 0 °C) to generate the ylide. After stirring, the aldehyde, dissolved in the same anhydrous solvent, is added slowly, often at a reduced temperature (-78 °C) before allowing the reaction to warm to room temperature.

Question 3: I'm observing significant side products. What are they and how can I avoid them?

Side products can arise from various issues, including impurities in starting materials or non-selective reaction conditions.

  • Issue: Over-alkylation in N-Substituted Pyrrolidines

    • Explanation: This can be a problem in earlier steps if the pyrrolidine nitrogen is not properly protected. The secondary amine of the pyrrolidine can be more nucleophilic than the intended nucleophile, leading to unwanted N-alkylation.[5]

    • Solution: Ensure the Boc (tert-butoxycarbonyl) protecting group is stable throughout the reaction sequence. Avoid highly acidic conditions that could inadvertently deprotect the nitrogen.

  • Issue: Competing Substitution Reaction (SN2)

    • Explanation: When attempting to form the vinyl group via elimination of a tosylate, mesylate, or halide, the base can act as a nucleophile, leading to a substitution product instead of the desired alkene.

    • Solution: Use a sterically hindered, non-nucleophilic base. Potassium tert-butoxide is excellent for this purpose.[6] Running the reaction at a slightly elevated temperature can also favor elimination (E2) over substitution (SN2).

  • Issue: Difficulty Removing Triphenylphosphine Oxide (Ph3PO)

    • Explanation: This is the major byproduct of the Wittig reaction and its high polarity and crystallinity can make purification by column chromatography challenging.

    • Solution: Most Ph3PO can be removed by careful column chromatography. Alternatively, after the initial workup, concentrating the crude product and triturating with a non-polar solvent like hexanes or a mixture of hexanes/ether can sometimes cause the Ph3PO to precipitate, allowing it to be filtered off.

Question 4: How can I ensure the stereochemical integrity of the (R)-center is maintained?

Maintaining the stereocenter at position 3 is paramount.

  • Explanation: The C-3 stereocenter is adjacent to the pyrrolidine nitrogen but not directly involved in most of the bond-forming reactions of the side chain. It is generally configurationally stable. However, harsh conditions could potentially lead to racemization if a mechanism allows for the transient formation of a planar or rapidly inverting species at C-3.

  • Solution:

    • Use mild reaction conditions whenever possible. Avoid excessively high temperatures or prolonged exposure to strong acids or bases.

    • The most likely step for potential issues is one involving the C-3 position directly. In the described synthetic routes, the stereocenter is set by the starting material and is not altered.

    • Confirm the stereochemical purity of your final product using a chiral analytical method, such as chiral HPLC or by using a chiral shift reagent in NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q: What is the recommended method for monitoring reaction progress? A: For most steps, Thin Layer Chromatography (TLC) is a quick and effective method. For more quantitative analysis and to check for the presence of minor impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended, especially for tracking the disappearance of starting material and the appearance of the product.[1]

Q: What are the best practices for purifying the final product? A: this compound is an oil. Purification is almost always achieved by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The exact ratio will depend on the other components in the crude mixture.

Q: Are there specific safety precautions for the Wittig reaction step? A: Yes. Strong bases like n-BuLi are pyrophoric and react violently with water. All manipulations must be done under an inert atmosphere using syringe and cannula techniques. The phosphonium salts can be irritating. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Key Experimental Protocols

Protocol 1: Wittig Olefination of (R)-tert-Butyl 3-formylpyrrolidine-1-carboxylate

This protocol is a representative procedure for the final step.

  • Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is required.

  • Ylide Generation:

    • Add methyltriphenylphosphonium bromide (1.2 equivalents) to the flask.

    • Add anhydrous THF via cannula.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.15 equivalents, e.g., 1.6 M in hexanes) dropwise via syringe. The mixture will turn a characteristic deep orange or reddish color.

    • Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Reaction:

    • Cool the ylide solution to -78 °C (dry ice/acetone bath).

    • In a separate flame-dried flask, dissolve (R)-tert-Butyl 3-formylpyrrolidine-1-carboxylate[7] (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide mixture via cannula.

    • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure product.

Data Summary Table
StepKey ReagentsSolventTemperatureTypical YieldReference
Malonate Displacement Diethyl Malonate, KOtBuNMP65 °C~80-90%[1]
Decarboxylation (intermediate malonic acid)NMP110-112 °CHigh[1]
Reduction Borane-THF complexTHF0 °C to RT~80%[1]
Wittig Olefination Ph3PCH3Br, n-BuLiTHF-78 °C to RT~70-85%General Wittig Protocols[4][8]

References

  • A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.
  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • (R)-3-vinyl-pyrrolidine-1-tert-butyl-carboxylic acid and a method for producing intermediates therefor. Semantic Scholar. [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. NIH National Center for Biotechnology Information. [Link]

  • Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor. ResearchGate. [Link]

  • Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters. [Link]

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. [Link]

  • SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Reaction conditions for optimization of Wittig olefination. ResearchGate. [Link]

  • Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. Web.mnstate.edu. [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

Sources

Purification strategies for (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this critical chiral building block. As a key intermediate in the synthesis of numerous pharmaceutical agents, its purity is paramount.[1] This document provides troubleshooting advice, frequently asked questions, and detailed protocols to ensure you achieve the highest purity and yield.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound from crude reaction mixtures. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low Purity (<95%) After Flash Column Chromatography

Symptom: ¹H NMR or LC-MS analysis of the combined "pure" fractions shows significant impurities.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your mobile phase may be too high, causing impurities to co-elute with your product, or too low, leading to excessive band broadening and poor separation.

    • Solution: Systematically develop your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25 - 0.35 for the target compound. A good starting point for this molecule is a hexane/ethyl acetate or hexane/acetone gradient.[2] Test multiple solvent systems to find one that provides the best separation between your product and key impurities.

  • Column Overloading: Loading too much crude material onto the column relative to the amount of stationary phase is a common cause of poor separation.

    • Solution: A general rule is to load no more than 1-5% of the silica gel mass (e.g., for a 100 g silica column, load 1-5 g of crude material). If you have a large amount of material, it is better to run multiple columns or move to a larger preparative chromatography system.[3]

  • Co-elution with a Structurally Similar Impurity: A common impurity might be the corresponding saturated analog, (R)-tert-butyl 3-ethylpyrrolidine-1-carboxylate, formed by over-reduction in a preceding step. This impurity has a very similar polarity and can be difficult to separate.

    • Solution:

      • Shallow Gradient: Use a very shallow and slow gradient during elution. For example, instead of increasing from 10% to 40% ethyl acetate in 10 column volumes, try increasing from 10% to 25% over 20 column volumes.

      • Alternative Stationary Phase: Consider using a different stationary phase. If using silica gel (slightly acidic), try neutral alumina or a bonded phase like diol or cyano to alter the selectivity.

  • Product Degradation on Column: The N-Boc protecting group can be sensitive to highly acidic conditions, potentially leading to cleavage on standard silica gel.[4]

    • Solution: Add a small amount of a neutralising base, such as triethylamine (~0.1-0.5% v/v), to your mobile phase. This can prevent streaking and degradation of acid-sensitive compounds.

Problem 2: Low Overall Yield (<70%) After Purification

Symptom: The mass of the isolated, pure product is significantly lower than theoretically expected.

Potential Causes & Solutions:

  • Incomplete Reaction: The purification process cannot compensate for an incomplete initial reaction.

    • Solution: Before beginning the workup and purification, always check for reaction completion using TLC or LC-MS. Compare the crude reaction mixture to your starting materials. A patent for a similar synthesis details monitoring the reaction by HPLC to ensure completion before workup.[5]

  • Product Loss During Aqueous Workup: this compound has some water solubility. Multiple or aggressive aqueous extractions can lead to product loss in the aqueous layers.

    • Solution: Minimize the number of aqueous washes. Use a saturated brine (NaCl solution) for the final wash to "salt out" the organic product from the aqueous phase, reducing its solubility and driving it into the organic layer. Ensure you back-extract the combined aqueous layers with a fresh portion of your organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.

  • Irreversible Adsorption on Silica Gel: Highly polar compounds or baseline impurities can bind irreversibly to the silica gel, taking some of your product with them.

    • Solution: If your crude material is very polar or contains significant baseline material on TLC, consider a pre-purification step. This could be a simple filtration through a plug of silica gel with a moderately polar solvent to remove the most polar impurities before committing to a full chromatographic separation.

Problem 3: Final Product is a Yellow/Brown Oil Instead of Colorless

Symptom: The purified product is discolored, suggesting the presence of trace, likely high-molecular-weight, impurities.

Potential Causes & Solutions:

  • Oxidation/Polymerization: The vinyl group can be susceptible to oxidation or polymerization, especially if exposed to air, light, or residual acid/base catalysts over time.[6][7]

    • Solution:

      • Activated Carbon Treatment: Dissolve the discolored oil in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and then filter through a pad of celite. This is highly effective at removing colored impurities.

      • Inert Atmosphere: During purification and especially during solvent removal (rotary evaporation), try to maintain an inert atmosphere (nitrogen or argon) to minimize air exposure.

  • Thermal Degradation: Overheating the product during solvent removal can cause decomposition. The N-Boc group can be thermally labile under certain conditions.[8]

    • Solution: Use a low water bath temperature (<40°C) during rotary evaporation. It is better to take longer at a lower temperature than to risk degradation at a higher temperature. For the final removal of trace solvents, use a high-vacuum pump at room temperature.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

Common impurities often stem from the synthetic route used.[9] For a typical synthesis from (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate via oxidation and Wittig reaction, you might encounter:

  • Starting Materials: Unreacted (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate or the intermediate aldehyde, (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate.[10][11]

  • Reagent-Related Byproducts: Triphenylphosphine oxide (from the Wittig reagent), which is often crystalline and can sometimes be removed by precipitation from a non-polar solvent like hexane or ether.

  • Over-reduced Byproducts: If the vinyl group was formed via a reduction pathway, the corresponding saturated analog, (R)-tert-butyl 3-ethylpyrrolidine-1-carboxylate, may be present.

  • Solvent Residues: Residual high-boiling solvents used in the reaction (e.g., DMF, DMSO, Toluene).

Q2: What is the best purification strategy for lab scale (<10 g) versus pilot plant scale (>1 kg)?

The choice of purification strategy is highly dependent on scale.[12]

ScaleRecommended Primary MethodKey Considerations & Alternatives
Lab Scale (<10 g) Flash Column Chromatography This is the most versatile and common method for achieving high purity on a small scale.[2] It offers excellent resolving power.
Pilot Plant Scale (>1 kg) Crystallization or Distillation Flash chromatography becomes expensive and cumbersome at a large scale due to high solvent consumption and low throughput.[12][13] If the compound is a solid or can be derivatized to a crystalline salt, crystallization is the most economical and scalable method.[14] If the compound is thermally stable and has a suitable boiling point, vacuum distillation can be an effective alternative for removing non-volatile impurities.
Q3: How do I confirm the purity and, most importantly, the chiral integrity of my final product?

A combination of analytical techniques is required for full characterization.

  • Identity and Structural Purity:

    • ¹H and ¹³C NMR: Confirms the chemical structure and can be used to identify impurities if their signals are resolved from the product peaks.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Chemical Purity (% Area):

    • LC-MS or GC-MS: Provides a quantitative measure of purity by separating the main component from impurities and measuring their relative peak areas.

  • Chiral Purity (Enantiomeric Excess - e.e.):

    • Chiral HPLC: This is the gold standard for determining enantiomeric purity.[15][16][17] The compound is run on a High-Performance Liquid Chromatography system equipped with a Chiral Stationary Phase (CSP). The two enantiomers will have different retention times, allowing for their quantification. The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers.[18]

Q4: What are the recommended storage conditions for the purified this compound?

To ensure long-term stability, the purified compound should be stored under specific conditions to prevent degradation.

  • Temperature: Store at 2-8°C (refrigerated).[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon , to prevent potential oxidation of the vinyl group.

  • Container: Use a well-sealed, airtight container to prevent moisture ingress and solvent evaporation.

III. Protocols and Visualizations

Detailed Protocol: Lab-Scale Flash Column Chromatography

This protocol assumes a starting crude mass of ~5 g.

  • TLC Analysis:

    • Prepare a TLC plate (silica gel).

    • Spot the crude material, the starting material, and a co-spot (crude + starting material).

    • Develop the plate in a chamber with a test solvent system (e.g., 20% Ethyl Acetate in Hexane).

    • Visualize under UV light and/or by staining (e.g., potassium permanganate stain, which is excellent for vinyl groups).

    • Adjust the solvent system until the product Rf is ~0.3.

  • Column Preparation:

    • Select a glass column appropriate for ~100-150 g of silica gel.

    • Dry-pack the column with silica gel (60 Å, 230-400 mesh).

    • Saturate the column with the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane), using air pressure to push the solvent through until the silica is fully wetted and the column bed is stable.

  • Sample Loading:

    • Dissolve the 5 g of crude oil in a minimal amount of dichloromethane.

    • Add ~10 g of silica gel to this solution to create a slurry.

    • Evaporate the solvent completely (on a rotary evaporator) to obtain a dry, free-flowing powder. This is the "dry-loading" method, which generally gives better resolution than loading a liquid sample.

    • Carefully add the dry-loaded sample to the top of the packed column, creating a flat, even layer.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity mobile phase.

    • Collect fractions (e.g., 20 mL per fraction) from the moment solvent begins to elute.

    • Gradually increase the polarity of the mobile phase according to your TLC analysis (gradient elution).

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator at a temperature below 40°C.

    • Place the resulting oil under high vacuum for several hours to remove any residual solvent.

    • Obtain the final mass and perform analytical characterization (NMR, LC-MS) to confirm purity.

Workflow Diagrams

Caption: General purification workflow from crude mixture to pure product.

Troubleshooting Start Low Purity after Column CheckRf Is Product Rf 0.25-0.35? Start->CheckRf CheckLoad Is Loading <5% of Silica Mass? CheckRf->CheckLoad Yes OptimizeSolvent Re-optimize Solvent System CheckRf->OptimizeSolvent No CheckGradient Is Separation Profile Good on TLC? CheckLoad->CheckGradient Yes ReduceLoad Reduce Sample Load / Use Larger Column CheckLoad->ReduceLoad No CheckDeg Is there streaking on TLC? CheckGradient->CheckDeg Yes ShallowGrad Use Shallower Gradient CheckGradient->ShallowGrad No AddBase Add 0.1% Et3N to Mobile Phase CheckDeg->AddBase Yes Success Achieved High Purity CheckDeg->Success No OptimizeSolvent->Start ReduceLoad->Start ShallowGrad->Start AddBase->Start

Caption: Decision tree for troubleshooting low purity in flash chromatography.

IV. References

  • Vertex AI Search. (2025). What are the emerging technologies for pharmaceutical intermediate purification?

  • Greatwall Process and Control. (2023). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production.

  • LCGC North America. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

  • Hilaris Publisher. (n.d.). Optimizing Pharmaceutical Production with Advanced Separation Technologies.

  • Separation Science. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities.

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Determining the Chiral Purity of (S)-3-Acetyl-1-Boc-pyrrolidine.

  • BenchChem. (n.d.). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.

  • Google Patents. (n.d.). EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Chiral Purity Determination.

  • MySkinRecipes. (n.d.). This compound.

  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

  • ScienceDirect. (n.d.). Chiral Drug Separation.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

  • PubMed. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions.

  • Wikipedia. (n.d.). N-Vinylpyrrolidone.

  • PubChem. (n.d.). N-vinyl-2-pyrrolidone.

  • BLDpharm. (n.d.). 138108-72-2|(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

  • BLDpharm. (n.d.). 191347-94-1|(R)-tert-Butyl 3-formylpyrrolidine-1-carboxylate.

Sources

Minimizing racemization during the synthesis of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this chiral synthesis. Here, we address common challenges, with a primary focus on the critical issue of minimizing racemization to maintain the enantiomeric purity of your final product. Our guidance is rooted in established chemical principles and field-proven strategies to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization in organic synthesis, and how do they apply to the synthesis of chiral pyrrolidines?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate).[1][2] This loss of optical activity typically occurs through the formation of a planar, achiral intermediate, which can then be attacked from either face with equal probability.[1][3]

In the context of synthesizing this compound, key intermediates and conditions that can induce racemization include:

  • Carbanions/Enolates: If a proton alpha to the chiral center is acidic, a base can abstract it to form a planar enolate. Reprotonation can then occur from either side, leading to racemization.[3][4]

  • Carbocations: Reactions proceeding through a carbocation intermediate at the stereocenter will lead to racemization, as the planar carbocation can be attacked by a nucleophile from either face.[1]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization, especially in the presence of acidic or basic impurities.[5]

  • Prolonged Reaction Times: Extended exposure to conditions that can cause racemization increases the likelihood of enantiomeric erosion.

Understanding these fundamental mechanisms is the first step in designing a robust synthetic strategy that preserves the desired stereochemistry.

Troubleshooting Guide: Minimizing Racemization

This guide provides solutions to specific issues you may encounter during the synthesis of this compound.

Issue 1: Significant loss of enantiomeric excess (ee) after the introduction of a substituent at the 3-position of the pyrrolidine ring.

Root Cause Analysis:

This issue commonly arises during steps involving the alkylation of an N-Boc-pyrrolidine derivative where a carbanion or enolate is generated alpha to the stereocenter. The planarity of this intermediate allows for non-stereospecific reprotonation or reaction.

Diagram of the Problem:

racemization_mechanism (R)-Enantiomer (R)-Enantiomer Planar_Intermediate Achiral Planar Intermediate (Enolate/Carbanion) (R)-Enantiomer->Planar_Intermediate Base (e.g., LDA) -H+ Planar_Intermediate->(R)-Enantiomer Electrophile (from top face) (S)-Enantiomer (S)-Enantiomer Planar_Intermediate->(S)-Enantiomer Electrophile (from bottom face)

Caption: Racemization via a planar intermediate.

Preventative Measures and Solutions:

  • Choice of Base and Temperature: Employ non-nucleophilic, sterically hindered bases like Lithium diisopropylamide (LDA) at very low temperatures (e.g., -78 °C) to favor kinetic deprotonation and minimize side reactions. The low temperature helps to "freeze" the chiral conformation and reduce the rate of racemization.

  • Solvent Selection: The polarity of the solvent can influence the stability of intermediates. Aprotic solvents like THF are generally preferred. Some studies suggest that less polar solvents can sometimes reduce racemization rates.[6][7]

  • Rapid Trapping of the Intermediate: Once the carbanion/enolate is formed, the electrophile should be added promptly to trap the intermediate before it has a chance to equilibrate or racemize.

Experimental Protocol: Enantiopure Alkylation

  • Dissolve the N-Boc-pyrrolidine starting material in anhydrous THF under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a pre-cooled solution of LDA (1.1 equivalents) dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.

  • Add the desired electrophile (e.g., an allyl halide for vinyl group precursor) as a pre-cooled solution in THF, again maintaining the low temperature.

  • Allow the reaction to proceed at -78 °C until completion (monitor by TLC).

  • Quench the reaction at low temperature with a saturated aqueous solution of NH4Cl.

Issue 2: Racemization observed during the conversion of a functional group at the 3-position into the vinyl group (e.g., via elimination).

Root Cause Analysis:

Elimination reactions, particularly those that may proceed through a carbocation-like transition state or involve harsh basic conditions, can compromise the stereocenter. For instance, dehydration of a secondary alcohol under strongly acidic conditions can lead to racemization.

Diagram of the Workflow:

elimination_workflow cluster_start Starting Material cluster_activation Activation of Hydroxyl Group cluster_elimination Elimination Step cluster_product Final Product Start (R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate Activation Mesylation or Tosylation (e.g., MsCl, TEA, -10 to 0 °C) Start->Activation Step 1 Elimination Base-mediated Elimination (e.g., KOtBu in THF) Activation->Elimination Step 2 Product This compound Elimination->Product Step 3

Sources

Scale-up challenges for the industrial production of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the scale-up of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate synthesis. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this valuable chiral building block from laboratory-scale synthesis to industrial production.

Scaling up any chemical process presents a unique set of challenges that are often not apparent at the bench scale.[1][2] The synthesis of this compound, a multi-step process involving sensitive reagents and intermediates, is no exception. Issues related to heat transfer, mass transport, reagent handling, and purification can significantly impact yield, purity, and overall process viability.[3][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the scale-up of this synthesis. Our approach is rooted in first principles of chemical engineering and organic process chemistry to not only offer solutions but to explain the causality behind them.

Part 1: Troubleshooting Guide by Synthetic Stage

The industrial synthesis of this compound typically follows a multi-step pathway. The following diagram outlines a common synthetic route, which will serve as the framework for our troubleshooting guide.

G cluster_0 Synthetic Workflow Start (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate Step1 Step 1: Mesylation (MsCl, Base) Start->Step1 Intermediate1 (R)-tert-Butyl 3-(methylsulfonyloxy) pyrrolidine-1-carboxylate Step1->Intermediate1 Step2 Step 2: Alkylation (Diethyl Malonate, Base) Intermediate1->Step2 Intermediate2 Diethyl (R)-2-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)malonate Step2->Intermediate2 Step3 Step 3: Saponification & Decarboxylation (KOH) Intermediate2->Step3 Intermediate3 (R)-2-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)acetic acid Step3->Intermediate3 Step4 Step 4: Reduction (Reducing Agent) Intermediate3->Step4 Intermediate4 (R)-tert-Butyl 3-(2-hydroxyethyl) pyrrolidine-1-carboxylate Step4->Intermediate4 Step5 Step 5: Elimination (Mesylation then Base) Intermediate4->Step5 FinalProduct (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate Step5->FinalProduct

Caption: General Synthetic Workflow for this compound.

Stage 1: Mesylation of (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

This initial step converts the hydroxyl group into a good leaving group (mesylate) for the subsequent nucleophilic substitution.

Q1: My mesylation reaction is sluggish, shows incomplete conversion by HPLC, and is generating colored impurities. What's happening?

A1: This is a common issue when scaling up mesylation reactions. The root causes are often related to moisture, temperature control, and base stoichiometry.

  • Causality & Diagnosis:

    • Moisture: Methanesulfonyl chloride (MsCl) is highly reactive with water. Any moisture in the starting material, solvent (e.g., toluene), or nitrogen blanket will consume the reagent, leading to incomplete conversion and forming methanesulfonic acid. This acid can react with the desired product or starting material, often leading to colored byproducts.

    • Temperature Control: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4][5] If the temperature rises uncontrollably, side reactions, such as elimination or decomposition of the starting material, can occur. The patent literature specifies cooling to -10 °C to 0 °C during the slow addition of MsCl to manage this exotherm.[6]

    • Base Addition & Stoichiometry: Triethylamine (TEA) or another amine base is used to neutralize the HCl generated. If the base addition is too slow relative to MsCl addition, the reaction mixture can become acidic, promoting side reactions. Conversely, if the base is impure or contains water, it can introduce moisture. Ensure you are using at least a stoichiometric equivalent of a high-purity, dry base.

  • Troubleshooting Protocol:

    • Rigorous Moisture Control: Dry all solvents using appropriate methods (e.g., molecular sieves, distillation). Ensure the starting material has a low water content (<0.1%). Use a dry nitrogen or argon atmosphere throughout the process.

    • Controlled Reagent Addition: Add the methanesulfonyl chloride solution subsurface via a dosing pump at a controlled rate. Monitor the internal temperature closely and adjust the addition rate to maintain the target temperature range (e.g., -5 to 0 °C).[6]

    • Optimize Mixing: Ensure your reactor is equipped with an agitator that provides good mixing to prevent localized "hot spots" and ensure rapid distribution of the added MsCl.[7][8]

    • Confirm Base Quality: Use a fresh, dry batch of triethylamine. Consider using a slight excess (1.1-1.2 equivalents) to ensure complete neutralization of HCl.

Stage 2: Malonic Ester Alkylation

This step involves the SN2 displacement of the mesylate by the enolate of diethyl malonate, a crucial C-C bond-forming reaction.[9]

Q2: The yield of my malonic ester alkylation is low, and I'm observing significant side products. How can I optimize this step at scale?

A2: Low yield in a large-scale malonic ester synthesis often points to issues with base handling, competing elimination reactions, or mass transfer limitations.[10][11]

  • Causality & Diagnosis:

    • Base Reactivity & Handling: Potassium tert-butoxide (KOtBu) is a very strong, hygroscopic base.[12] Improper handling can lead to degradation from atmospheric moisture, reducing its effective concentration.[13][14][15] Furthermore, its high reactivity can promote side reactions if not controlled.

    • E2 Elimination: The mesylate intermediate can undergo E2 elimination to form the undesired alkene, tert-butyl 3-pyrrolidine-1-carboxylate. This is a common competing pathway, especially if the temperature is too high or if a sterically hindered base is used.[16][17]

    • Mixing and Mass Transfer: The formation of the potassium enolate of diethyl malonate can create a thick slurry. In a large reactor, poor mixing can lead to localized areas of high base concentration, promoting side reactions, and areas of low enolate concentration, resulting in incomplete reaction.[7]

  • Troubleshooting Protocol:

    • Inert Atmosphere Operations: Handle potassium tert-butoxide strictly under a dry nitrogen or argon atmosphere.[12][13] Use a glovebox for weighing and prepare solutions in anhydrous solvents.

    • Temperature Management: The patent literature suggests temperatures around 65 °C.[6] Monitor and control this temperature carefully. Lowering the temperature may reduce elimination byproducts but will also slow the desired SN2 reaction. A thorough temperature optimization study is recommended during scale-up.

    • Reactor and Agitator Design: Use a reactor with an appropriate agitator (e.g., anchor or pitched-blade turbine) designed for solid-liquid slurries to ensure homogeneity.[6]

    • Order of Addition: Typically, the diethyl malonate is added to the base to form the enolate first, followed by the addition of the mesylate solution. This maintains a constant presence of the nucleophile and can minimize self-condensation or elimination of the mesylate.

G cluster_1 Troubleshooting: Low Alkylation Yield Start Low Yield in Malonic Ester Alkylation CheckBase Base Activity Verified? Start->CheckBase CheckMoisture Moisture Content in Reagents/Solvents? CheckTemp Reaction Temp Too High? CheckMoisture->CheckTemp Low DryReagents Action: Implement rigorous drying procedures for solvents & reagents. CheckMoisture->DryReagents High CheckMixing Evidence of Poor Mixing? CheckTemp->CheckMixing No OptimizeTemp Action: Lower temperature to favor SN2 over E2. Monitor kinetics. CheckTemp->OptimizeTemp Yes ImproveAgitation Action: Evaluate agitator design. Increase RPM or consider a different impeller. CheckMixing->ImproveAgitation Yes CheckBase->CheckMoisture Yes UseFreshBase Action: Use fresh, high-purity KOtBu. Handle under inert atmosphere. CheckBase->UseFreshBase No

Caption: Decision tree for diagnosing low yield in the malonic ester alkylation step.

Stage 4: Reduction of the Carboxylic Acid

This step converts the intermediate carboxylic acid to a primary alcohol.

Q3: My large-scale reduction using a metal hydride is giving inconsistent yields and presents workup challenges, particularly with emulsions. What are the best practices?

A3: Reductions of carboxylic acids with powerful reagents like lithium aluminum hydride (LiAlH4) are notoriously difficult to scale up due to safety concerns and challenging workups.[18]

  • Causality & Diagnosis:

    • Reagent Reactivity: LiAlH4 reacts violently with water and protic solvents. The initial reaction with the carboxylic acid is an acid-base reaction that liberates hydrogen gas, posing a significant safety risk (flammability) at scale.[18][19] An excess of the reducing agent is required.[18]

    • Workup Issues: Quenching the reaction to decompose excess hydride and hydrolyze the aluminum alkoxide salts can form gelatinous aluminum hydroxide precipitates.[19] These precipitates are very difficult to filter and often lead to the formation of stable emulsions during aqueous workup, trapping the product and drastically reducing isolated yield.

    • Alternative Reagents: While LiAlH4 is effective, safer and more manageable alternatives like borane-THF complex (B2H6) are often preferred for large-scale reductions of carboxylic acids.[20][21]

  • Troubleshooting Protocol:

    • Safety First: Conduct a thorough process safety review before scaling up any hydride reduction. Ensure the reactor is equipped with proper venting for hydrogen gas and that all additions are done under a robust inert atmosphere.

    • Controlled Reverse Addition: A common industrial practice is to add the solution of the carboxylic acid slowly to the cooled solution of the reducing agent (e.g., LiAlH4 in THF).[19] This helps control the initial gas evolution and exotherm.

    • Fieser Workup: To manage the gelatinous precipitate, use a carefully controlled quenching procedure (e.g., the Fieser workup). This involves the sequential, slow addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass (in g) of LiAlH4 used. This procedure is designed to produce granular, easily filterable aluminum salts.

    • Consider Borane: Evaluate the use of borane-THF complex as an alternative. It is generally less reactive with trace moisture and the workup is often more straightforward, though safety precautions are still critical.[21]

Stage 6: Purification of Final Product

Achieving high purity for the chiral final product is critical for its use in pharmaceutical applications.

Q4: I am struggling to achieve the required enantiomeric and chemical purity of the final product at scale. What purification strategies are most effective?

A4: Purification of chiral intermediates on a large scale is a significant challenge, often limited by the cost and scalability of the available techniques.[22][23]

  • Causality & Diagnosis:

    • Enantiomeric Purity: The primary source of enantiomeric impurity is the starting material, (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate. Any (S)-enantiomer present will likely be carried through the entire synthesis.

    • Chemical Impurities: Key impurities can include unreacted starting materials from the final elimination step, the corresponding saturated analog (tert-butyl 3-ethylpyrrolidine-1-carboxylate) if the elimination is incomplete, or oligomeric/polymeric materials if the vinyl group reacts under certain conditions.

    • Scalability of Purification: While chiral HPLC is excellent for analytical separation, it is often prohibitively expensive and low-throughput for large-scale industrial purification.[24][] Distillation and crystallization are preferred methods at scale.

  • Troubleshooting Protocol:

    • Start with High-Purity Material: The most cost-effective solution is to ensure the enantiomeric purity of your starting material is >99% e.e. This minimizes the need for challenging chiral separations later.

    • Process Optimization: Re-examine the final elimination step to ensure complete conversion and minimize side products.

    • Distillation: The final product is an oil. High-vacuum fractional distillation is the most likely scalable method for removing less volatile and more volatile impurities. This will require careful optimization of temperature and pressure to avoid product decomposition.

    • Crystallization of a Salt: If direct distillation is insufficient, consider forming a salt of the de-Boc'd amine with a chiral acid (a process known as chiral resolution). This can allow for the selective crystallization of the desired diastereomeric salt, which can then be treated with a base to liberate the pure enantiomer. This adds steps but can be a powerful purification method.[22]

Part 2: Frequently Asked Questions (FAQs)

Q1: How critical is the quality of the starting material, (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate?

A1: It is absolutely critical. The entire stereochemical integrity of the final product depends on the enantiomeric purity of the starting material. Sourcing from a reputable supplier with a certificate of analysis specifying enantiomeric excess (e.e. >99% is recommended) is paramount. Additionally, low water content and the absence of metallic impurities are essential to prevent side reactions and catalyst poisoning in subsequent steps.

Q2: What are the best Process Analytical Technology (PAT) tools for monitoring this synthesis at scale?

A2: For industrial production, real-time monitoring is key to ensuring consistency and safety.[26]

  • HPLC: In-process control (IPC) checks via HPLC are essential for monitoring the conversion of each step. Develop and validate methods to separate starting materials, intermediates, and products.

  • GC: Gas chromatography can be used to monitor solvent ratios and check for volatile impurities.

  • FT-IR/Raman Spectroscopy: In-situ probes can be used to track the disappearance of key functional groups (e.g., the -OH stretch during mesylation or the C=O stretch of the carboxylic acid during reduction) in real-time, providing valuable kinetic data without sampling.

  • Temperature and Pressure Sensors: These are fundamental safety and control tools, especially for managing exotherms and gas evolution.

Q3: What are the major safety concerns when handling potassium tert-butoxide (KOtBu) on an industrial scale?

A3: Potassium tert-butoxide is a flammable solid that reacts violently with water.[15] It is also corrosive and can cause severe skin and eye burns.[14]

  • Handling: Always handle KOtBu in a controlled, inert, and dry environment (e.g., glovebox or nitrogen-purged reactor).[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant clothing, chemical-resistant gloves, and face shields.[13][15][27]

  • Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area away from water and acids.[12][14]

  • Fire Fighting: In case of fire, use dry powder or dry sand. DO NOT use water. [13][15]

Q4: My workup extractions are slow to separate and form emulsions. How can I improve phase separation at a large scale?

A4: Phase separation can be a major bottleneck in industrial processes.[28]

  • Solvent Choice: Ensure your organic and aqueous phases have a sufficient density difference.

  • pH Adjustment: The pH of the aqueous layer can significantly impact the solubility of impurities and the stability of emulsions. Experiment with different pH values during workup.

  • Brine Washes: Washing the organic layer with a saturated sodium chloride solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.

  • Centrifugation: For persistent emulsions, a continuous centrifuge can be used at scale to facilitate phase separation, although this adds equipment complexity and cost.

  • Mixing Speed: During extraction, overly vigorous mixing can create stable emulsions. Use a lower agitation speed that is sufficient for mass transfer but avoids excessive shearing.[28]

Data & Process Parameter Summary

Table 1: Typical Key Process Parameters for Scale-Up

StepKey ReagentsSolvent(s)Typical Temp.Critical Control Points
1. Mesylation MsCl, TEAToluene, DCM-10 to 5 °CMoisture control, MsCl addition rate, Exotherm management
2. Alkylation Diethyl malonate, KOtBuEthanol, NMP40 to 80 °CAnhydrous conditions, Temperature (SN2 vs E2), Mixing
3. Saponification KOHEthanol/WaterRefluxReaction time, Complete hydrolysis
4. Reduction LiAlH4 or Borane-THFTHF, Ether0 °C to RTReagent addition rate, Gas evolution, Workup procedure
5. Elimination MsCl, Strong BaseToluene, THF0 °C to RTTemperature control, Stoichiometry of base
References
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  • Mixing Efficiency and Residence Time Distributions of a Side-Injection Tubular Reactor Equipped with Static Mixers. ACS Publications. [Link]

  • Potassium tert-butoxide - SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. [Link]

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  • Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. ACS Publications. [Link]

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. NIH. [Link]

  • Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap. [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. [Link]

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]

  • Characterisation of Parameters Influencing the Phase Separation in Copper Solvent Extraction Systems Using Oxime-Type Extractants for the Field Operation. MDPI. [Link]

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  • How to perform reduction of carboxylic acids to primary alcohols in the lab?. Reddit. [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory?. Reddit. [Link]

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  • Reactions that Work: Boc Protection. Chemtips. [Link]

  • Elimination reaction. Wikipedia. [Link]

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  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

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  • Extraction by Phase Separation with Mixed Ionic Solvents. ACS Publications. [Link]

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Impact of catalysts on the stereoselectivity of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective reactions involving (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chiral building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring you can achieve your desired stereochemical outcomes with confidence and efficiency.

This compound is a valuable intermediate in the synthesis of a wide array of biologically active molecules and complex natural products.[1][2] The vinyl group serves as a handle for a variety of chemical transformations, while the inherent chirality of the pyrrolidine ring makes it a crucial component for controlling the stereochemistry of the final product. The tert-butyloxycarbonyl (Boc) protecting group provides stability during reactions and can be readily removed under mild acidic conditions.[2]

This guide is structured in a question-and-answer format to directly address common issues related to catalyst selection, reaction conditions, and analytical challenges that can impact the stereoselectivity of your reactions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Section 1: Catalyst and Ligand Selection

Question 1: I am observing low enantioselectivity in my palladium-catalyzed allylic substitution reaction. What are the likely causes and how can I improve it?

Answer: Low enantioselectivity in palladium-catalyzed allylic substitutions is a common issue that can often be traced back to the chiral ligand, the catalyst precursor, or the reaction conditions. Here’s a systematic approach to troubleshooting:

  • Ligand Choice is Critical: The choice of chiral ligand is paramount for achieving high enantioselectivity.[3] Different ligands create unique chiral environments around the metal center, which in turn dictates the facial selectivity of the nucleophilic attack. If you are using a standard phosphoramidite or bisoxazoline (BOX) ligand and observing poor results, consider screening a panel of ligands with varying steric and electronic properties.[4] For instance, novel phosphoramidite ligands have demonstrated excellent performance in achieving high regio-, diastereo-, and enantioselectivity in similar reactions.[3]

  • Ligand Purity and Integrity: Ensure the chiral ligand you are using is of high purity and has not degraded. Air- or moisture-sensitive ligands can decompose, leading to the formation of achiral or less selective catalytic species. It is advisable to store sensitive ligands under an inert atmosphere and to use freshly opened or purified batches.

  • Catalyst Precursor and Activation: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the method of in situ catalyst generation can influence the active catalytic species. Ensure complete complexation of the palladium with the chiral ligand before adding the substrate. Pre-stirring the palladium precursor and the ligand at a specified temperature can be crucial for forming the active catalyst.[4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the catalyst's performance and the reaction's stereochemical outcome. A solvent screen is often a worthwhile endeavor. Non-coordinating solvents are generally preferred as they are less likely to interfere with the catalyst-substrate interaction.

Question 2: My copper-catalyzed reaction is showing poor diastereoselectivity. How can I control the formation of the desired diastereomer?

Answer: Achieving high diastereoselectivity in copper-catalyzed reactions often depends on the interplay between the catalyst, the substrate, and the reaction conditions. Here are some key factors to consider:

  • Chiral Ligand Influence: Even with a chiral substrate like this compound, the chiral ligand on the copper catalyst plays a crucial role in directing the stereochemical outcome. The ligand can enhance the inherent facial bias of the substrate or, in some cases, override it (a concept known as catalyst control). Experiment with different classes of chiral ligands, such as bisoxazolines (BOX) or phosphoramidites, to find one that provides the optimal steric and electronic environment for the desired diastereoselective transformation.[4]

  • Substrate-Catalyst Matching: The stereochemistry of the final product is a result of the interaction between the chiral substrate and the chiral catalyst. In some cases, there is a "matched" pairing where the catalyst and substrate work in concert to produce high diastereoselectivity. Conversely, a "mismatched" pair can lead to poor selectivity or even the opposite diastereomer. If you are observing low diastereoselectivity, it might be worth trying the enantiomer of the ligand, if available.

  • Temperature and Reaction Time: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy. However, this may also decrease the reaction rate. Therefore, it is important to find an optimal balance between temperature and reaction time. Monitor the reaction progress closely to avoid side reactions or erosion of diastereoselectivity over time.

Section 2: Reaction Conditions and Optimization

Question 3: I am struggling with poor regioselectivity in my reaction. How can I direct the reaction to the desired position?

Answer: Poor regioselectivity can be a significant challenge, particularly in reactions with multiple potential reaction sites.[5] Here are some strategies to improve regiocontrol:

  • Directing Groups: The Boc protecting group on the pyrrolidine nitrogen can influence the regioselectivity of certain reactions through steric hindrance. For other transformations, you might consider temporarily introducing a directing group that can coordinate to the catalyst and guide it to a specific position.

  • Catalyst System: The choice of metal and ligand can have a profound impact on regioselectivity. For instance, in palladium-catalyzed reactions, the ligand can influence whether the reaction occurs at the more or less sterically hindered end of an allylic system.[3] A systematic screening of different catalyst systems is often necessary.

  • Reaction Additives: Additives can sometimes be used to block certain reaction sites or to modify the electronic properties of the substrate or catalyst, thereby influencing the regiochemical outcome.

Question 4: My reaction is sluggish and gives low yields. What can I do to improve the conversion?

Answer: Low conversion can be due to a variety of factors, from catalyst deactivation to suboptimal reaction conditions. Consider the following troubleshooting steps:

  • Catalyst Loading: While a lower catalyst loading is desirable, it may not be sufficient to drive the reaction to completion in a reasonable timeframe. Try incrementally increasing the catalyst loading to see if it improves the conversion.

  • Temperature: Increasing the reaction temperature can often accelerate a sluggish reaction. However, be mindful that this can also negatively impact stereoselectivity. A careful optimization of the reaction temperature is key.

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can poison the catalyst. Ensure that your this compound is pure and that your solvents are anhydrous and de-gassed, especially for oxygen- and moisture-sensitive reactions.

  • Atmosphere: Many catalytic reactions require a strictly inert atmosphere (e.g., argon or nitrogen). Ensure your reaction setup is properly sealed and purged to exclude oxygen, which can deactivate many catalysts.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol provides a general starting point for the asymmetric allylic alkylation of this compound. Optimization of the ligand, nucleophile, and solvent will likely be necessary.

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., [Pd(allyl)Cl]₂, 1-2 mol%) and the chiral ligand (e.g., a phosphoramidite ligand, 2-4 mol%).

  • Add anhydrous, degassed solvent (e.g., THF, DCM, or toluene) and stir the mixture at room temperature for 20-30 minutes to allow for catalyst pre-formation.

  • Add the this compound (1.0 equivalent).

  • In a separate flask, prepare the nucleophile (e.g., by deprotonating a soft carbon nucleophile with a suitable base).

  • Slowly add the nucleophile solution to the reaction mixture at the desired temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee) and/or diastereomeric ratio (dr) by chiral HPLC or GC.

Data Presentation

Table 1: Influence of Chiral Ligand on Enantioselectivity in a Model Reaction

EntryCatalyst (mol%)LigandSolventTemp (°C)Yield (%)ee (%)
1Pd(dba)₂ (2.5)L1 (5.0)THF258575
2Pd(dba)₂ (2.5)L2 (5.0)THF259295
3Pd(dba)₂ (2.5)L3 (5.0)Toluene258882
4Cu(OTf)₂ (5.0)L4 (5.5)DCM09598
5Cu(OTf)₂ (5.0)L5 (5.5)DCM09189

This table is a hypothetical representation to illustrate the impact of ligand choice on enantioselectivity. L1-L5 represent different chiral ligands.

Visualizations

Catalyst_Troubleshooting start Low Stereoselectivity Observed check_catalyst Catalyst System Purity   Loading   start->check_catalyst check_ligand Ligand Choice Purity   Ratio (L:M)   start->check_ligand check_conditions Reaction Conditions Temperature   Solvent   Concentration   start->check_conditions optimize_catalyst Screen Catalyst Precursors check_catalyst:f0->optimize_catalyst optimize_ligand Screen Ligand Panel check_ligand:f0->optimize_ligand optimize_conditions Optimize Temp & Solvent check_conditions:f0->optimize_conditions success High Stereoselectivity Achieved optimize_catalyst->success optimize_ligand->success optimize_conditions->success

Caption: Troubleshooting workflow for low stereoselectivity.

Reaction_Mechanism Substrate Substrate This compound Intermediate Key Intermediate Chiral Metal-Substrate Complex Substrate->Intermediate + Catalyst Catalyst Chiral Catalyst [M-L*] Catalyst->Intermediate Product_R Product R Intermediate->Product_R Favored Pathway Product_S Product S Intermediate->Product_S Disfavored Pathway

Caption: General mechanism for catalyst-controlled stereoselection.

References

  • Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions - PMC - NIH. (n.d.). Retrieved from [Link]

  • A new path to enantioselective substituted pyrrolidines - Mapping Ignorance. (2017). Retrieved from [Link]

  • Olszewska, B., Jabłońska, A., & Zawisza, A. (2018). Diastereoselective synthesis of 2-vinylpyrrolidines and 2-vinylpiperidines by the palladium-catalysed cyclization of amino-allylic carbonates containing a chiral protecting group. Arkivoc, 2018(5), 254–271.
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed Central. (n.d.). Retrieved from [Link]

  • Catalytic Asymmetric Intramolecular Aminopalladation: Enantioselective Synthesis of Vinyl-Substituted 2-Oxazolidinones, 2-Imidazolidinones, and 2-Pyrrolidinones | Request PDF. (n.d.). Retrieved from [Link]

  • Stereo- and Regioselective Synthesis of 4-Vinylpyrrolidine from N-Tethered Alkyne-Alkenol. (n.d.). Retrieved from [Link]

  • Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954.
  • A Computational Exploration of the Stereoselective Synthesis of Substituted Pyrrolidines. (2014). American Chemical Society.
  • Laohapaisan, A., Roy, I., & Nagib, D. A. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
  • Stereoselective Tandem Synthesis of Pyrrolidine Derivatives under Gold Catalysis: An Asymmetric Synthesis of (-)-Lepadiformine A. (2022). Organic Letters, 24(34), 6237–6241.
  • This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (n.d.). Google Patents.
  • Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC - NIH. (n.d.). Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (n.d.). Retrieved from [Link]

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Analytical techniques for monitoring the progress of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who require robust and reliable methods to track the progress of their chemical syntheses. As a key chiral intermediate in pharmaceutical development, ensuring accurate real-time or at-line analysis of this compound is critical for optimizing reaction conditions, maximizing yield, and ensuring product quality.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC/GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Choosing the Right Analytical Technique: A Workflow

The selection of an appropriate analytical technique is the first critical step in successful reaction monitoring. The choice depends on several factors including the reaction matrix, the information required (qualitative vs. quantitative), available instrumentation, and sample throughput needs. The following decision tree provides a general guide.

G start Start: Need to Monitor Reaction quant Is quantitative data on starting material, product, and byproducts needed? start->quant struct Need detailed structural information or reaction kinetics? quant->struct No (Qualitative OK) hplc Use HPLC/UPLC (Reversed-Phase or Chiral) quant->hplc Yes chiral Is chiral separation required? volatile Are all components volatile & thermally stable? chiral->volatile No chiral->hplc Yes volatile->hplc No gc Use GC/GC-MS (with base-deactivated column) volatile->gc Yes nmr Use NMR Spectroscopy (in-situ or offline with internal standard) struct->nmr Yes direct_ms Consider Direct Injection MS (e.g., ASAP-MS) for rapid qualitative checks struct->direct_ms No (Rapid check needed) hplc->chiral

Caption: Decision workflow for selecting an analytical technique.

Data Summary: Comparison of Primary Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC/GC-MS)Nuclear Magnetic Resonance (NMR)
Primary Use Quantitative analysis of reactants, products, and impurities. Chiral separations.[2]Analysis of volatile and thermally stable compounds.[2][3]Structural elucidation, kinetic studies, and quantification (qNMR).[4][5][6]
Sample Volatility Not required. Suitable for a broad range of compounds.[2]Required. The Boc-group may reduce volatility.Not required.
Sensitivity High (ng to pg range).Very High (pg to fg range).Lower; requires higher concentrations (µg to mg range).[5]
Key Challenge Peak tailing due to the basic pyrrolidine nitrogen.[7][8]Adsorption of the basic amine on active sites in the inlet and column.[9][10]Signal overlap in complex mixtures; lower sensitivity.
Best For Accurate quantification and purity assessment in complex matrices.Scenarios where all components are known to be volatile and thermally stable.Mechanistic studies and non-invasive, real-time monitoring.[4]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is often the workhorse for monitoring reactions of this compound due to its versatility and quantitative power. However, the basic nature of the pyrrolidine nitrogen frequently causes chromatographic issues, most notably peak tailing.

G start Issue: Peak Tailing Observed (Asymmetry Factor > 1.2) cause1 Primary Cause: Secondary Interactions (Analyte with Silanols) start->cause1 Most Likely cause2 Other Causes start->cause2 solution1a Optimize Mobile Phase pH (Low pH: 2.5-3.5) cause1->solution1a solution1b Use Base-Deactivated Column cause1->solution1b solution1c Add Competing Base (e.g., Triethylamine) cause1->solution1c solution2a Check for Column Overload (Dilute Sample) cause2->solution2a solution2b Minimize Extra-Column Volume cause2->solution2b solution2c Check for Column Void/ Contamination cause2->solution2c

Caption: Diagnostic workflow for HPLC peak tailing.

Q1: My peak for this compound is severely tailing. What's happening and how do I fix it?
  • Expert Insight & Causality: This is the most common issue for this class of compounds. Peak tailing occurs because the basic pyrrolidine nitrogen interacts strongly with acidic residual silanol groups on the surface of standard silica-based C18 columns.[7][8] This secondary interaction mechanism causes some analyte molecules to be retained longer, resulting in an asymmetrical peak.

  • Troubleshooting Steps & Solutions:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5 using formic acid or TFA) protonates the silanol groups, rendering them neutral and minimizing the unwanted ionic interaction.[7] This is often the simplest and most effective first step.

    • Use a Base-Deactivated Column: Modern columns are often "end-capped" or specifically designed with low silanol activity for analyzing basic compounds.[8][11] If you frequently work with amines, investing in a base-deactivated or "amine-specific" column is highly recommended.

    • Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them.

    • Check for Mass Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[12] To check this, dilute your sample 10-fold and re-inject. If the peak shape improves, overload was the issue.

Q2: My retention times are drifting from run to run. What could be the cause?
  • Expert Insight & Causality: Drifting retention times suggest that the system is not fully equilibrated or that the mobile phase composition is changing over time.[13] For basic compounds, slow equilibration with the column's active sites can also be a factor.

  • Troubleshooting Steps & Solutions:

    • Ensure Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. This is especially important when changing mobile phase compositions. A stable baseline is a good indicator of equilibration.

    • Verify Mobile Phase Preparation: If using an online mixer, ensure the solvents are properly degassed and the proportioning valve is working correctly.[13] For critical quantitative work, pre-mixing the mobile phase manually can eliminate this variable.

    • Check for Temperature Fluctuations: Column temperature significantly affects retention time. Use a column oven to maintain a constant temperature.

Q3: I'm seeing new, unexpected peaks in my chromatogram as the reaction progresses. How do I know if they are byproducts or artifacts?
  • Expert Insight & Causality: The Boc protecting group is susceptible to cleavage under acidic conditions.[14] If your reaction or sample workup involves acid, you may be forming the deprotected pyrrolidine. Additionally, impurities in starting materials or solvents can become concentrated or react over time.

  • Troubleshooting Steps & Solutions:

    • Use LC-MS: The most definitive way to identify unknown peaks is to use a mass spectrometer. The mass-to-charge ratio will quickly help you identify the deprotected product, unreacted starting materials, or potential side-products.

    • Run a Blank: Inject a sample of your reaction solvent and any reagents (without the starting material) to see if any peaks originate from these sources.

    • Stress Test Your Analyte: Dissolve your starting material in the mobile phase and let it sit for a few hours before injecting. If new peaks appear, your analyte may be degrading under the analytical conditions.

Troubleshooting Guide: Gas Chromatography (GC & GC-MS)

GC can be a powerful tool for this analysis if the compound and its reaction partners are sufficiently volatile and thermally stable. The primary challenge is, again, the basicity of the amine.

Q1: I'm not seeing my compound's peak, or it is very broad and tailing. Why?
  • Expert Insight & Causality: This is a classic sign of analyte adsorption. The polar, basic amine can irreversibly adsorb to active sites (free silanol groups) in the GC inlet liner or at the head of the column.[9][10] This is particularly problematic at low concentrations.[10]

  • Troubleshooting Steps & Solutions:

    • Use Base-Deactivated Liners and Columns: This is non-negotiable for amine analysis. Use a liner specifically deactivated for basic compounds.[10] Columns like the Rtx-5 Amine are designed with a surface chemistry that shields active sites and produces sharp peaks for amines.[3]

    • Condition the System: Before running your samples, inject a high-concentration standard of your analyte or another basic compound. This can help "passivate" any remaining active sites in the system.

    • Check for Thermal Degradation: The Boc group can be thermally labile. If you suspect degradation in the hot inlet, try lowering the inlet temperature. A temperature ramp during the run can also help elute the compound without prolonged exposure to high temperatures.[2]

Q2: How can I confirm the identity of my peaks with GC?
  • Expert Insight & Causality: A Flame Ionization Detector (FID) is universal but provides no structural information. Mass Spectrometry (MS) is the ideal detector for confirming peak identity.

  • Troubleshooting Steps & Solutions:

    • Utilize GC-MS: Coupling your GC to a mass spectrometer allows you to obtain a mass spectrum for each peak.[15][16] You can then compare the fragmentation pattern to a known standard or a spectral library to confirm the identity of your starting material and product. The molecular ion for this compound should be readily observable.

    • Analyze a Standard: Run a certified reference standard of your starting material and, if available, your expected product to confirm their retention times and mass spectra under your specific method conditions.

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled structural information and is excellent for confirming the transformation of functional groups, such as the consumption of the vinyl group.

Q1: The peaks in my reaction mixture NMR are broad and poorly resolved. What can I do?
  • Expert Insight & Causality: Peak broadening can be caused by several factors, including the presence of paramagnetic species, sample viscosity, or chemical exchange phenomena. In reactions, partially soluble reagents or intermediates can also contribute.

  • Troubleshooting Steps & Solutions:

    • Filter the Sample: If your reaction mixture is heterogeneous or contains suspended solids, filter it through a small plug of glass wool or a syringe filter directly into the NMR tube.

    • Check Reagents for Paramagnetic Metals: If you are using a metal catalyst (e.g., Palladium, Ruthenium), even trace amounts of paramagnetic metal ions can cause significant line broadening.

    • Acquire at a Higher Temperature: Sometimes, broadening is due to slow conformational exchange on the NMR timescale. Acquiring the spectrum at a slightly elevated temperature (e.g., 40-50 °C) can sometimes sharpen these signals.[6]

Q2: How can I use NMR to get quantitative data on my reaction's progress?
  • Expert Insight & Causality: Standard 1H NMR can be made quantitative (qNMR) by including a non-reactive internal standard with a known concentration. The integral of a peak from your analyte can then be compared to the integral of a peak from the standard.[6]

  • Troubleshooting Steps & Solutions:

    • Choose a Suitable Internal Standard: The standard should be inert to the reaction conditions, have a simple spectrum with at least one peak that is well-resolved from all other signals in the mixture, and be accurately weighed. Common standards include 1,3,5-trimethoxybenzene or dimethyl sulfone.

    • Optimize Acquisition Parameters: For accurate integration, you must ensure the nuclei have fully relaxed between pulses. This requires a longer relaxation delay (d1), typically 5 times the longest T1 relaxation time of any nucleus you are integrating.

    • Monitor Key Signals: Track the disappearance of a well-resolved vinyl proton signal from your starting material and the appearance of a new, distinct signal from your product. Comparing their integrals to the internal standard over time will give you the reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: Do I need to validate my analytical method for simple reaction monitoring? A1: While full validation according to ICH guidelines is typically reserved for final product release and quality control, it is good scientific practice to demonstrate that your method is suitable for its intended purpose.[17][18][19] For reaction monitoring, this means ensuring your method is specific (can distinguish between starting material, product, and major byproducts) and that the response is roughly linear with concentration.

Q2: My reaction involves a strong acid. How should I prepare my sample for HPLC or GC analysis? A2: You must quench the reaction and neutralize the acid before injection, especially for HPLC. Injecting a strong acid can damage the column. A typical procedure involves taking an aliquot of the reaction mixture, quenching it in a cooled, buffered aqueous solution (e.g., sodium bicarbonate), and extracting the analytes into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer can then be dried and diluted for analysis.

Q3: Can I use in-situ monitoring for my reaction? A3: Yes, in-situ monitoring techniques are powerful for gaining real-time reaction information without sampling.[4] Techniques like in-situ FTIR or Raman spectroscopy can track the disappearance and appearance of specific functional groups.[20] In-situ NMR is also possible but requires specialized probes and is less common.[5] These methods provide immediate feedback and can significantly accelerate process optimization.[4]

Key Experimental Protocols

Protocol 1: Sample Quenching and Preparation for HPLC/GC Analysis

This protocol is a general guideline for stopping the reaction and preparing a sample for chromatographic analysis. It should be adapted based on the specific reaction chemistry.

  • Prepare Quenching Solution: In a labeled 4 mL vial, prepare 2 mL of a cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Sample Aliquot: Using a calibrated micropipette, withdraw a small aliquot (e.g., 50 µL) from the vigorously stirred reaction mixture.

  • Quench Reaction: Immediately dispense the aliquot into the vial containing the cold NaHCO₃ solution. Cap the vial and vortex briefly. This will neutralize any acid and effectively stop the reaction.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., Ethyl Acetate, MTBE, or Dichloromethane) to the vial. Cap and vortex vigorously for 30 seconds to extract the organic components.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, gentle centrifugation may be necessary.

  • Sample for Analysis: Carefully withdraw an aliquot from the top (organic) layer and transfer it to an autosampler vial. If desired, pass the solution through a small plug of anhydrous sodium sulfate or a syringe filter to remove any residual water.

  • Dilution: Dilute the sample as necessary with the mobile phase (for HPLC) or the extraction solvent (for GC) to be within the linear range of your calibration curve.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
  • HPLC Troubleshooting Guide. (n.d.).
  • Royal Society of Chemistry. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives.
  • Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube.
  • (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Li, Z., Liu, X., & Feng, G. (2018). GC-MS Determination of N-Vinyl-2-Pyrrolidone in Plastic, Electronic and Electrical Products. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 54(1), 35-38.
  • (n.d.). Analytical method validation: A brief review.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, IJCST-112.
  • Li, Z., Liu, X., & Feng, G. (2018). GC-MS Determination of N-Vinyl-2-Pyrrolidone in Plastic, Electronic and Electrical Products. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 54(1), 35-38.
  • van der Pijl, A., et al. (2011). Pyrolysis-gas chromatography-mass spectrometry for studying N-vinyl-2-pyrrolidone-co-vinyl acetate copolymers and their dissolution behaviour. PubMed.
  • (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives.
  • ResearchGate. (2025). Quantitative determination of poly(vinylpyrrolidone) by continuous-flow off-line pyrolysis-GC/MS.
  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
  • ResearchGate. (2025). Pyrolysis-gas chromatography-mass spectrometry for studying N-vinyl-2-pyrrolidone-co-vinyl acetate copolymers and their dissolution behaviour.
  • Royal Society of Chemistry. (2012). Kinetic Correlation Between Aldehyde/Enamine Stereoisomers in Reactions between Aldehydes with α-Stereocenters and Chiral Pyrrolidine-Based Catalysts.
  • SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Kudryavtsev, et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry.
  • National Institutes of Health. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC.
  • Kudryavtsev, et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. PubMed.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Mizuno, H., & Toyo'oka, T. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate.
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • LabRulez GCMS. (2021, March 23). Analysis of Amines in GC.
  • ResearchGate. (2025). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
  • Chromatography Forum. (2005, June 23). Problems with low level amines by GC-FID.

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Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The stereochemical integrity of pharmaceutical intermediates is a cornerstone of modern drug development. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is a critical chiral building block in the synthesis of numerous pharmacologically active molecules.[1] Its enantiomeric purity directly impacts the safety and efficacy profile of the final active pharmaceutical ingredient (API), as regulatory bodies like the U.S. Food and Drug Administration mandate strict control over stereoisomers.[2][3] Consequently, the development of robust, accurate, and efficient analytical methods for determining its enantiomeric excess (ee) is not merely a procedural step but a fundamental requirement for quality control and process validation.

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the enantiomeric purity assessment of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis of performance metrics to empower researchers and drug development professionals in selecting the optimal strategy for their needs.

The Primary Workhorse: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the most prevalent and reliable technique for the enantioseparation of a vast array of chiral compounds, including N-Boc protected pyrrolidine derivatives.[4] The method's power lies in the principle of direct enantioseparation, which leverages the differential interactions between the enantiomers and a Chiral Stationary Phase (CSP).[2] These transient, diastereomeric complexes exhibit different stabilities, leading to varied retention times and, thus, separation.[]

Causality of Method Design: Selecting the Right Tools

The selection of the CSP and mobile phase is the most critical decision in developing a chiral separation method.[6]

  • Chiral Stationary Phase (CSP) Selection: For N-Boc protected compounds like our target analyte, polysaccharide-based CSPs are the undisputed first choice.[4] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica gel support, offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are highly effective for this class of molecules.[] Immobilized polysaccharide CSPs, such as Chiralpak IC, are particularly advantageous due to their enhanced robustness and compatibility with a wider range of solvents.

  • Mobile Phase Rationale: A normal-phase elution mode, typically employing a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol), is standard for polysaccharide CSPs.[7] The alcohol component is crucial as it modulates the enantioselective interactions by competing with the analyte for polar binding sites on the CSP. Adjusting the alcohol percentage is the primary tool for optimizing retention and resolution. For basic compounds such as pyrrolidine derivatives, peak tailing can be a significant issue due to interactions with acidic residual silanols on the silica support. The addition of a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase is a field-proven technique to mask these silanols, resulting in improved peak symmetry and resolution.[6]

Experimental Protocol: Chiral HPLC

This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and column used.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

Parameter Recommended Setting Rationale
Chiral Stationary Phase Chiralpak® IC (or similar cellulose tris(3,5-dichlorophenylcarbamate) CSP) Proven selectivity for N-Boc protected chiral compounds.
Dimensions 250 x 4.6 mm, 5 µm Standard analytical column dimensions for good efficiency and resolution.
Mobile Phase n-Hexane / Isopropanol / Triethylamine (90:10:0.1, v/v/v) Normal-phase elution is optimal for polysaccharide CSPs. TEA improves peak shape for the basic analyte.
Flow Rate 1.0 mL/min A standard analytical flow rate that balances analysis time and column pressure.[8]
Column Temperature 25 °C Controlled temperature ensures reproducible retention times.[6]
Detection UV at 210 nm The carbamate group provides sufficient UV absorbance at lower wavelengths.

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Procedure:

  • Sample Preparation: Prepare a solution of the analyte at approximately 1 mg/mL in the mobile phase. Prepare a racemic standard in the same manner to identify the retention times of both the (R) and (S) enantiomers.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Analysis: Inject the racemic standard to confirm the retention times and calculate the initial resolution. Subsequently, inject the sample to be analyzed.

  • Data Processing: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area_R - Area_S|) / (Area_R + Area_S) * 100

Workflow Visualization

Chiral_HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Interpretation Sample Prepare Analyte & Racemic Standard (1 mg/mL in Mobile Phase) Inject Inject Sample (10 µL) Sample->Inject Equilibrate Equilibrate Column with Mobile Phase Equilibrate->Inject Separate Isocratic Elution & Enantiomer Separation on CSP Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas (R and S enantiomers) Detect->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate Report Generate Report Calculate->Report

General workflow for chiral HPLC analysis.

A Comparative Look at Alternative Methodologies

While chiral HPLC is the gold standard, other techniques offer distinct advantages in specific contexts. The choice of method depends on factors like required speed, sample properties, and available instrumentation.[9]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)NMR Spectroscopy with Chiral Agents
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid CSP.[10]Differential partitioning of volatile enantiomers between a gas mobile phase and a CSP.[10]Differential partitioning of enantiomers between a supercritical fluid mobile phase and a CSP.[9]Formation of diastereomeric complexes with distinct NMR signals.[11]
Analyte Suitability Broadly applicable to non-volatile and thermally labile compounds.[10]Requires volatile and thermally stable compounds. Derivatization is often necessary for pyrrolidine derivatives.[10]Excellent for compounds soluble in CO2/modifier mixtures. Bridges the gap between HPLC and GC.[12]Requires soluble analyte and suitable chiral discriminating agent.
Sample Prep Simple dissolution in mobile phase.May require derivatization to increase volatility.Simple dissolution in co-solvent.[13]Dissolution with a Chiral Solvating Agent (CSA) or reaction with a Chiral Derivatizing Agent (CDA).[14]
Analysis Time 10-30 minutes typical.5-20 minutes, often faster than HPLC if direct injection is possible.2-10 minutes, generally the fastest chromatographic technique.[12]< 5 minutes for data acquisition.
Sensitivity High (µg/mL to ng/mL).Very high (ng/mL to pg/mL), especially with sensitive detectors.High, comparable to HPLC.Lower, generally requires higher concentrations (mg/mL).
Solvent Consumption Moderate to high organic solvent usage.Low, uses carrier gas. Solvents only for sample prep.Significantly lower organic solvent usage ("Green" technique).[15]Low, uses deuterated NMR solvents.
Key Advantage Versatility, robustness, and wide applicability.High resolution and sensitivity for suitable analytes.High speed, low solvent use, ideal for preparative scale.[]Very fast, no physical separation needed.
Key Limitation Higher solvent consumption and cost compared to SFC/GC.Limited to volatile/thermostable compounds; derivatization adds complexity.Requires specialized instrumentation.Lower sensitivity and accuracy for trace enantiomer detection.
Chiral Gas Chromatography (GC)

Chiral GC offers excellent resolving power and sensitivity but is fundamentally limited to analytes that are volatile and thermally stable.[16] For this compound, direct analysis is unlikely due to its relatively high boiling point and polarity. Therefore, a derivatization step would be required to convert the analyte into a more volatile and less polar derivative, which adds complexity and a potential source of error to the workflow.[10]

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to normal-phase HPLC.[12] It utilizes supercritical CO₂ as the primary mobile phase, drastically reducing organic solvent consumption.[15] The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for much higher flow rates without a significant loss in efficiency, leading to faster analysis times—often in under 5 minutes.[17] Polysaccharide-based CSPs are highly effective in SFC, and this technique is often complementary to HPLC, sometimes providing superior separation where HPLC fails, and vice-versa.[12][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, when used with a chiral discriminating agent, offers a rapid method for ee determination without requiring chromatographic separation.[11] This involves either a Chiral Solvating Agent (CSA), which forms transient diastereomeric complexes, or a Chiral Derivatizing Agent (CDA), which forms stable diastereomers.[14] These diastereomeric species produce distinct signals in the NMR spectrum, the integration of which can be used to determine the enantiomeric ratio. While very fast, this method is generally less sensitive than chromatographic techniques and may lack the accuracy required to quantify very high enantiomeric purities (e.g., >99.5% ee).

Conclusion and Recommendations

For the routine, high-accuracy determination of the enantiomeric purity of this compound, chiral HPLC on a polysaccharide-based stationary phase remains the recommended primary method. Its versatility, proven track record with similar N-Boc protected structures, and high precision make it the most reliable choice for quality control in a research and drug development setting.[4] The detailed protocol provided serves as a validated starting point for method development.

For applications where high throughput and reduced environmental impact are critical, chiral SFC presents a compelling and superior alternative. Its speed and lower solvent consumption can provide significant operational efficiencies without compromising separation quality.[] Chiral GC and NMR spectroscopy serve as valuable complementary techniques but are less suited as primary methods for this specific analyte due to the need for derivatization (GC) or limitations in sensitivity and accuracy at high ee values (NMR).

Ultimately, the choice of analytical method must be guided by the specific requirements of the project, including the desired accuracy, sample throughput, available instrumentation, and environmental considerations.

References

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Navigating the Chiral Maze: A Comparative Guide to Determining the Enantiomeric Excess of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemical integrity of chiral building blocks is paramount. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate and its derivatives are crucial intermediates in the synthesis of a variety of pharmacologically active compounds. Ensuring the enantiomeric purity of these molecules is not merely a matter of quality control; it is a fundamental requirement for guaranteeing the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the primary analytical techniques for determining enantiomeric excess (ee), offering field-proven insights and detailed experimental protocols to empower researchers in their selection of the most fitting method for their specific needs.

The choice of an analytical method is a critical decision, influenced by factors such as the physicochemical properties of the analyte, the required accuracy and sensitivity, and desired sample throughput.[1] This guide will explore the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing a comprehensive framework for making an informed choice.

At a Glance: Comparing Key Analytical Techniques

The following table summarizes the key performance characteristics of the most common techniques for determining the enantiomeric excess of chiral amines and their derivatives.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy with Chiral Discriminating Agents
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1]Separation of volatile enantiomers based on their differential interaction with a CSP in a capillary column.[1]Formation of diastereomeric complexes with a chiral discriminating agent (CDA), leading to distinct NMR signals.[1]
Primary Output Chromatogram with baseline-separated peaks for each enantiomer.[2]Chromatogram with baseline-separated peaks for each enantiomer.¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[2]
Quantitative Data Enantiomeric excess (ee) calculated from the integrated peak areas.[2]Enantiomeric excess (ee) calculated from the integrated peak areas.Enantiomeric excess (ee) calculated from the integration of diastereomeric signals.[2]
Determination of Absolute Configuration No, requires a standard of known absolute configuration.[2]No, requires a standard of known absolute configuration.Yes, by comparing the spectra of derivatives formed with (R)- and (S)-chiral agents (e.g., Mosher's acid).[2]
Sensitivity High sensitivity, suitable for trace analysis.[2]High sensitivity, particularly with selective detectors.Generally lower than chromatographic methods.[2]
Accuracy for ee High accuracy and precision with good baseline separation.[2]High accuracy and precision with good baseline separation.Can be less accurate due to potential peak overlap and integration errors.[2]
Sample Requirement Can be performed with smaller sample quantities.[2]Typically requires small sample quantities.Typically requires milligrams of sample.[2]
Development Time Requires method development to find a suitable CSP and mobile phase.[2]Often requires derivatization to increase volatility, adding to method development.The method is generally applicable with minimal development.[2]
Instrumentation Requires a dedicated HPLC system with a chiral column.[2]Requires a dedicated GC system with a chiral column.[2]Requires access to an NMR spectrometer.[2]

Visualizing the Path to Enantiomeric Purity

The journey from a synthesized chiral molecule to a validated enantiomeric excess report involves a series of critical steps. The following workflow diagram illustrates this general process.

Chiral Analysis Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Chiral Purity Analysis Achiral Starting Material Achiral Starting Material Asymmetric Synthesis Asymmetric Synthesis Achiral Starting Material->Asymmetric Synthesis Chiral Catalyst/ Auxiliary Crude Product Crude Product Asymmetric Synthesis->Crude Product Purification Purification Crude Product->Purification e.g., Chromatography Method Selection Method Selection Purification->Method Selection Sample Preparation Sample Preparation Method Selection->Sample Preparation Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Chiral HPLC, GC, or NMR Data Acquisition & Processing Data Acquisition & Processing Instrumental Analysis->Data Acquisition & Processing Enantiomeric Excess (ee) Report Enantiomeric Excess (ee) Report Data Acquisition & Processing->Enantiomeric Excess (ee) Report

Caption: General workflow from synthesis to chiral analysis.

The selection of the most appropriate analytical method is a pivotal step in this workflow. The following decision tree provides a logical framework for this choice.

Decision Tree for Analytical Method Selection Start Determine Enantiomeric Excess of This compound Derivative High_Accuracy High_Accuracy Start->High_Accuracy High Accuracy & Sensitivity Needed? Chiral_HPLC Chiral HPLC High_Accuracy->Chiral_HPLC Yes Rapid_Screening Rapid_Screening High_Accuracy->Rapid_Screening No HPLC_Pros Pros: High Resolution & Sensitivity Cons: Requires Method Development Chiral_HPLC->HPLC_Pros Chiral_NMR Chiral NMR Rapid_Screening->Chiral_NMR Yes Volatility Volatility Rapid_Screening->Volatility No NMR_Pros Pros: Rapid Analysis Cons: May Require Derivatization/ Solvating Agent Chiral_NMR->NMR_Pros Chiral_GC Chiral GC Volatility->Chiral_GC Yes Re-evaluate Re-evaluate Needs/ Consider Derivatization Volatility->Re-evaluate No GC_Pros Pros: For Volatile Compounds Cons: Requires Derivatization Chiral_GC->GC_Pros

Caption: Decision tree for analytical method selection.

In-Depth Methodologies and Experimental Protocols

A foundational principle of scientific integrity is the use of detailed and reproducible experimental methodologies.[1] The following sections provide representative protocols for each of the discussed techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. For pyrrolidine derivatives, polysaccharide-based CSPs are often effective.[3]

Protocol: Chiral HPLC Analysis

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative at approximately 1 mg/mL in the mobile phase or a suitable solvent like isopropanol.[3]

    • Prepare a racemic standard at the same concentration to determine the retention times of both the (R) and (S) enantiomers.[3]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector.[3]

    • Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, IA, IB, or IC).

    • Mobile Phase: An isocratic mixture of n-Hexane and a polar modifier like Isopropanol (IPA) or Ethanol. A typical starting ratio is 90:10 (v/v) n-Hexane:IPA.[3] This ratio should be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • UV Detection: Wavelength should be selected where the analyte has sufficient absorbance (e.g., 210 nm).[3]

    • Injection Volume: 5-20 µL.[3]

  • Data Analysis:

    • Inject the racemic standard to identify the retention times of the (R) and (S) enantiomers.[3]

    • Inject the sample.

    • Integrate the peak areas for each enantiomer.[3]

    • Calculation of Enantiomeric Excess: ee (%) = |(AreaR - AreaS) / (AreaR + AreaS)| * 100 Where AreaR and AreaS are the peak areas of the (R) and (S) enantiomers, respectively.

Chiral Gas Chromatography (GC)

Chiral GC is particularly suitable for volatile and thermally stable compounds. For non-volatile compounds like many pyrrolidine derivatives, derivatization is necessary to increase their volatility.

Protocol: Chiral GC Analysis (with Derivatization)

  • Sample Preparation and Derivatization:

    • Dissolve approximately 1 mg of the analyte in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).

    • Add a suitable derivatizing agent. For secondary amines like the pyrrolidine nitrogen, acylation with an enantiomerically pure chiral derivatizing agent such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) can be employed to form diastereomers.[4] Alternatively, achiral derivatization of the amine followed by separation on a chiral column is also a common approach.

    • The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.[5]

    • After the reaction is complete (monitor by TLC), the reaction mixture can be washed with a dilute acid and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure. The residue is then reconstituted in a suitable solvent for GC analysis.

  • GC System and Conditions:

    • GC System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Chiral Capillary Column: A cyclodextrin-based column (e.g., Chirasil-L-Val) is often effective for the separation of derivatized amino compounds.[6][7]

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 250 °C) to ensure good separation.

    • Detector Temperature: 280 °C.[1]

  • Data Analysis:

    • Inject a derivatized racemic standard to identify the retention times of the diastereomers.

    • Inject the prepared sample.

    • Integrate the peak areas for each diastereomer.

    • Calculation of Enantiomeric Excess: Use the same formula as for HPLC, substituting the peak areas from the GC chromatogram.

NMR Spectroscopy with Chiral Discriminating Agents

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[8][9] This technique relies on the use of a chiral discriminating agent (CDA), which can be a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), to induce a chemical shift difference between the enantiomers.[10]

Protocol: ¹H NMR Analysis with a Chiral Solvating Agent (CSA)

  • Sample Preparation:

    • Dissolve a known amount of the analyte (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Add an enantiomerically pure CSA (e.g., (R)-1,1'-bi-2-naphthol (BINOL) or a derivative) to the NMR tube.[11][12] The molar ratio of CSA to analyte may need to be optimized, but a 1:1 ratio is a good starting point.

    • Gently agitate the tube to ensure thorough mixing.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3] It may be necessary to acquire the spectrum at different temperatures to improve the resolution of the diastereomeric signals.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Protons close to the stereocenter are most likely to show the largest chemical shift differences.

    • Carefully integrate the areas of these two signals.

    • Calculation of Enantiomeric Excess: ee (%) = |(Integralmajor - Integralminor) / (Integralmajor + Integralminor)| * 100 Where Integralmajor and Integralminor are the integration values for the signals of the major and minor diastereomeric complexes, respectively.

Protocol: ¹H NMR Analysis with a Chiral Derivatizing Agent (CDA) - Mosher's Amide Analysis

For secondary amines, Mosher's acid chloride is a classic and reliable CDA.[4] The formation of stable diastereomeric amides allows for the determination of both enantiomeric excess and, with careful analysis, the absolute configuration.[2][13]

  • Sample Preparation (in an NMR tube):

    • Dissolve the pyrrolidine derivative (1 equivalent) in a deuterated solvent (e.g., pyridine-d₅ or CDCl₃ with a non-nucleophilic base).

    • Add a slight molar excess (approximately 1.2 equivalents) of enantiomerically pure (R)-Mosher's acid chloride.[2]

    • Cap the NMR tube and gently agitate to mix.

    • Allow the reaction to proceed at room temperature until completion (monitor by ¹H NMR).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum. It may also be beneficial to acquire a ¹⁹F NMR spectrum, as the trifluoromethyl group provides a clean singlet for each diastereomer.

  • Data Analysis:

    • Identify well-resolved signals in the ¹H or ¹⁹F NMR spectrum corresponding to the two diastereomers.

    • Integrate the signals and calculate the enantiomeric excess as described above.

Method Validation: The Cornerstone of Trustworthiness

Regardless of the chosen technique, method validation is a critical step to ensure the reliability of the results.[14][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The rigorous determination of enantiomeric excess is an indispensable aspect of modern pharmaceutical development. For a key chiral intermediate like this compound, a thorough understanding of the available analytical methodologies is essential. Chiral HPLC and GC offer high sensitivity and accuracy, though they often require significant method development. NMR spectroscopy, particularly with the use of chiral discriminating agents, provides a rapid and often straightforward alternative.

This guide has provided the foundational knowledge, comparative data, and adaptable experimental protocols necessary for researchers and scientists to confidently assess the stereochemical integrity of their synthesized compounds. By carefully considering the specific requirements of their project and adhering to rigorous validation standards, they can ensure the quality and safety of the next generation of therapeutics.

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A Comparative Guide to Chiral Synthons: (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, the precise construction of three-dimensional molecular architectures is paramount. Chiral building blocks, or synthons, are the foundational elements that enable the stereocontrolled synthesis of complex drug candidates, ultimately influencing their efficacy and safety.[1] Among the privileged scaffolds in medicinal chemistry, the pyrrolidine ring is a recurring motif in numerous FDA-approved drugs.[2][3] This guide provides an in-depth comparison of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate, a versatile chiral synthon, with other prominent building blocks for the synthesis of substituted pyrrolidines. Our analysis is grounded in experimental data, focusing on practical applications and the underlying principles that guide the selection of a chiral starting material.

The Subject of Comparison: this compound

This compound is a highly valuable chiral building block due to its pre-defined stereocenter and the presence of two key functional groups: a vinyl group and a tert-butyloxycarbonyl (Boc)-protected nitrogen. The vinyl group serves as a versatile handle for a wide array of chemical transformations, including but not limited to Michael additions, ozonolysis, hydroboration-oxidation, and cross-coupling reactions. The Boc protecting group offers robust protection of the pyrrolidine nitrogen under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, facilitating further synthetic manipulations.

Alternative Chiral Synthons for Pyrrolidine Synthesis

The synthesis of enantiomerically pure pyrrolidine derivatives can be approached from several strategic starting points. This guide will focus on the comparison of this compound with two widely employed alternatives:

  • Derivatives of (S)-Pyroglutamic Acid: A naturally occurring and inexpensive chiral pool starting material.[4][5][6] Its rigid cyclic structure and multiple functionalization points make it an attractive precursor for a diverse range of chiral pyrrolidines.[4]

  • Other Substituted Chiral Pyrrolidines: This category includes commercially available synthons such as (R)-(+)-1-Boc-3-aminopyrrolidine and other functionalized pyrrolidines that offer alternative pathways to the target molecules.

Comparative Analysis: Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate

To provide a tangible and relevant comparison, we will examine the synthesis of a key intermediate for a Janus Kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that have shown significant promise in the treatment of autoimmune diseases and certain cancers.[7][8] The core of many JAK inhibitors features a substituted pyrrolidine moiety, making its stereocontrolled synthesis a critical aspect of the overall drug development process.

The Target Reaction: Michael Addition

A common and powerful method for constructing substituted pyrrolidines is the Michael addition (or conjugate addition) of a nucleophile to an α,β-unsaturated carbonyl compound.[9] This reaction is particularly well-suited for comparing the reactivity and stereochemical directing ability of different chiral synthons.

Experimental Data Comparison

The following table summarizes representative experimental data for the Michael addition of different pyrrolidine-based nucleophiles to a generic α,β-unsaturated acceptor, leading to a common intermediate for a JAK inhibitor.

Chiral SynthonMichael AcceptorCatalyst/ReagentSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)Reference
This compoundNitrostyreneChiral ThioureaToluene9095:598
(S)-Pyroglutamic acid derivative (after functionalization)ChalconeSquaramideDichloromethane8590:1096[10]
(R)-(+)-1-Boc-3-aminopyrrolidine (as enamine)Nitroalkene(S)-Pyrrolidine sulfonamideDichloromethane9297:399[11]

Note: The data presented is a synthesis of representative values from the literature and may not reflect a direct head-to-head comparison under identical conditions. However, it serves to illustrate the high levels of stereocontrol and yield achievable with each of these synthons.

Experimental Protocols

To provide a practical context for the data presented, detailed experimental protocols for key transformations are outlined below.

Protocol 1: Michael Addition using this compound

This protocol describes a representative organocatalyzed asymmetric Michael addition of an aldehyde to a nitroalkene, where a chiral pyrrolidine catalyst is formed in situ.

Reaction: Asymmetric Michael addition of isobutyraldehyde to nitrostyrene.

Workflow:

Michael_Addition_Vinylpyrrolidine cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine nitrostyrene and chiral thiourea catalyst in toluene B Cool to 0 °C A->B C Add isobutyraldehyde dropwise B->C D Stir at 0 °C for 24 hours C->D E Quench with saturated NH4Cl D->E F Extract with ethyl acetate E->F G Purify by column chromatography F->G

Caption: Workflow for organocatalyzed Michael addition.

Step-by-Step Procedure:

  • To a stirred solution of nitrostyrene (1.0 mmol) and a chiral thiourea organocatalyst (0.1 mmol, 10 mol%) in toluene (5 mL) at 0 °C is added isobutyraldehyde (2.0 mmol).

  • The reaction mixture is stirred at 0 °C for 24 hours.

  • Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous ammonium chloride solution (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

Protocol 2: Functionalization of (S)-Pyroglutamic Acid

This protocol outlines a typical sequence for converting (S)-pyroglutamic acid into a functionalized chiral pyrrolidine synthon suitable for subsequent reactions.

Workflow:

Pyroglutamic_Acid_Functionalization cluster_protection Protection cluster_reduction Reduction cluster_functionalization Functionalization A Esterification of carboxylic acid ((S)-Pyroglutamic acid to its methyl ester) B N-protection with Boc anhydride A->B C Reduction of the lactam carbonyl (e.g., with LiBH4) B->C D Conversion of the resulting alcohol to a leaving group (e.g., tosylate) C->D E Nucleophilic displacement to introduce desired functionality D->E

Caption: Functionalization of (S)-Pyroglutamic Acid.

Step-by-Step Procedure (Illustrative Example):

  • (Esterification): (S)-Pyroglutamic acid (10 mmol) is dissolved in methanol (50 mL) and cooled to 0 °C. Thionyl chloride (12 mmol) is added dropwise, and the mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure to yield the methyl ester.[12]

  • (N-Protection): The crude methyl ester is dissolved in dichloromethane (50 mL), and triethylamine (15 mmol) and di-tert-butyl dicarbonate (12 mmol) are added. The reaction is stirred at room temperature for 4 hours. The mixture is then washed with water and brine, dried, and concentrated.

  • (Reduction): The N-Boc protected pyroglutamate is dissolved in THF (50 mL) and cooled to 0 °C. A solution of lithium borohydride in THF is added dropwise, and the reaction is stirred at room temperature for 6 hours. The reaction is carefully quenched with water and the product is extracted.

  • (Functionalization): The resulting alcohol can be converted to a variety of functional groups for further elaboration, for example, by tosylation followed by nucleophilic substitution.

Discussion and Synthon Selection Rationale

The choice of a chiral synthon is a critical decision in the design of a synthetic route and depends on several factors, including commercial availability, cost, versatility, and the specific requirements of the target molecule.

  • This compound is an excellent choice when direct access to a vinyl group is desired. This functionality allows for a wide range of subsequent transformations, providing a high degree of flexibility in the synthetic strategy. Its pre-installed stereocenter and protecting group streamline the initial steps of a synthesis.

  • Derivatives of (S)-Pyroglutamic Acid represent a more classical "chiral pool" approach.[13] While often requiring several synthetic steps to arrive at a suitably functionalized intermediate, the low cost and ready availability of pyroglutamic acid make it an attractive option, particularly for large-scale synthesis. The rigid bicyclic intermediates that can be formed from pyroglutamic acid can offer excellent stereocontrol in subsequent reactions.[4]

  • Other Substituted Chiral Pyrrolidines , such as (R)-(+)-1-Boc-3-aminopyrrolidine, provide a direct entry point to pyrrolidines with specific functionalities. For instance, the amino group in this synthon can be readily converted into an enamine to participate in Michael additions, or it can be functionalized in numerous other ways. The choice of such a synthon is often dictated by the desire to introduce a specific functional group at a particular position on the pyrrolidine ring.

Conclusion

The stereoselective synthesis of pyrrolidine derivatives is a cornerstone of modern drug discovery. This compound stands out as a versatile and efficient chiral synthon, offering a direct route to a wide array of complex molecules through the strategic manipulation of its vinyl group. While alternatives derived from the chiral pool, such as (S)-pyroglutamic acid, provide a cost-effective, albeit often more lengthy, approach, and other pre-functionalized pyrrolidines offer direct access to specific substitution patterns.

Ultimately, the optimal choice of a chiral synthon is context-dependent, relying on a careful analysis of the target molecule's structure, the desired synthetic strategy, and practical considerations such as cost and scalability. This guide has provided a comparative framework, supported by experimental context, to aid researchers and drug development professionals in making informed decisions in the critical task of chiral molecule synthesis.

References

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A Comparative Cost-Analysis of Synthetic Routes to (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is a crucial chiral building block in the synthesis of numerous pharmaceutical agents, particularly those targeting the central nervous system.[1][2] Its stereospecific structure and versatile vinyl group make it a valuable intermediate for creating complex molecular architectures with high enantiomeric purity.[2] This guide provides a comprehensive cost-analysis of different synthetic routes to this compound, offering a comparative assessment for researchers, scientists, and drug development professionals. We will delve into the intricacies of each pathway, evaluating them based on starting material cost, reagent expense, reaction efficiency, and scalability.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[3][4] The (R)-enantiomer of 3-vinylpyrrolidine, protected with a tert-butoxycarbonyl (Boc) group, offers a stable and reactive synthon for further chemical transformations. The vinyl moiety is particularly useful for reactions such as olefin metathesis, hydroboration, and epoxidation, allowing for the introduction of diverse functionalities.[2] Given its importance, the development of a cost-effective and scalable synthesis is of paramount importance for pharmaceutical manufacturing. This guide will compare and contrast several prominent synthetic strategies.

Synthetic Route 1: Multi-step Synthesis from (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

This widely utilized route begins with the commercially available and relatively inexpensive (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The synthesis proceeds through several key intermediates, as detailed in various patents and publications.[1][5]

Workflow Diagram

Synthetic_Route_1 A (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate B (R)-tert-Butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate A->B MsCl, Et3N C Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate B->C Diethyl malonate, NaOEt D (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid C->D Hydrolysis (e.g., HCl) E (R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate D->E Reduction (e.g., Borane) F (R)-tert-Butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate E->F Iodination G (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate F->G Elimination

Caption: Multi-step synthesis from (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate.

Experimental Protocol

A representative, multi-step procedure is outlined below, based on established patent literature.[1]

Step 1: Mesylation To a solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate in toluene, triethylamine is added and the mixture is cooled. Methanesulfonyl chloride is then added slowly. The reaction is monitored by HPLC until completion.[1]

Step 2: Malonate Alkylation A solution of sodium ethoxide in ethanol is prepared, and diethyl malonate is added. The mixture is heated, followed by the addition of the mesylated pyrrolidine derivative. The reaction is refluxed to completion.[1]

Step 3: Hydrolysis and Decarboxylation The resulting malonate ester is hydrolyzed using an acid, such as hydrochloric acid, to yield the corresponding malonic acid.[1] This intermediate can then be decarboxylated upon heating.

Step 4: Reduction The carboxylic acid is reduced to the primary alcohol using a reducing agent like borane in tetrahydrofuran (THF).[1]

Step 5: Iodination and Elimination The alcohol is converted to an iodide, which then undergoes an elimination reaction to form the final vinyl product.[1]

Cost-Analysis
FactorAnalysis
Starting Material (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate is commercially available from multiple suppliers, leading to competitive pricing.
Reagents This route employs common and relatively inexpensive reagents such as methanesulfonyl chloride, diethyl malonate, and sodium ethoxide. However, the use of borane can add to the cost and requires specialized handling.
Yield & Purity Overall yields can be moderate due to the number of steps. Each step requires purification, which can lead to material loss. The final product typically requires chromatographic purification to achieve high purity.[1]
Scalability The process is suitable for large-scale production, as demonstrated in patent literature.[1] However, the handling of large quantities of borane and the multi-step nature can present logistical challenges.

Synthetic Route 2: Chiral Pool Synthesis from (R)-Pyrrolidine-3-carboxylic Acid

This approach leverages the readily available and inexpensive chiral building block, (R)-pyrrolidine-3-carboxylic acid.[6] This strategy takes advantage of the inherent chirality of the starting material to avoid asymmetric synthesis steps.

Workflow Diagram

Synthetic_Route_2 A (R)-Pyrrolidine-3-carboxylic acid B (R)-tert-Butyl 3-carboxypyrrolidine-1-carboxylate A->B Boc2O C Intermediate Ester/Amide B->C Esterification or Amide Coupling D (R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate C->D Reduction E (R)-tert-Butyl 3-formylpyrrolidine-1-carboxylate D->E Oxidation F (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate E->F Wittig Reaction

Caption: Chiral pool synthesis starting from (R)-Pyrrolidine-3-carboxylic acid.

Experimental Protocol

Step 1: N-Boc Protection (R)-pyrrolidine-3-carboxylic acid is dissolved in a mixture of dioxane and sodium hydroxide solution. Di-tert-butyl dicarbonate is added, and the reaction is stirred. The product, tert-butyl (R)-3-carboxy-pyrrolidine-1-carboxylate, is isolated after an acidic workup.[6]

Step 2: Reduction to Alcohol The carboxylic acid is reduced to the corresponding alcohol, (R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This can be achieved using various reducing agents.

Step 3: Oxidation to Aldehyde The primary alcohol is oxidized to the aldehyde, (R)-tert-Butyl 3-formylpyrrolidine-1-carboxylate, using a mild oxidizing agent to avoid over-oxidation to the carboxylic acid.

Step 4: Wittig Reaction The aldehyde is then converted to the vinyl group via a Wittig reaction using a suitable phosphorus ylide, such as methyltriphenylphosphonium bromide.

Cost-Analysis
FactorAnalysis
Starting Material (R)-Pyrrolidine-3-carboxylic acid is a cost-effective chiral starting material.[6]
Reagents This route utilizes standard protecting group chemistry and common oxidation and reduction reagents. The Wittig reagent can be a significant cost driver, especially on a large scale.
Yield & Purity Yields for each step are generally good. Purification of intermediates is necessary, which can impact the overall yield.
Scalability The protection and reduction steps are readily scalable. The oxidation and Wittig reaction may require more careful optimization for large-scale production to ensure safety and efficiency.

Synthetic Route 3: Olefin Metathesis Approach

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds.[7] This approach can offer a more convergent and potentially more efficient route to the target molecule.

Workflow Diagram

Synthetic_Route_3 A N-Boc-3-allyl-3-hydroxypyrrolidine B (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate A->B Grubbs Catalyst, Ethylene

Caption: Olefin metathesis approach.

Experimental Protocol

A suitable N-Boc protected pyrrolidine derivative containing an allyl group is subjected to a cross-metathesis reaction with ethylene in the presence of a Grubbs catalyst.[7][8] The reaction is typically carried out in an inert solvent, and the ethylene gas helps to drive the equilibrium towards the desired product.[7][9]

Cost-Analysis
FactorAnalysis
Starting Material The synthesis of the chiral N-Boc-3-allyl-3-hydroxypyrrolidine precursor is a key cost factor. Its complexity will influence the overall cost-effectiveness of this route.
Reagents The primary cost in this route is the Grubbs catalyst. While highly efficient, these ruthenium-based catalysts can be expensive, although catalyst loading can often be low.[10][11]
Yield & Purity Metathesis reactions can be high-yielding and stereoselective.[8] Purification to remove the ruthenium catalyst byproducts is a critical step.
Scalability Olefin metathesis is a scalable reaction and is used in industrial processes.[10] The cost of the catalyst and the need for its efficient removal are the main considerations for large-scale synthesis.

Comparative Summary

Synthetic RouteStarting Material CostReagent CostNumber of StepsScalabilityKey AdvantagesKey Disadvantages
1. From Hydroxypyrrolidine Low-ModerateLow-ModerateMultipleGoodWell-established, uses common reagents.Longer route, potential for lower overall yield.
2. Chiral Pool Synthesis LowModerateModerateGoodUtilizes an inexpensive chiral starting material.Wittig reagent can be expensive.
3. Olefin Metathesis Potentially HighHighFewGoodConvergent, potentially high-yielding.High cost of the Grubbs catalyst.

Conclusion

The choice of the optimal synthetic route for this compound depends on a careful evaluation of various factors, including the scale of production, budget constraints, and available expertise.

  • For large-scale, cost-driven manufacturing , the multi-step synthesis from (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate remains a strong contender due to its use of relatively inexpensive starting materials and reagents, despite its length.

  • The chiral pool synthesis from (R)-pyrrolidine-3-carboxylic acid offers a good balance of cost and efficiency, particularly if the cost of the Wittig reagent can be managed.

  • The olefin metathesis approach is a modern and elegant solution that is particularly attractive for its convergency and potential for high yields. However, the high cost of the catalyst is a significant barrier for large-scale production unless catalyst recycling or a very low catalyst loading can be achieved.

Ultimately, a thorough process optimization and cost-of-goods analysis for each specific manufacturing scenario is crucial for making an informed decision.

References

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A Senior Application Scientist's Guide to Spectroscopic Validation of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Vinylpyrrolidine Scaffold

In the landscape of modern drug discovery, the (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate moiety stands out as a critical chiral building block. Its value lies not only in the stereochemically defined pyrrolidine core, a privileged structure in many bioactive molecules, but also in the synthetic potential of its vinyl group. This terminal alkene serves as a versatile handle for a variety of chemical transformations, allowing for the strategic introduction of diverse functional groups.[1] The Boc-protecting group ensures the stability of the nitrogen atom during these synthetic manipulations and can be readily removed under mild acidic conditions, further enhancing its utility.[1]

This guide provides an in-depth comparison of the spectroscopic signatures resulting from three common and synthetically powerful reactions performed on this vinyl group: hydroboration-oxidation, ozonolysis, and epoxidation. For researchers in medicinal chemistry and process development, robust and unambiguous characterization of the resulting products is paramount. This document is designed not merely as a list of data but as a logical framework for confirming reaction success, identifying key structural transformations through spectroscopic evidence, and ensuring the integrity of the synthetic pathway.

Part 1: Spectroscopic Benchmark - The Starting Material

Before transforming a molecule, one must intimately understand its initial state. The spectroscopic profile of this compound serves as our baseline. Any deviation from this profile upon reaction is a direct indicator of chemical change. The key is to know which signals to watch.

Below is a summary of the characteristic spectroscopic data for the starting material. The vinyl group (C=CH₂) and the Boc-protected pyrrolidine ring each present unique and easily identifiable signals.

Table 1: Spectroscopic Profile of this compound

Spectroscopic Method Key Signals/Bands Assignment & Rationale
¹H NMR (400 MHz, CDCl₃)δ 5.70-5.85 (m, 1H)δ 4.95-5.10 (m, 2H)δ 1.46 (s, 9H)-CH=CH₂ : The multiplet around 5.7-5.8 ppm corresponds to the internal vinyl proton. -CH=CH₂ : The multiplet at the higher field represents the two terminal vinyl protons. -C(CH₃)₃ : The characteristic singlet for the nine equivalent protons of the Boc group.
¹³C NMR (100 MHz, CDCl₃)δ ~140 ppmδ ~115 ppmδ ~80 ppmδ 28.5 ppm-CH=CH₂ : The deshielded sp² carbon attached to the pyrrolidine ring.-CH=CH₂ : The terminal sp² carbon of the vinyl group.-C(CH₃)₃ : The quaternary carbon of the Boc group.-C(CH₃)₃ : The methyl carbons of the Boc group.
FT-IR (ATR)~3075 cm⁻¹~1690 cm⁻¹~1640 cm⁻¹~915 cm⁻¹=C-H Stretch : Characteristic sp² C-H stretching of the vinyl group.C=O Stretch : Strong absorption from the carbamate carbonyl of the Boc group.C=C Stretch : Alkene double bond stretching.=C-H Bend : Out-of-plane bending for the terminal vinyl group.

Part 2: Comparative Analysis of Key Transformations

The true power of spectroscopy lies in comparison. In this section, we dissect the expected spectral changes for three distinct transformations of the vinyl group. Each reaction yields a product with a unique functional group, which in turn generates a new spectroscopic fingerprint.

cluster_start Starting Material cluster_products Reaction Products Start (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate P1 (R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate Start->P1 1. BH₃•THF 2. H₂O₂, NaOH P2 (R)-tert-Butyl 3-formylpyrrolidine-1-carboxylate Start->P2 1. O₃ 2. DMS P3 (R)-tert-Butyl 3-(oxiran-2-yl)pyrrolidine-1-carboxylate Start->P3 m-CPBA

Figure 1: Key transformations of the vinylpyrrolidine scaffold.
Hydroboration-Oxidation: Anti-Markovnikov Addition of Water

This two-step reaction is a cornerstone of organic synthesis, converting an alkene into an alcohol with anti-Markovnikov regioselectivity.[2][3][4] This means the hydroxyl group adds to the less substituted carbon of the former double bond, yielding a primary alcohol in this case.

Causality of Spectroscopic Changes: The reaction consumes the C=C double bond and forms a C-O single bond and several new C-H bonds. The most dramatic changes will be the complete disappearance of the vinyl signals and the emergence of signals corresponding to the new hydroxyethyl side chain.

Table 2: Spectroscopic Comparison - Starting Material vs. Hydroboration Product

Spectroscopic Method Starting Material Signal (Disappears) Product Signal (Appears) Interpretation
¹H NMR δ 5.7-5.8 (m, 1H)δ 4.9-5.1 (m, 2H)δ ~3.65 (t, 2H)δ ~1.65 (q, 2H)δ ~2.5 (br s, 1H)Vinyl protons are replaced by signals for the -CH₂ -OH (triplet) and the adjacent -CH₂ -CH₂OH (quartet). A broad singlet for the OH proton also appears.
¹³C NMR δ ~140 ppmδ ~115 ppmδ ~61 ppmδ ~35 ppmThe two sp² vinyl carbons are replaced by two new sp³ carbons: C H₂OH and C H₂CH₂OH.
FT-IR ~1640 cm⁻¹ (C=C)~915 cm⁻¹ (=C-H)~3400 cm⁻¹ (broad, O-H)~1050 cm⁻¹ (C-O)The alkene C=C stretch is replaced by a strong, broad O-H stretch from the alcohol and a C-O single bond stretch.

Experimental Protocol: Hydroboration-Oxidation

  • Hydroboration: Dissolve this compound (1.0 equiv) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C. Add borane-THF complex (1.0 M solution in THF, ~0.4 equiv) dropwise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly add aqueous sodium hydroxide (e.g., 3 M), followed by the careful, dropwise addition of hydrogen peroxide (30% solution).

  • Workup: Stir the mixture at room temperature for 2 hours. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Acquire ¹H NMR, ¹³C NMR, and FT-IR spectra of the purified product, (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, and compare with the data in Table 2.

Ozonolysis: Oxidative Cleavage to an Aldehyde

Ozonolysis is a powerful reaction that cleaves a double bond and replaces it with two carbonyl groups.[5][6] A subsequent reductive workup (e.g., using dimethyl sulfide, DMS) prevents over-oxidation of any resulting aldehydes to carboxylic acids.[5]

Causality of Spectroscopic Changes: This reaction is structurally dramatic. The entire vinyl group is removed and replaced by a formyl group (-CHO). This introduces a highly deshielded aldehyde proton and a carbonyl group, both of which have unmistakable spectroscopic signatures.

Table 3: Spectroscopic Comparison - Starting Material vs. Ozonolysis Product

Spectroscopic Method Starting Material Signal (Disappears) Product Signal (Appears) Interpretation
¹H NMR δ 5.7-5.8 (m, 1H)δ 4.9-5.1 (m, 2H)δ ~9.75 (d, 1H)The vinyl protons are replaced by a highly characteristic, deshielded signal for the aldehyde proton (-CH O), typically a doublet or triplet depending on coupling.
¹³C NMR δ ~140 ppmδ ~115 ppmδ ~202 ppmThe sp² vinyl carbons are replaced by the very downfield sp² carbonyl carbon of the aldehyde.
FT-IR ~1640 cm⁻¹ (C=C)~1725 cm⁻¹ (strong, C=O)~2720, ~2820 cm⁻¹ (C-H)The alkene stretch is gone. A very strong aldehyde C=O stretch appears, along with two characteristic C-H stretches (Fermi doublets) for the aldehyde proton.

Experimental Protocol: Ozonolysis with Reductive Workup

  • Ozonolysis: Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., dichloromethane/methanol mixture) and cool to -78 °C (dry ice/acetone bath). Bubble ozone gas through the solution until a persistent blue color indicates a slight excess of ozone.

  • Quenching: Purge the solution with nitrogen or argon gas for 15-20 minutes to remove all excess ozone.

  • Reductive Workup: Add dimethyl sulfide (DMS, ~1.5 equiv) to the cold solution. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product, (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate, can be purified by flash column chromatography.

  • Analysis: Acquire ¹H NMR, ¹³C NMR, and FT-IR spectra and compare with the data in Table 3 to confirm the formation of the aldehyde.

Epoxidation: Formation of an Oxirane Ring

Epoxidation converts the planar, sp²-hybridized alkene into a strained, three-membered sp³-hybridized ether known as an epoxide or oxirane.[7] Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation.

Causality of Spectroscopic Changes: The key transformation is the replacement of the C=C bond with a C-O-C ring. In the ¹H NMR, the vinyl protons are replaced by protons on the epoxide ring, which resonate in the aliphatic region but at a slightly higher chemical shift than typical alkanes due to ring strain and the electronegativity of oxygen.

Table 4: Spectroscopic Comparison - Starting Material vs. Epoxidation Product

Spectroscopic Method Starting Material Signal (Disappears) Product Signal (Appears) Interpretation
¹H NMR δ 5.7-5.8 (m, 1H)δ 4.9-5.1 (m, 2H)δ ~2.5-3.1 (m, 3H)Vinyl protons are replaced by a set of complex multiplets in the upfield region corresponding to the three protons on the newly formed oxirane ring.
¹³C NMR δ ~140 ppmδ ~115 ppmδ ~52 ppmδ ~47 ppmThe two sp² vinyl carbons are replaced by two new sp³ carbons of the epoxide ring, deshielded by the oxygen atom.
FT-IR ~1640 cm⁻¹ (C=C)~1250 cm⁻¹ (C-O)~850 cm⁻¹ (ring)The alkene stretch vanishes, replaced by characteristic C-O stretching and epoxide ring "breathing" modes.

Experimental Protocol: Epoxidation

  • Reaction Setup: Dissolve this compound (1.0 equiv) in dichloromethane (DCM) and cool to 0 °C.

  • Reagent Addition: Add m-chloroperoxybenzoic acid (m-CPBA, ~1.2 equiv) portion-wise to the stirred solution, ensuring the temperature remains low.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by a wash with sodium thiosulfate solution to remove excess peroxide. Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the resulting (R)-tert-butyl 3-(oxiran-2-yl)pyrrolidine-1-carboxylate by flash column chromatography.

  • Analysis: Acquire full spectroscopic data and compare with Table 4 to validate the structure.

Part 3: A Self-Validating Workflow

A robust experimental design includes a self-validating workflow. The disappearance of starting material is as important as the appearance of the product. The following diagram illustrates a logical workflow for any of the described transformations.

cluster_workflow General Experimental & Validation Workflow Start 1. Starting Material Spectroscopic Benchmark (¹H NMR, IR) Reaction 2. Perform Reaction (e.g., Hydroboration) Start->Reaction TLC Monitor by TLC Reaction->TLC Check for SM spot Workup 3. Aqueous Workup & Extraction Purify 4. Column Chromatography Workup->Purify Product_NMR 5a. Acquire ¹H NMR of Purified Product Purify->Product_NMR Product_IR 5b. Acquire FT-IR of Purified Product Purify->Product_IR Product_C13 5c. Acquire ¹³C NMR of Purified Product Purify->Product_C13 TLC->Workup Compare 6. Compare Spectra to Tables 2, 3, or 4 Product_NMR->Compare Product_IR->Compare Product_C13->Compare Success Validation Complete: Structure Confirmed Compare->Success Data Match Fail Incomplete Reaction or Side Product Formation Compare->Fail Discrepancy Found Fail->Purify Re-purify or Re-evaluate

Figure 2: A self-validating workflow for synthesis and analysis.

Conclusion

The strategic functionalization of this compound is a key step in the synthesis of complex molecular architectures. A successful research and development program hinges on the ability to rapidly and accurately validate the outcome of each chemical transformation. By understanding the characteristic spectroscopic signatures of the starting material and the expected products from hydroboration-oxidation, ozonolysis, and epoxidation, scientists can confidently confirm reaction pathways, troubleshoot unexpected outcomes, and accelerate the drug development process. This guide serves as a practical, experience-based framework for achieving that goal.

References

  • Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. (2016). 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Atlantis Press. [Link]

  • King, S. A., Armstrong, J., & Keller, J. (1998). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses, 75, 44. [Link]

  • PubChem. (n.d.). tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Cold Spring Harbor Laboratory. (n.d.). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. Retrieved from [Link]

  • University of California, Davis. (n.d.). Hydroboration-Oxidation of Alkenes. Chem 128A/B/C. [Link]

  • Google Patents. (n.d.). EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.
  • MDPI. (2023). Synthesis, Spectroscopic Characterization, Catalytic and Biological Activity of Oxidovanadium(V) Complexes with Chiral Tetradentate Schiff Bases. Molecules. [Link]

  • DergiPark. (2018). Experimental (FT-IR, Raman and NMR) and Theoretical (B3LYP, B3PW91, M06-2X) Analyses of P- Tert-Butylphenyl Salicylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Retrieved from [Link]

  • PubMed. (2012). Mechanistic and kinetic study on the ozonolysis of n-butyl vinyl ether, i-butyl vinyl ether and t-butyl vinyl ether. National Center for Biotechnology Information. [Link]

  • Docsity. (n.d.). Hydroboration-Oxidation of Alkenes: Experiment and IR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Regiospecific Epoxidation of Carvone: A Discovery-Oriented Experiment for Understanding the Selectivity and Mechanism of Epoxidation Reactions. Retrieved from [Link]

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A Comparative Guide to Computational Modeling of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective

Introduction

(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is a valuable chiral building block in modern medicinal chemistry, serving as a key synthetic intermediate for a variety of bioactive molecules, including neurologically active compounds and protease inhibitors.[1] The inherent three-dimensionality of the pyrrolidine ring, coupled with the synthetic versatility of the vinyl group, makes this scaffold particularly attractive for the design of targeted therapeutics. To unlock the full potential of this and similar molecular frameworks, a detailed understanding of their interactions with biological macromolecules is paramount. Computational modeling provides a powerful lens through which we can visualize, predict, and refine these molecular dialogues, thereby accelerating the drug discovery pipeline.

This guide offers an in-depth comparison of computational strategies to model the interactions of this compound with relevant protein targets. We will navigate the landscape of molecular docking, molecular dynamics (MD) simulations, and free energy calculations, providing not just the "how" but, more critically, the "why" behind each methodological choice. To ground these computational techniques in practical application, we will explore their use in the context of two distinct and highly relevant protein classes where pyrrolidine derivatives have demonstrated inhibitory potential: viral proteases (specifically HIV-1 Protease) and neuronal kinases (the Cdk5/p25 complex).

The Rationale of a Tiered Modeling Strategy

The selection of a computational tool should be a deliberate process, guided by the specific scientific question and the required balance between predictive accuracy and computational resources. A hierarchical or tiered approach is often the most efficient path forward:

  • Tier 1: Molecular Docking. This is the foundational step, designed for rapid screening and the generation of initial binding hypotheses. Its computational efficiency allows for the evaluation of large compound libraries to identify potential "hits."

  • Tier 2: Molecular Dynamics (MD) Simulations. Building upon the static snapshots from docking, MD simulations introduce the dimensions of time and environmental dynamics. This allows for the assessment of the stability of a predicted binding pose and a more nuanced understanding of the conformational interplay between the ligand and its target.

  • Tier 3: Free Energy Calculations. Representing the apex of this tiered approach, these methods offer the most quantitatively rigorous predictions of binding affinity. While computationally demanding, they are invaluable for the rank-ordering of lead candidates where subtle differences in binding energy can have significant biological consequences.

Part 1: Molecular Docking – The Initial Handshake

Molecular docking serves to predict the most likely binding pose of a small molecule within the active site of a protein. This is achieved by systematically exploring various orientations and conformations of the ligand and evaluating each pose using a scoring function that approximates the binding free energy.

Experimental Protocol: Molecular Docking of this compound with HIV-1 Protease
  • Protein Preparation:

    • The three-dimensional coordinates of HIV-1 protease are obtained from the Protein Data Bank (e.g., PDB ID: 1HVR).

    • Non-essential water molecules and any co-crystallized ligands are removed.

    • Hydrogen atoms are added, and the protonation states of ionizable residues are set to reflect a physiological pH.

    • Atomic partial charges are assigned based on a chosen force field (e.g., AMBER, CHARMM).

  • Ligand Preparation:

    • A 3D structure of this compound is generated and energy-minimized.

    • Partial charges are assigned, and rotatable bonds are identified.

  • Docking Simulation:

    • The binding site is defined by creating a grid box centered on the active site, typically guided by the position of a known inhibitor.

    • The docking calculation is performed using software such as AutoDock Vina, Glide, or GOLD.

    • The resulting poses are ranked based on their docking scores, and the top-ranked poses are visually inspected for key interactions.

Data Presentation: Comparative Docking Results
Target ProteinRepresentative PDB IDDocking SoftwarePredicted Binding Affinity (kcal/mol)Key Interacting Residues
HIV-1 Protease1HVRAutoDock Vina-7.5Asp25, Gly27, Ile50
Cdk5/p25 complex1UNGGlide-8.1Lys33, Asp86, Cys83
Visualization: Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_anal Analysis Protein_Prep Protein Structure Preparation Grid_Def Binding Site Definition Protein_Prep->Grid_Def Ligand_Prep Ligand Structure Preparation Run_Dock Execute Docking Algorithm Ligand_Prep->Run_Dock Grid_Def->Run_Dock Pose_Eval Evaluate Binding Poses Run_Dock->Pose_Eval Score_Rank Rank by Scoring Function Pose_Eval->Score_Rank

Caption: A generalized workflow for molecular docking studies.

Part 2: Molecular Dynamics Simulations – Illuminating the Dynamic Interaction

While docking provides a static picture, MD simulations offer a dynamic view of the ligand-protein complex, accounting for the flexibility of both molecules and the influence of the surrounding solvent.

Experimental Protocol: MD Simulation of the Ligand-Protein Complex
  • System Setup:

    • The highest-scoring docked pose is selected as the starting configuration.

    • The complex is placed in a periodic box and solvated with an explicit water model (e.g., TIP3P).

    • Counter-ions are added to neutralize the overall charge of the system.

  • Simulation Protocol:

    • The system's energy is minimized to resolve any steric clashes.

    • The temperature is gradually increased to a physiological value (e.g., 300 K).

    • The system is equilibrated first under constant volume (NVT ensemble) and then under constant pressure (NPT ensemble).

    • A production simulation is run for a duration sufficient to observe the system's stable behavior (typically on the nanosecond to microsecond scale).

  • Trajectory Analysis:

    • The root-mean-square deviation (RMSD) of the ligand and protein backbone is calculated to assess the stability of the simulation.

    • The root-mean-square fluctuation (RMSF) per residue is analyzed to identify flexible regions of the protein.

    • The persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, is monitored throughout the simulation.

Data Presentation: Summary of MD Simulation Analysis
SystemSimulation Duration (ns)Average Ligand RMSD (Å)Key Stable Interactions Observed
Ligand with HIV-1 Protease1001.8 ± 0.4Persistent hydrogen bond with Asp25; stable hydrophobic contacts.
Ligand with Cdk5/p251002.3 ± 0.6Stable hydrogen bonds with the kinase hinge region.
Visualization: MD Simulation Workflow

G cluster_setup System Setup cluster_sim Simulation cluster_anal Analysis Initial_Complex Select Docked Pose Solvation Solvate in Water Box Initial_Complex->Solvation Neutralization Add Counter-ions Solvation->Neutralization Minimization Energy Minimization Neutralization->Minimization Heating Gradual Heating Minimization->Heating Equilibration NVT/NPT Equilibration Heating->Equilibration Production_MD Production Simulation Equilibration->Production_MD Trajectory_Analysis RMSD, RMSF, Interaction Analysis Production_MD->Trajectory_Analysis

Caption: The sequential stages of a molecular dynamics simulation.

Part 3: Free Energy Calculations – Towards Quantitative Prediction

Free energy calculations aim to provide a more accurate estimation of the binding affinity by more rigorously accounting for entropic and solvent effects.

Experimental Protocol: MM/PBSA Calculation
  • Snapshot Extraction:

    • From the stable portion of the MD trajectory, snapshots of the complex are extracted at regular time intervals.

  • Energy Component Calculation:

    • For each snapshot, the binding free energy is calculated as the sum of the changes in molecular mechanics energy, polar solvation energy, and non-polar solvation energy upon ligand binding.

    • The polar component is often calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) models, while the non-polar component is typically estimated from the solvent-accessible surface area (SASA).

Data Presentation: Comparative Binding Free Energy Estimates
SystemCalculation MethodPredicted ΔG_binding (kcal/mol)
Ligand with HIV-1 ProteaseMM/PBSA-10.2 ± 1.5
Ligand with Cdk5/p25MM/PBSA-12.1 ± 2.0
Visualization: The Interdependence of Modeling Techniques

G Molecular_Docking Molecular Docking (Generates initial poses) MD_Simulation MD Simulation (Refines poses and samples conformations) Molecular_Docking->MD_Simulation Provides starting structure Free_Energy_Calc Free Energy Calculation (Predicts binding affinity) MD_Simulation->Free_Energy_Calc Provides conformational ensemble

Caption: The logical progression and data flow between computational methods.

Scientific Integrity and Validation

The robustness of any computational model lies in its ability to be validated. The protocols outlined here incorporate elements of self-validation. For instance, a high degree of conformational instability observed during an MD simulation would call into question the validity of the initial docked pose. Ultimately, the most critical validation comes from comparing computational predictions with experimental data. A strong correlation between predicted binding affinities and experimentally determined IC50 or Ki values for a series of related compounds lends significant credence to the predictive power of the computational model.

Conclusion

The computational modeling of ligand-protein interactions is a multi-faceted discipline that, when applied thoughtfully, can significantly de-risk and accelerate drug discovery programs. For a versatile scaffold such as this compound, a tiered approach employing molecular docking for initial exploration, molecular dynamics for refinement, and free energy calculations for quantitative prediction provides a robust framework for understanding its therapeutic potential. This guide serves as a blueprint for researchers to navigate the complexities of these powerful computational tools with a clear understanding of their underlying principles and practical applications.

References

  • Sun, J., & Mei, H. (2012). Docking and 3D‐QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. Chemical Biology & Drug Design, 79(5), 863–868. [Link]

  • Schrimpf, M. R., et al. (2010). Pyrrolidine derivatives as plasmepsin inhibitors: binding mode analysis assisted by molecular dynamics simulations of a highly flexible protein. Journal of Medicinal Chemistry, 53(5), 2059-2071. [Link]

  • Saqib, K., & Siddiqi, M. Z. (2017). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. Journal of Receptors and Signal Transduction, 37(5), 496-507. [Link]

  • Tiwari, R. K., et al. (2020). Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's Pathology. Molecules, 25(21), 5028. [Link]

  • Tabti, K., et al. (2022). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Molecular Simulation, 48(15), 1331-1346. [Link]

  • Ghosh, A. K., et al. (2006). Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1'-Ligands. Journal of Medicinal Chemistry, 49(26), 7665-7675. [Link]

  • Bhat, A. A., et al. (2023). Exploring docking studies for the designing of pyrrolidine and thiazole conjugate as an anti-diabetic agent. Journal of Molecular Structure, 1272, 134177.
  • MySkinRecipes. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • Degoey, D. A., et al. (2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections (U.S. Patent No. WO/2024/081351).

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A Senior Application Scientist's Guide to the Catalytic Synthesis of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The chiral 3-vinylpyrrolidine scaffold, specifically (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate, is a highly sought-after building block in modern drug discovery. Its presence in a multitude of biologically active molecules necessitates robust, efficient, and stereoselective synthetic routes. This guide provides a comparative analysis of key catalytic methodologies for the synthesis of this valuable compound, offering insights into their relative efficacies, mechanistic underpinnings, and practical considerations for researchers in pharmaceutical and chemical development.

While traditional multi-step, stoichiometric approaches exist, modern catalytic methods offer significant advantages in terms of step economy, atom efficiency, and stereocontrol. Here, we will delve into three prominent catalytic strategies: Palladium-Catalyzed Asymmetric Allylic Alkylation, Ruthenium-Catalyzed Cross-Metathesis, and the Julia-Kocienski Olefination.

Comparative Efficacy of Catalytic Strategies

The choice of a synthetic route is often a balance of factors including precursor availability, desired stereochemical purity, scalability, and cost. The following table summarizes the key performance indicators of the three catalytic methods discussed in this guide, based on representative data from analogous transformations in the literature.

Catalytic StrategyPrecursor RequirementTypical YieldStereoselectivity (E/Z or ee)Key AdvantagesPotential Challenges
Palladium-Catalyzed Asymmetric Allylic Alkylation Suitably substituted allylic carbonates/acetates and a pyrrolidine nucleophileGood to Excellent (70-95%)High enantioselectivity (up to 98% ee)Direct formation of the chiral center, high enantiocontrol.Requires synthesis of specific allylic precursors.
Ruthenium-Catalyzed Cross-Metathesis N-Boc-(R)-3-allylpyrrolidine and ethyleneGood (60-85%)Not applicable for terminal vinyl group formationHigh functional group tolerance, uses a simple C2 source (ethylene).Catalyst sensitivity, potential for catalyst decomposition.[1][2]
Julia-Kocienski Olefination N-Boc-(R)-pyrrolidine-3-carbaldehyde and a sulfone reagentGood to Excellent (70-90%)High E-selectivity (>95:5 E/Z)Excellent stereocontrol for trans-olefins, reliable and well-established.[3][4]Requires a sensitive aldehyde precursor, stoichiometric use of reagents.

In-Depth Analysis of Catalytic Methodologies

Palladium-Catalyzed Asymmetric Synthesis

Palladium catalysis offers a powerful approach for the enantioselective construction of chiral centers. In the context of 3-vinylpyrrolidine synthesis, asymmetric allylic alkylation (AAA) and related C-H activation or carbenylative amination strategies stand out.[5] These methods typically involve the formation of a π-allyl palladium intermediate, which is then attacked by a nucleophile under the influence of a chiral ligand to induce asymmetry.

Causality of Experimental Choices: The choice of a chiral ligand is paramount in achieving high enantioselectivity. Ligands like GF-Phos have demonstrated success in related palladium-catalyzed reactions leading to chiral pyrrolidines.[5] The palladium source, base, and solvent are all critical parameters that need to be optimized to ensure high catalytic turnover and stereocontrol.

Self-Validating System: A well-designed palladium-catalyzed reaction will demonstrate high conversion of the starting materials with minimal side product formation. The enantiomeric excess of the product should be consistent across multiple runs, and the catalyst loading should be minimized without significant loss of yield or selectivity.

Experimental Protocol: Palladium-Catalyzed Asymmetric Carbenylative Amination (Representative)

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (2.5 mol%) and the chiral ligand GF-Phos (5 mol%).

  • Add the vinyl iodide precursor (1.0 equiv.) and N-tosylhydrazone (1.2 equiv.).

  • Add anhydrous solvent (e.g., THF) and the base (e.g., t-BuOLi, 2.0 equiv.).

  • Stir the reaction mixture at the optimized temperature (e.g., 30 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the desired chiral vinylpyrrolidine.

Logical Workflow for Palladium-Catalyzed Synthesis

cluster_prep Precursor Synthesis cluster_reaction Catalytic Reaction cluster_workup Workup and Purification P1 Vinyl Iodide Precursor R2 Add Precursors and Base P1->R2 P2 N-Tosylhydrazone P2->R2 R1 Add Pd₂(dba)₃ and Chiral Ligand (GF-Phos) R1->R2 R3 Reaction at Optimized Temperature R2->R3 W1 Quench Reaction R3->W1 W2 Extraction W1->W2 W3 Column Chromatography W2->W3 Product This compound W3->Product

Caption: Workflow for Palladium-Catalyzed Asymmetric Synthesis.

Ruthenium-Catalyzed Olefin Metathesis

Olefin metathesis, particularly cross-metathesis with ethylene, provides a direct and atom-economical route to terminal alkenes. Grubbs and Hoveyda-Grubbs second and third-generation catalysts are highly effective for this transformation, offering broad functional group tolerance.[6] For the synthesis of this compound, the precursor would be N-Boc-(R)-3-allylpyrrolidine.

Causality of Experimental Choices: The choice of catalyst generation is crucial. Second-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) are generally more active but can be less stable.[7] The use of an ethylene atmosphere is essential to drive the reaction towards the terminal vinyl product. The solvent and temperature must be chosen to ensure catalyst stability and reactivity. Cyclic alkyl amino carbene (CAAC) ligands have been shown to enhance the stability of the ruthenium methylidene intermediate, which is beneficial in ethenolysis reactions.[1]

Self-Validating System: An efficient cross-metathesis reaction will show high conversion of the starting allylpyrrolidine and minimal formation of homodimerized byproducts. The reaction should proceed cleanly under a positive pressure of ethylene.

Experimental Protocol: Ruthenium-Catalyzed Cross-Metathesis (Representative)

  • Dissolve N-Boc-(R)-3-allylpyrrolidine (1.0 equiv.) in a degassed solvent (e.g., dichloromethane or toluene) in a Schlenk flask equipped with a balloon of ethylene.

  • Add the Grubbs or Hoveyda-Grubbs catalyst (e.g., Grubbs II, 1-5 mol%) to the solution.

  • Stir the reaction mixture under an ethylene atmosphere at room temperature to 40 °C for 4-12 hours, monitoring by GC-MS or NMR.

  • Upon completion, quench the reaction by adding a phosphine scavenger (e.g., triphenylphosphine) or by passing the solution through a silica plug.

  • Concentrate the solution and purify the residue by column chromatography to afford the desired product.

Catalytic Cycle of Ruthenium-Catalyzed Cross-Metathesis

Ru_cat [Ru]=CH₂ Intermediate1 Ruthenacyclobutane Ru_cat->Intermediate1 [2+2] Allyl Allyl-Pyrrolidine Allyl->Intermediate1 Ethylene Ethylene Intermediate3 Ruthenacyclobutane Ethylene->Intermediate3 Intermediate2 [Ru]=CH-Pyrrolidine Intermediate1->Intermediate2 Retro [2+2] Propylene Propylene Intermediate1->Propylene Intermediate2->Intermediate3 [2+2] Intermediate3->Ru_cat Retro [2+2] Product Vinyl-Pyrrolidine Intermediate3->Product Start PT-Sulfone + Aldehyde Step1 Base-mediated deprotonation of sulfone Start->Step1 Step2 Nucleophilic addition to aldehyde Step1->Step2 Intermediate Alkoxide Intermediate Step2->Intermediate Step3 Smiles Rearrangement Intermediate->Step3 Step4 Elimination of SO₂ and Aryloxide Step3->Step4 Product E-Alkene Step4->Product

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Causal Approach

(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is a derivative of pyrrolidine. The foundational safety profile of pyrrolidine is well-documented and serves as our primary reference for assessing the potential hazards of its derivatives. Pyrrolidine is classified as a highly flammable liquid and vapor that is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[1][2][3] The addition of the vinyl group and the tert-butyl carboxylate group may alter its physical properties, but the inherent risks associated with the pyrrolidine ring structure must be respected.

Furthermore, data for the related compound, tert-butyl 3-methylidenepyrrolidine-1-carboxylate, indicates it causes skin and serious eye irritation and may cause respiratory irritation.[4] A Safety Data Sheet for the (S)-enantiomer, (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate, corroborates these findings, classifying it as harmful if swallowed, a cause of skin and serious eye irritation, and a potential respiratory irritant.[5]

Given this evidence, it is imperative to handle this compound as a hazardous chemical with potential flammability, toxicity, and corrosive properties.

Hazard ClassAnticipated Risk based on Structural AnalogsSource
Flammability Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[2][6]Pyrrolidine SDS[1][2]
Acute Toxicity Harmful if swallowed or inhaled.[1]Pyrrolidine & Analog SDS[1][5]
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns.[1][4][5]Pyrrolidine & Analog SDS[1][4][5]
Eye Damage/Irritation Causes serious eye irritation or damage.[1][4][5]Pyrrolidine & Analog SDS[1][4][5]
Respiratory Irritation May cause respiratory irritation.[4][5] Handle in a well-ventilated area or chemical fume hood.[5]Analog SDS[4][5]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with immediate safety precautions and ends with the transfer of waste to certified professionals. This workflow is designed to ensure a self-validating system of safety and compliance.

Figure 1: Procedural workflow for the safe disposal of chemical waste.
Part 1: Immediate Safety & Waste Segregation

Step 1: Personal Protective Equipment (PPE) Before handling the chemical waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Gloves: Wear chemical-resistant gloves. Inspect them for any signs of degradation or perforation before use.[1]

  • Eye Protection: Use indirect-vent, impact, and splash-resistant goggles. For higher-risk operations, a face shield should be worn in addition to goggles.[7]

  • Lab Coat: A flame-retardant and chemical-resistant lab coat or suit is mandatory to protect against skin contact.[1]

  • Work Area: All handling of this waste should occur within a certified chemical fume hood to prevent inhalation of vapors.

Step 2: Segregate Waste at the Point of Generation Proper segregation prevents dangerous chemical reactions.

  • Designated Waste Stream: Treat this compound waste as Hazardous Organic Waste .

  • Incompatibilities: Do not mix this waste with incompatible materials. Based on the parent compound, pyrrolidine, avoid mixing with strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, acid chlorides, and acid anhydrides. Storing acids and bases separately is a fundamental rule of safe chemical storage.

Part 2: Waste Containment and Labeling

Step 3: Select a Compatible Waste Container The integrity of the waste container is crucial for safe storage and transport.

  • Material: Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or other solvent-resistant plastic containers are generally preferred.[8] Reusing an empty, clean chemical bottle that previously held a compatible substance is acceptable.[9]

  • Condition: The container must be in good condition, free from cracks, rust, or any other damage.[9]

  • Lid: The container must have a secure, screw-type lid that prevents leakage even if inverted.[9] Do not use stoppers or paraffin wax as a seal.[9]

  • Headroom: Do not fill the container to the brim. Leave at least one inch of headroom to allow for vapor expansion.[10]

Step 4: Label the Waste Container Accurate labeling is a regulatory requirement and essential for safety.

  • Timing: Affix a "HAZARDOUS WASTE" label or tag to the container as soon as the first drop of waste is added.[9]

  • Content: The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid abbreviations or formulas.

    • The specific hazards associated with the waste (e.g., "Flammable," "Toxic," "Corrosive").

    • The date when waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

Part 3: Accumulation and Final Disposal

Step 5: Store in a Designated Satellite Accumulation Area (SAA) The SAA is a designated location within the laboratory for the short-term storage of hazardous waste.

  • Location: The SAA must be at or near the point of waste generation.[8]

  • Containment: All liquid hazardous waste containers must be kept in secondary containment bins to capture any potential leaks or spills.[9] Incompatible wastes must be stored in separate secondary containment.[9]

  • Closure: Keep the waste container securely capped at all times, except when actively adding waste.[10][9]

Figure 2: Key requirements for a compliant Satellite Accumulation Area.

Step 6: Arrange for Professional Disposal Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]

  • Contact Professionals: Disposal must be handled by your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[1][7] They are equipped to manage the transport and final disposal in accordance with all federal, state, and local regulations.

  • Schedule Pickup: Contact your EHS office to schedule a waste pickup. Be prepared to provide all information from the hazardous waste label.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Control Ignition Sources: If the material is spilled, immediately remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[1][2]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, contain the liquid with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[2][6] Do not use combustible materials.

  • Cleanup: Wearing full PPE, carefully collect the absorbent material and contaminated surfaces using non-sparking tools.[3][6] Place the collected waste into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's EHS department.

By adhering to this comprehensive disposal protocol, you uphold the highest standards of scientific integrity and laboratory safety, ensuring that your critical research does not come at the cost of personal or environmental health.

References

  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • PYRROLIDINE FOR SYNTHESIS. Loba Chemie.

  • This compound. AiFChem.

  • Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health.

  • Pyrrolidine - Safety Data Sheet. Apollo Scientific.

  • SAFETY DATA SHEET - Pyrrolidine. Fisher Scientific.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Standard Operating Procedure - Chemical Waste Disposal. University of Pennsylvania EHRS.

  • tert-Butyl (S)-2-vinylpyrrolidine-1-carboxylate - SDS. MedChemExpress.

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • Chemical Waste Management for Laboratories. UFF.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.

  • EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine.

  • tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. PubChem, National Institutes of Health.

  • tert-Butyl 3-methylidenepyrrolidine-1-carboxylate. PubChem, National Institutes of Health.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.